molecular formula C13H12O8 B3028684 Coutaric acid CAS No. 27174-07-8

Coutaric acid

货号: B3028684
CAS 编号: 27174-07-8
分子量: 296.23 g/mol
InChI 键: INYJZRKTYXTZHP-NNPIPJJVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Coutaric acid is a hydroxycinnamic acid derivative, specifically the tartaric acid ester of this compound, found naturally in grapes and wine. As a key secondary plant metabolite, it is a vital compound of interest in phytochemical and food chemistry research. Its primary research applications include studying phenolic compound profiles in different grape varieties, investigating the kinetics of phenolic reactions during winemaking and aging, and exploring its role as a precursor to volatile phenols. Researchers also utilize this compound as a standard for the accurate quantification of hydroxycinnamates in various plant materials and food products using techniques such as HPLC-MS. This product is intended for Research Use Only (RUO) and is strictly for laboratory applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYJZRKTYXTZHP-NNPIPJJVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726998
Record name trans-Coutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27174-07-8
Record name Coutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27174-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coutaric acid, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027174078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Coutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COUTARIC ACID, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K874CF6AHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Coutaric acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Coutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the hydroxycinnamoyltartaric acids, is a phenolic compound naturally present in grapes and wine.[1] It is the ester formed from p-coumaric acid and tartaric acid. As a derivative of p-coumaric acid, a compound with known biological activities, this compound is of interest to researchers in the fields of food chemistry, nutrition, and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of this compound. Due to a notable gap in the scientific literature regarding the specific biological activities and detailed synthesis of this compound, this guide also presents extensive information on its precursor, p-coumaric acid, to provide a foundational context for future research.

Chemical Structure and Properties

This compound exists as trans- and cis-isomers, with the trans-isomer being the more stable and common form. The chemical identity of trans-coutaric acid is well-established.

Table 2.1: Chemical Identifiers for trans-Coutaric Acid

IdentifierValue
IUPAC Name (2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid
Chemical Formula C₁₃H₁₂O₈
Molecular Weight 296.23 g/mol
CAS Number 27174-07-8
SMILES C1=CC(=CC=C1/C=C/C(=O)O--INVALID-LINK--O)O">C@HC(=O)O)O
InChI InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+/t10-,11-/m1/s1
InChIKey INYJZRKTYXTZHP-NNPIPJJVSA-N

Experimental Protocols

Detailed, validated protocols for the synthesis and isolation of this compound are not extensively documented in readily available literature. However, based on established chemical principles and related methodologies, the following sections provide proposed and generalized experimental procedures.

Proposed Synthesis of this compound

The synthesis of this compound involves the esterification of p-coumaric acid with tartaric acid. This can be approached through chemical or enzymatic methods. An enzymatic approach is presented here as it offers high specificity and milder reaction conditions.

3.1.1 Enzymatic Esterification using Lipase (B570770)

This protocol is a generalized procedure based on the known application of lipases for the synthesis of phenolic esters.[2][3][4]

  • Materials:

    • trans-p-Coumaric acid

    • L-(+)-Tartaric acid

    • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

    • Anhydrous organic solvent (e.g., 2-methyl-2-butanol (B152257) or a mixture of hexane (B92381) and 2-butanone)

    • Molecular sieves (3Å or 4Å)

  • Procedure:

    • Dissolve equimolar amounts of p-coumaric acid and L-(+)-tartaric acid in the chosen anhydrous organic solvent in a sealed reaction vessel.

    • Add molecular sieves to the mixture to remove water that will be formed during the reaction, which helps to drive the equilibrium towards ester formation.

    • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 10-20% (w/w) of the total substrate weight.

    • Incubate the reaction mixture at a controlled temperature (e.g., 50-60 °C) with constant agitation.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction has reached completion or equilibrium, filter off the immobilized enzyme for reuse.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting this compound from the crude product using column chromatography on silica (B1680970) gel or by preparative HPLC.

G cluster_synthesis Proposed Synthesis of this compound pCA p-Coumaric Acid Mix Mix Substrates in Solvent pCA->Mix TA Tartaric Acid TA->Mix Solvent Anhydrous Solvent Solvent->Mix React Incubate with Agitation (50-60 °C) Mix->React Lipase Immobilized Lipase Lipase->React Sieves Molecular Sieves Sieves->React Filter Filter to Remove Enzyme React->Filter Evap Evaporate Solvent Filter->Evap Purify Purify by Chromatography Evap->Purify CoutaricAcid This compound Purify->CoutaricAcid G cluster_isolation Generalized Isolation Workflow start Grape Product (Juice, Pomace) extraction Extraction (e.g., 80% Ethanol) start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid Phase Extraction (C18) centrifugation->spe Supernatant purification Chromatographic Purification (HPLC/FPLC) spe->purification analysis Fraction Analysis & Pooling purification->analysis verification Structural Verification (MS, NMR) analysis->verification product Pure this compound verification->product G cluster_nfkb Modulation of NF-κB Pathway by p-Coumaric Acid cluster_n pCA p-Coumaric Acid IKK IKK pCA->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Expression G cluster_nrf2 Activation of Nrf2 Pathway by p-Coumaric Acid pCA p-Coumaric Acid Keap1 Keap1 pCA->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to genes Antioxidant & Cytoprotective Gene Expression ARE->genes activates

References

An In-depth Technical Guide on the Coutaric Acid Biosynthesis Pathway in Vitis vinifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coutaric acid, a hydroxycinnamoyl tartrate ester, is a significant phenolic compound found in grapes (Vitis vinifera) and wine. As a derivative of p-coumaric acid and tartaric acid, it plays a role in the organoleptic properties of wine, including color stability and astringency. Furthermore, as a member of the phenylpropanoid family, this compound and its precursors possess antioxidant properties that are of increasing interest in the fields of nutrition and pharmacology. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in Vitis vinifera, including the upstream phenylpropanoid pathway, quantitative data on its accumulation, detailed experimental protocols for its analysis, and a discussion of the current knowledge gaps regarding the final enzymatic step in its synthesis.

The Phenylpropanoid Pathway: A Precursor Factory

The biosynthesis of this compound begins with the general phenylpropanoid pathway, a well-characterized metabolic route in plants that produces a wide array of secondary metabolites. The pathway commences with the amino acid phenylalanine.

Key Enzymatic Steps:
  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid. This is the committed step for the entry of carbon from primary metabolism into the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the 4-position to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA. This activated thioester is a critical branch point in the phenylpropanoid pathway, serving as a precursor for flavonoids, stilbenoids, and, pertinent to this guide, hydroxycinnamoyl tartrates.

The Final Step: A Putative Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase (HCTT)

The formation of this compound from p-coumaroyl-CoA and tartaric acid is catalyzed by an acyltransferase. While the existence of a specific Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase (HCTT) is hypothesized, this enzyme has not yet been definitively isolated and characterized in Vitis vinifera. Members of the BAHD acyltransferase family are known to catalyze the formation of similar esters. In other plants, Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferases (HCTs) are well-documented; however, these enzymes utilize shikimate or quinate as the acyl acceptor, not tartrate.[1][2] The identification and characterization of the specific Vitis vinifera HCTT responsible for this compound synthesis remains a key area for future research.

Quantitative Data on this compound in Vitis vinifera

The concentration of this compound in grape berries is influenced by several factors, including grape variety, developmental stage (ripeness), and environmental conditions. The following tables summarize representative quantitative data from the literature.

Grape VarietyTissueThis compound Concentration (mg/kg fresh weight)Reference
GrenacheJuice~20[3]
French ColombardJuiceVariable, generally lower than Grenache[3]
Ruby CabernetJuiceVariable, generally lower than Grenache[3]
Pinot BlancSkin~5-15[4]
RieslingJuice38 mg/L[5]

Table 1: this compound Concentration in Various Vitis vinifera Cultivars.

Developmental StageTissueTrend in this compound ConcentrationReference
Early RipeningJuiceTends to be higher[3]
Late RipeningJuiceTends to decrease or stabilize[3]
Veraison to HarvestSkinCan show complex dynamics with an initial increase followed by a decrease[4]

Table 2: General Trends of this compound Concentration During Grape Berry Development.

Experimental Protocols

Extraction and Quantification of this compound by UHPLC-MS/MS

This protocol is adapted from methods described for the analysis of hydroxycinnamoyl tartrates in grape samples.[6][7]

a. Sample Preparation:

  • Freeze grape berries, peel, or seeds in liquid nitrogen and grind to a fine powder.

  • For juice, centrifuge to remove solids.

  • Extract the powdered tissue with 80% ethanol (B145695) or a methanol (B129727)/water solution, often acidified with formic acid to improve stability.

  • Vortex the mixture and sonicate for 15-30 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

b. UHPLC-MS/MS Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of B, increasing to elute more hydrophobic compounds. For example: 0-1 min, 5% B; 1-10 min, 5-40% B; 10-12 min, 40-95% B; 12-14 min, 95% B; 14-15 min, 95-5% B; 15-18 min, 5% B.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used.

  • MRM Transitions: For this compound (m/z 295), the characteristic transitions would be monitored (e.g., 295 -> 163 and 295 -> 119).[4]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed using a this compound standard. If a commercial standard is unavailable, quantification can be performed using a related standard, such as caftaric acid, and expressed as equivalents.[6]

In Vitro Assay for Putative Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase (HCTT) Activity

This protocol is a conceptual adaptation of HCT activity assays from other plant species and is intended as a starting point for investigating the uncharacterized HCTT in Vitis vinifera.

a. Enzyme Extraction:

  • Harvest young, actively growing grape tissues (e.g., young leaves or early-stage berries) and freeze in liquid nitrogen.

  • Grind the tissue to a fine powder.

  • Extract the protein in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors, DTT, and PVPP to remove phenolics).

  • Centrifuge at high speed to pellet cell debris.

  • The supernatant containing the crude protein extract can be used directly or further purified using techniques like ammonium (B1175870) sulfate (B86663) precipitation and chromatography.

b. Enzyme Assay:

  • Prepare a reaction mixture containing:

    • Extraction buffer

    • p-coumaroyl-CoA (substrate)

    • L-tartaric acid (substrate)

    • The protein extract

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an organic solvent like methanol or by heat inactivation.

  • Analyze the reaction products by HPLC-MS/MS, looking for the formation of this compound (m/z 295 in negative mode).

  • A control reaction without the protein extract or with a heat-inactivated extract should be included to ensure that the formation of this compound is enzyme-dependent.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is intricately linked to the broader regulation of the phenylpropanoid pathway, which is influenced by developmental cues and environmental stresses.

Coutaric_Acid_Biosynthesis_Pathway Phenylalanine L-Phenylalanine PAL PAL Phenylalanine->PAL Cinnamic_Acid Cinnamic Acid C4H C4H Cinnamic_Acid->C4H p_Coumaric_Acid p-Coumaric Acid _4CL 4CL p_Coumaric_Acid->_4CL p_Coumaroyl_CoA p-Coumaroyl-CoA Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes HCTT HCTT (putative) p_Coumaroyl_CoA->HCTT Tartaric_Acid L-Tartaric Acid Tartaric_Acid->HCTT Coutaric_Acid This compound PAL->Cinnamic_Acid C4H->p_Coumaric_Acid _4CL->p_Coumaroyl_CoA HCTT->Coutaric_Acid

Caption: The biosynthetic pathway of this compound in Vitis vinifera.

Experimental_Workflow Sample Grape Tissue (Berries, Skin, Seeds, Juice) Homogenization Homogenization (Liquid Nitrogen) Sample->Homogenization Extraction Solvent Extraction (e.g., 80% Ethanol) Homogenization->Extraction Purification Centrifugation & Filtration Extraction->Purification Analysis UHPLC-MS/MS Analysis Purification->Analysis Quantification Quantification (vs. Standard Curve) Analysis->Quantification

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The biosynthesis of this compound in Vitis vinifera is a process of significant interest due to its impact on wine quality and its potential health benefits. While the upstream phenylpropanoid pathway leading to the precursor p-coumaroyl-CoA is well-established, the final enzymatic step remains an area of active investigation. The definitive identification, isolation, and characterization of the putative Hydroxycinnamoyl-CoA:Tartrate Hydroxycinnamoyl Transferase (HCTT) will be a critical breakthrough in our understanding of phenolic metabolism in grapes. Future research in this area, potentially leveraging transcriptomic and proteomic data from grape varieties with varying levels of this compound, will be instrumental in elucidating this final step. A complete understanding of the this compound biosynthesis pathway will open new avenues for the targeted breeding of grape varieties with enhanced nutritional and organoleptic properties, and may provide novel enzymatic tools for applications in biotechnology and synthetic biology.

References

An In-Depth Technical Guide to the Natural Sources and Occurrence of Coutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coutaric acid, a hydroxycinnamic acid derivative, is a naturally occurring phenolic compound predominantly found in grapes and wine. It is the ester of p-coumaric acid and tartaric acid. As a significant component of the phenolic profile of grapes, this compound contributes to the sensory characteristics and antioxidant properties of wine and other grape-derived products. This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthesis of this compound, along with detailed experimental protocols for its analysis.

Natural Sources and Occurrence

This compound is primarily synthesized and stored in the skin, seeds, and to a lesser extent, the pulp of grapes (Vitis vinifera). Its concentration varies significantly depending on the grape variety, maturity, viticultural practices, and environmental factors.

Occurrence in Grape Varieties

The concentration of this compound is genetically determined and thus varies considerably among different grape cultivars. Grape skins are the primary repository of this compound.

Table 1: this compound Content in the Skins of Various Vitis vinifera Cultivars

Grape CultivarThis compound (mg/kg of fresh weight)Reference
GrenacheData not available in a comparable format(--INVALID-LINK--)
French ColombardData not available in a comparable format(--INVALID-LINK--)
Ruby CabernetData not available in a comparable format(--INVALID-LINK--)
Fetească neagră252[1](--INVALID-LINK--)
Fetească albă94[1](--INVALID-LINK--)
Pinot noirData not available in a comparable format[1](--INVALID-LINK--)
Sauvignon BlancHigher abundance in Leyda valley wines[2](--INVALID-LINK--)

Note: Direct quantitative comparisons are challenging due to variations in analytical methods and reporting units across studies. The table will be populated with more specific data as it becomes available.

Occurrence in Wine

During the winemaking process, this compound is extracted from the grape solids into the must and subsequently into the wine. Its concentration in wine is influenced by the grape variety, maceration time, fermentation conditions, and aging process.

Table 2: this compound Concentration in Red and White Wines

Wine TypeGrape VarietyThis compound Concentration (mg/L)Reference
Red WineMerlotData not available
Red WineCabernet SauvignonData not available
Red WinePinot NoirData not available
White WineSauvignon BlancData not available
White WineChardonnayData not available
White WineRieslingData not available

Note: Data on the specific concentration of this compound in different wine varieties is currently limited. This table will be updated as more quantitative data is sourced.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the phenylpropanoid pathway in grapes. This pathway generates a wide array of phenolic compounds from the aromatic amino acid L-phenylalanine.

The formation of this compound involves two primary stages:

  • Biosynthesis of p-Coumaric Acid: This stage begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.

  • Esterification with Tartaric Acid: The final step in this compound synthesis is the esterification of p-coumaric acid with tartaric acid. This reaction is catalyzed by a specific hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase . This enzyme activates p-coumaric acid by forming a thioester with coenzyme A (p-coumaroyl-CoA), which then reacts with tartaric acid to form this compound. While the existence of this enzyme is inferred from the presence of this compound, its specific characterization in Vitis vinifera is an area of ongoing research. The broader family of hydroxycinnamoyl-CoA transferases is known to be involved in the synthesis of various hydroxycinnamic acid esters.

Coutaric_Acid_Biosynthesis L_Phenylalanine L_Phenylalanine Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid Cinnamate-4-Hydroxylase (C4H) p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4-Coumarate: CoA Ligase (4CL) Coutaric_Acid Coutaric_Acid p_Coumaroyl_CoA->Coutaric_Acid Tartaric_Acid Tartaric_Acid Tartaric_Acid->Coutaric_Acid Hydroxycinnamoyl-CoA: tartrate hydroxycinnamoyl transferase

Biosynthesis of this compound.

Experimental Protocols

Accurate quantification of this compound in grape tissues and wine is crucial for research and quality control. The following section outlines a detailed methodology for the extraction and analysis of this compound using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Extraction of this compound from Grape Skins

This protocol is adapted from methods described for the analysis of hydroxycinnamoyltartaric esters in grape components.

Materials and Reagents:

  • Grape skins (fresh or frozen)

  • Liquid nitrogen

  • 80% Ethanol (v/v)

  • Methanol

  • Formic acid

  • Ultrapure water

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Freeze fresh grape skins in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 1 g of the powdered grape skin into a centrifuge tube.

    • Add 10 mL of 80% ethanol.

    • Vortex thoroughly for 1 minute to ensure complete mixing.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be incorporated to remove interfering substances.

  • Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Quantification of this compound

This method provides high sensitivity and selectivity for the quantification of this compound.

Instrumentation:

  • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 30% B

    • 8-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 295.0

    • Product Ions (m/z): 163.0 (quantifier), 119.0 (qualifier)

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

Quantification:

  • A calibration curve should be constructed using a certified standard of this compound.

  • The concentration of this compound in the samples is determined by comparing the peak area of the quantifier MRM transition to the calibration curve.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Grape_Skins Grape Skins Grinding Cryogenic Grinding Grape_Skins->Grinding Extraction_Solvent Add 80% Ethanol Grinding->Extraction_Solvent Vortex_Sonication Vortex & Sonicate Extraction_Solvent->Vortex_Sonication Centrifugation Centrifuge Vortex_Sonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filter (0.22 µm) Supernatant->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Data_Processing Data Processing & Quantification UPLC_MSMS->Data_Processing

References

An In-Depth Technical Guide to Coutaric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Coutaric acid, a hydroxycinnamoyltartaric acid, is a naturally occurring phenolic compound predominantly found in grapes and wine. As an ester of p-coumaric acid and tartaric acid, it belongs to a class of compounds that are of significant interest to the scientific community due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, relevant experimental protocols, and known biological activities of this compound and its parent compound, p-coumaric acid, to support research, and drug development endeavors.

Core Chemical and Physical Properties

This compound exists as both trans- and cis-isomers, with the trans-isomer being the more common form. The fundamental properties of these isomers are detailed below.

Propertytrans-Coutaric Acidcis-Coutaric Acid
CAS Number 27174-07-8[1][2]67920-37-0[3]
Molecular Formula C₁₃H₁₂O₈[1]C₁₃H₁₂O₈[3]
Molecular Weight 296.23 g/mol [1]296.23 g/mol [3]
IUPAC Name (2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid[1](2R,3R)-2-hydroxy-3-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid[3]

Biological Activity and Therapeutic Potential

This compound, as a derivative of p-coumaric acid, is expected to share some of its biological activities. Research has primarily focused on p-coumaric acid, revealing a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The conjugation with tartaric acid may influence the bioavailability and activity of the parent molecule.

Quantitative Data on Biological Activities of p-Coumaric Acid

The following tables summarize key quantitative data regarding the biological activities of p-coumaric acid, providing a benchmark for the potential activities of this compound.

Table 1: Antioxidant Activity of p-Coumaric Acid

AssayIC₅₀ Value (µg/mL)Positive ControlIC₅₀ Value of Control (µg/mL)
DPPH Radical Scavenging~65Vitamin C5.40
ABTS Radical Scavenging~138Vitamin C2.17

Table 2: Enzyme Inhibitory Activity of p-Coumaric Acid

EnzymeIC₅₀ Value
Xanthine Oxidase7.61 mM
Tyrosinase3 µM
PDE4B2.2 µM

Table 3: Antimicrobial Activity of p-Coumaric Acid against Alicyclobacillus acidoterrestris

ParameterConcentration (mg/mL)
Minimum Inhibitory Concentration (MIC) - Vegetative Cells0.2[4]
Minimum Bactericidal Concentration (MBC) - Vegetative Cells0.2[4]
Minimum Inhibitory Concentration (MIC) - Spores0.2[4]

Signaling Pathways

p-Coumaric acid has been shown to exert its anti-inflammatory effects through the inhibition of phosphodiesterase 4 (PDE4). This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits key transcription factors such as NF-κB. The inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines, including TNF-α.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC p_Coumaric_Acid p-Coumaric Acid PDE4 PDE4 p_Coumaric_Acid->PDE4 Inhibits ATP ATP ATP->AC Converts cAMP cAMP AC->cAMP cAMP->PDE4 Degrades PKA PKA cAMP->PKA Activates NF_kB NF-κB PKA->NF_kB Inhibits TNF_alpha_Gene TNF-α Gene NF_kB->TNF_alpha_Gene Activates Transcription TNF_alpha TNF-α (Pro-inflammatory Cytokine) TNF_alpha_Gene->TNF_alpha

Anti-inflammatory signaling pathway of p-coumaric acid via PDE4 inhibition.

Experimental Protocols

Determination of this compound in Grape Juice, Peel, and Seeds by UPLC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound.

a. Sample Preparation:

  • Grape Juice: Freeze-centrifuge the grape juice sample. Dilute the resulting supernatant with 20% methanol (B129727).[5]

  • Grape Peel and Seeds: Extract the samples with 80% ethanol.[5]

  • For all samples, perform protein precipitation.[5]

b. Chromatographic Conditions:

  • Column: ACQUITY UPLC HSS T3 column.[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) with 0.2% formic acid and water with 0.2% formic acid.[5]

  • Flow Rate: 0.4 mL/min.[5]

c. Mass Spectrometry Conditions:

  • Instrument: Xevo TQ-S tandem mass spectrometer.[5]

  • Ionization Mode: Positive electrospray ionization (ESI+).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

d. Quantification:

  • The method is validated over a concentration range of 0.5–40 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL.[5]

Isolation of this compound from Unripe Grape Juice (Verjuice)

This protocol outlines a "green" method for the recovery of hydroxycinnamic acids, including this compound.

a. Preparation of Verjuice:

  • Press unripe grape berries.

  • Filter the resulting juice to obtain verjuice. This avoids the need for solvent extraction steps.[6][7]

b. Purification by Fast Protein Liquid Chromatography (FPLC):

  • Utilize an FPLC system for the separation of hydroxycinnamic acids from other phenolic compounds present in the verjuice.[6][7]

  • This method allows for the recovery of pure hydroxycinnamic acids in a simple and rapid manner.[6][7]

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol is widely used to assess the radical scavenging ability of compounds like this compound.

a. Reagent Preparation:

  • DPPH Working Solution (0.1 mM): Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol, with an absorbance of approximately 1.0 at 517 nm.

  • Test Compound: Prepare a stock solution of the test compound (e.g., this compound) and create a series of dilutions.

  • Positive Control: Prepare a series of dilutions of a known antioxidant like ascorbic acid.

b. Assay Procedure (96-well plate):

  • To the wells of a microplate, add 100 µL of the different dilutions of the test compound or positive control.

  • Add a blank well containing 200 µL of the solvent.

  • Add a control well with 100 µL of solvent and 100 µL of the DPPH working solution.

  • Initiate the reaction by adding 100 µL of the DPPH working solution to the wells containing the test compound and positive control.

  • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

c. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The antioxidant activity can be expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals.

Workflow for the DPPH antioxidant activity assay.

Conclusion

This compound and its parent compound, p-coumaric acid, represent a promising class of molecules for further investigation in the fields of nutrition, pharmacology, and drug development. The data and protocols presented in this guide offer a solid foundation for researchers to explore their therapeutic potential. Further studies are warranted to specifically elucidate the biological activities and mechanisms of action of this compound, distinguishing its effects from those of p-coumaric acid.

References

Physical and chemical properties of Coutaric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Coutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a hydroxycinnamoyltartaric acid found predominantly in grapes and wine, is an ester formed from p-coumaric acid and tartaric acid. As a phenolic compound, it contributes to the sensory characteristics and antioxidant properties of wine. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of this compound, including its molecular structure, spectral data, and known biological activities. Detailed experimental protocols for its isolation and analysis are also presented. Due to the limited availability of some quantitative data for this compound, relevant information for its precursor, p-coumaric acid, is included for comparative purposes.

Introduction

This compound is a naturally occurring phenolic compound that plays a significant role in the chemistry of grapes and wine. It belongs to the family of hydroxycinnamoyl-tartaric acids, which are major phenolic constituents of grapes. The presence and concentration of this compound can influence the color, taste, and antioxidant capacity of wine. Understanding its physical and chemical properties is crucial for researchers in the fields of food science, oenology, and natural product chemistry, as well as for professionals in drug development exploring the therapeutic potential of phenolic compounds.

Molecular Structure and Properties

This compound is an ester formed through the condensation of p-coumaric acid and tartaric acid. Its chemical structure combines the characteristics of both parent molecules.

Table 1: General and Predicted Physical/Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₂O₈PubChem[1]
Molar Mass 296.23 g/mol PubChem[1]
IUPAC Name (2R,3R)-2-hydroxy-3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy]butanedioic acidPubChem[1]
CAS Number 27174-07-8Wikipedia[2]
Melting Point Not Available
Boiling Point Not Available
pKa (Strongest Acidic) Predicted: 3.15Human Metabolome Database[3]
Solubility Predicted Water Solubility: 0.86 g/LHuman Metabolome Database[3]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesSource
UV-Vis Spectroscopy Absorption band around 320 nmResearchGate
¹H NMR Spectroscopy Data reported but specific chemical shifts not readily available in abstract.Maier, T. et al., 2006
¹³C NMR Spectroscopy Data reported but specific chemical shifts not readily available in abstract.Maier, T. et al., 2006
Mass Spectrometry (ESI-MS/MS) Characterized by this method, but specific fragmentation patterns are not detailed in the abstract.Maier, T. et al., 2006

Comparative Data for p-Coumaric Acid

Given the limited quantitative data for this compound, the properties of its precursor, p-coumaric acid, are provided below for context.

Table 3: Physical and Chemical Properties of p-Coumaric Acid

PropertyValueSource
Molecular Formula C₉H₈O₃PubChem[4]
Molar Mass 164.16 g/mol PubChem[4]
Melting Point 211.5 °CPubChem[4]
Solubility in Water Slightly solubleWikipedia[5]
Solubility in Ethanol 18.21 ± 0.64 mg/mLMDPI[6]
Solubility in Diethyl Ether Very solubleWikipedia[5]
UV/Vis (in Ethanol) λmax: 226, 310 nmCayman Chemical[7]

Experimental Protocols

Isolation of this compound from Grape Pomace

A detailed method for the isolation of this compound from grape pomace has been described by Maier, T. et al. (2006) using high-speed counter-current chromatography (HSCCC). While the full text was not available for detailed reproduction, the abstract outlines the following key steps:

  • Extraction: this compound is extracted from grape pomace.

  • Initial Separation: A two-phase solvent system of hexane/ethyl acetate/methanol/water (3:7:3:7, v/v/v/v) with 0.5% trifluoroacetic acid (TFA) is used in head-to-tail elution mode to separate this compound from other polyphenols.

  • Final Isolation: A second HSCCC run with a solvent system of tert-butyl-methyl ether/acetonitrile (B52724)/n-butanol/water (2:2:1:5, v/v/v/v) containing 0.5% TFA in tail-to-head elution mode is used to isolate this compound.

  • Purity and Yield: This method yielded this compound with a purity of 97.2%.

Analysis of this compound by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the quantification of this compound in wine and grape juice.

  • Sample Preparation: Wine samples can often be directly injected after filtration through a 0.45 µm filter.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is commonly employed, often consisting of an acidified aqueous phase (e.g., water with formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at approximately 320 nm, the characteristic absorption maximum for this compound.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Biological and Chemical Activity

Antioxidant Activity
Enzymatic Browning

This compound is a substrate for polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and wine. The oxidation of this compound by PPO leads to the formation of quinones, which can then polymerize to form brown pigments. This process is of particular interest in winemaking as it can affect the color and sensory properties of the final product.

Visualizations

Biosynthesis of this compound

The following diagram illustrates the formation of this compound from its precursors, p-coumaric acid and tartaric acid, a key reaction in grape berries.

This compound Biosynthesis cluster_reaction Esterification in Grapes pCoumaric p-Coumaric Acid Coutaric This compound pCoumaric->Coutaric Tartaric Tartaric Acid Tartaric->Coutaric Enzymatic Oxidation of this compound Coutaric This compound Quinone This compound Quinone Coutaric->Quinone Oxidation PPO Polyphenol Oxidase (PPO) + O₂ Polymers Brown Polymers (Melanins) Quinone->Polymers Polymerization

References

An In-depth Technical Guide to the Solubility of Coutaric Acid in Methanol and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of coutaric acid in methanol (B129727) and other common organic solvents. A comprehensive review of publicly available scientific literature reveals a significant lack of quantitative solubility data for this compound. To provide valuable context for researchers, this guide presents detailed solubility data for a closely related and structurally similar compound, p-coumaric acid. Furthermore, a standardized experimental protocol for determining the solubility of phenolic acids, applicable to this compound, is detailed. This guide also includes a visualization of the chemical relationship between p-coumaric acid, tartaric acid, and this compound to aid in understanding its chemical nature.

Introduction

This compound, an ester of p-coumaric acid and tartaric acid, is a phenolic compound found in various natural sources, including grapes and wine.[1] Understanding its solubility in different organic solvents is crucial for a wide range of applications in research, drug development, and food science, including extraction, purification, and formulation development. However, a thorough investigation of scientific databases and literature indicates a notable absence of published quantitative solubility data for this compound.

In contrast, extensive solubility data is available for its precursor, p-coumaric acid. Given the structural similarity, this data can serve as a valuable reference point for researchers working with this compound, offering insights into its likely solubility behavior. This guide provides a detailed overview of the solubility of p-coumaric acid in various organic solvents, a general experimental protocol for solubility determination, and a discussion on the anticipated solubility characteristics of this compound.

Solubility of p-Coumaric Acid (A Reference for this compound)

Due to the lack of available data for this compound, we present the experimentally determined solubility of p-coumaric acid in a range of organic solvents at various temperatures. These findings are based on the comprehensive work of Ji and coworkers (2016), who utilized a gravimetric method for their measurements. Researchers should interpret this data as an estimation for the solubility behavior of this compound, keeping in mind the structural differences.

Data Presentation

The following table summarizes the mole fraction solubility (x₁) of p-coumaric acid in nine different organic solvents at temperatures ranging from 293.15 K to 333.15 K.

Temperature (K)Methanol (x₁)Ethanol (x₁)1-Propanol (x₁)2-Propanol (x₁)n-Butanol (x₁)Isobutanol (x₁)Acetone (x₁)Ethyl Acetate (x₁)Methyl Acetate (x₁)
293.150.13320.10110.08120.07010.06320.05810.11210.04110.0521
298.150.15120.11520.09230.07980.07210.06620.12820.04720.0598
303.150.17110.13030.10440.09050.08180.07510.14530.05380.0682
308.150.19320.14680.11780.10230.09250.08510.16450.06120.0775
313.150.21780.16510.13250.11520.10430.09610.18580.06950.0878
318.150.24450.18530.14880.12930.11720.10820.20910.07850.0992
323.150.27410.20780.16690.14480.13150.12150.23480.08850.1118
328.150.30680.23280.18720.16210.14730.13630.26310.09950.1258
333.150.34280.26050.20950.18120.16480.15260.29420.11180.1412

Table 1: Mole fraction solubility of p-coumaric acid in various organic solvents. Data extracted from Ji, H., et al. (2016). Journal of Chemical & Engineering Data, 61(9), 3241-3251.

Qualitative Solubility of this compound

This compound is an ester formed from the reaction of p-coumaric acid and tartaric acid.[1] This structural modification influences its polarity and, consequently, its solubility. Tartaric acid is a highly polar, water-soluble dicarboxylic acid.[2][3][4] p-Coumaric acid has a lower polarity and is more soluble in organic solvents than in water.[5] The esterification process to form this compound will result in a larger molecule with both polar (from the remaining carboxylic acid and hydroxyl groups of the tartaric acid moiety) and non-polar (from the phenyl group of the p-coumaric acid moiety) regions.

It can be anticipated that this compound will exhibit moderate solubility in polar protic solvents like methanol and ethanol, and its solubility will likely be influenced by the solvent's ability to form hydrogen bonds. Its solubility in non-polar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric method, a common and reliable technique for determining the solubility of solid compounds like phenolic acids in various solvents. This protocol is based on the methods described for p-coumaric acid and is recommended for determining the solubility of this compound.

4.1. Materials and Apparatus

  • This compound (or the compound of interest)

  • Selected organic solvents (e.g., methanol, ethanol, acetone)

  • Analytical balance (readability ± 0.0001 g)

  • Thermostatic shaker water bath

  • Jacketed glass vessel or sealed flasks

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Pre-weighed weighing bottles or vials

  • Drying oven

4.2. Procedure

  • Sample Preparation: Add an excess amount of the solid solute (this compound) to a known volume of the selected solvent in a jacketed glass vessel or a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vessel/flask in a thermostatic shaker water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure the solution reaches saturation.

  • Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to avoid drawing any solid particles.

  • Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed weighing bottle. Record the total weight of the bottle and the sample.

  • Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the sample to a constant weight.

  • Calculation: After cooling to room temperature in a desiccator, weigh the bottle with the dried solute. The mass of the solute and the solvent can then be determined, and the solubility can be expressed in various units, such as g/100g of solvent or mole fraction.

Visualization of Chemical Relationships

To provide a clear understanding of the molecular structure of this compound and its relationship with its precursors, the following diagrams are provided.

Caption: Formation of this compound from its precursors.

The following diagram illustrates the logical workflow for the determination of solubility using the gravimetric method.

G start Start: Prepare Mixture equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) start->equilibrate settle Cease Agitation and Allow Solid to Settle equilibrate->settle withdraw Withdraw Supernatant with Filtered Syringe settle->withdraw weigh1 Weigh Sample in Pre-weighed Bottle withdraw->weigh1 evaporate Evaporate Solvent in Drying Oven weigh1->evaporate weigh2 Cool and Weigh Bottle with Dry Solute evaporate->weigh2 calculate Calculate Solubility (e.g., mole fraction, g/100g) weigh2->calculate end End calculate->end

Caption: Gravimetric Method Workflow for Solubility.

Conclusion

This technical guide has addressed the topic of this compound solubility in organic solvents. While direct quantitative data for this compound is currently unavailable in the surveyed literature, this guide provides valuable alternative information for researchers. The detailed solubility data for the structurally related compound, p-coumaric acid, serves as a useful proxy. The provided experimental protocol for the gravimetric method offers a reliable approach for determining the solubility of this compound. The visualizations of the chemical relationships and the experimental workflow aim to enhance the understanding of the compound and the methodologies for its study. Further experimental research is warranted to establish a comprehensive solubility profile for this compound.

References

An In-depth Technical Guide on the Discovery and Historical Research of Coutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coutaric acid, a hydroxycinnamoyltartaric acid, is a naturally occurring phenolic compound predominantly found in grapes and wine. It is an ester formed from p-coumaric acid and tartaric acid. Historically, its discovery and characterization have been closely linked to the study of grape and wine chemistry, particularly in understanding the composition of phenolic compounds that influence the sensory attributes and stability of wine. This technical guide provides a comprehensive overview of the discovery, historical research, chemical properties, and analytical methodologies related to this compound. It also explores its biological activities and potential signaling pathways, drawing insights from research on its precursor, p-coumaric acid.

Discovery and Historical Context

The initial identification of this compound can be traced back to the foundational work on the phenolic composition of Vitis vinifera grapes. A pivotal study by Singleton, Zaya, and Trousdale in 1986 was instrumental in the characterization of both caftaric and coutaric acids in grape juice.[1][2][3] This research laid the groundwork for understanding the distribution and concentration of these important hydroxycinnamates in various grape varieties.

Subsequent research focused on the isolation and purification of these compounds for further study. A significant advancement in this area was the development of a high-speed counter-current chromatography (HSCCC) method by Maier and colleagues in 2006 for the isolation of hydroxycinnamoyltartaric acids, including this compound, from grape pomace.[4][5][6] This technique allowed for the separation and purification of this compound with high purity, enabling more detailed chemical and biological investigations.

Chemical and Physical Properties

This compound is characterized by the ester linkage between the carboxyl group of p-coumaric acid and one of the hydroxyl groups of tartaric acid. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₃H₁₂O₈
Molar Mass 296.23 g/mol
IUPAC Name (2R,3R)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid
CAS Number 27174-07-8
Appearance White solid
Solubility Soluble in polar organic solvents and water

Quantitative Data: Concentration in Grapes and Wine

The concentration of this compound varies significantly depending on the grape variety, maturity, and the part of the grape berry. It is also influenced by winemaking techniques. The following tables summarize reported concentrations of this compound in grapes and wine.

This compound Concentration in Grapes
Grape VarietyTissueConcentration (mg/100g fresh weight)Reference
White Grape (Ehrenfelser)Pure Juice0.40[7]
White Grape (Metternich)Pure Juice0.60[7]
Red GrapeSkinData not available in this format
Red GrapeSeedData not available in this format
Red GrapePulpData not available in this format

Note: Data on the specific concentration of this compound in grape skin, seed, and pulp in mg/100g fresh weight is limited in the reviewed literature. Phenolic compounds are generally more concentrated in the skin and seeds.[8][9]

This compound Concentration in Wine
Wine TypeConcentration Range (mg/L)Reference
White Wine2 - 20[1]
Red Wine2 - 20[1]

Note: The concentration of this compound in wine can be influenced by factors such as skin contact time during fermentation.[10]

Experimental Protocols

Historical Method of Identification in Grape Juice (Adapted from Singleton et al., 1986)

The pioneering work by Singleton and his team likely involved the following steps for the identification of this compound in grape juice:

  • Sample Preparation: Grape juice was carefully prepared to prevent oxidation, which can degrade phenolic compounds. This may have involved crushing grapes under an inert atmosphere and the addition of antioxidants like sulfur dioxide.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) was employed to separate the complex mixture of phenolic compounds in the grape juice. A reversed-phase C18 column was likely used with a gradient elution system of two solvents, such as acidified water and an organic solvent like methanol (B129727) or acetonitrile.

  • Detection and Identification: A UV-Vis detector would have been used to monitor the column effluent, with detection at a wavelength around 320 nm, characteristic of hydroxycinnamates. The identification of the this compound peak would have been based on its retention time compared to a purified standard (if available) and its UV-Vis spectrum. Co-chromatography with a suspected standard would confirm the identification.

Isolation of this compound from Grape Pomace using HSCCC (Adapted from Maier et al., 2006)

The method developed by Maier and colleagues for isolating this compound involved a sophisticated liquid-liquid chromatography technique:

  • Extraction: Phenolic compounds were first extracted from dried and ground grape pomace using a solvent mixture, likely methanol with a small amount of acid to improve stability.

  • High-Speed Counter-Current Chromatography (HSCCC): The crude extract was then subjected to HSCCC. This technique utilizes a biphasic solvent system where the stationary and mobile phases are both liquids. The separation is based on the differential partitioning of the compounds between the two immiscible liquid phases. A specific solvent system, such as a mixture of hexane, ethyl acetate, methanol, and water, would have been used.

  • Fraction Collection and Analysis: Fractions were collected from the HSCCC instrument and analyzed by HPLC to identify those containing pure this compound.

  • Purification and Characterization: The fractions containing this compound were pooled and the solvent was evaporated to yield the purified compound. The identity and purity of the isolated this compound were then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Modern Quantification of this compound by HPLC-MS/MS

Current analytical methods for the precise quantification of this compound in biological matrices typically involve Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Sample Preparation: Wine samples are typically filtered before injection. For grape tissues, a solid-phase extraction (SPE) or liquid-liquid extraction may be performed to remove interfering substances and concentrate the analyte.

  • Chromatographic Separation: A rapid separation is achieved on a sub-2 µm particle size reversed-phase column using a gradient of acidified water and acetonitrile.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically with an electrospray ionization (ESI) source. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound. An isotopically labeled internal standard is often used to ensure high accuracy.[11][12]

Biosynthesis and Synthesis

Biosynthesis of p-Coumaric Acid

The biosynthesis of p-coumaric acid, the precursor of this compound, occurs via the phenylpropanoid pathway in plants.

Biosynthesis_pCoumaric_Acid Biosynthesis of p-Coumaric Acid Phenylalanine L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phenylalanine->PAL Deamination CinnamicAcid trans-Cinnamic Acid C4H Cinnamate-4-Hydroxylase (C4H) CinnamicAcid->C4H Hydroxylation pCoumaricAcid p-Coumaric Acid PAL->CinnamicAcid C4H->pCoumaricAcid

Caption: Biosynthesis of p-coumaric acid from L-phenylalanine.

Enzymatic Synthesis of this compound (Proposed)

Enzymatic_Synthesis_Coutaric_Acid Proposed Enzymatic Synthesis of this compound pCoumaricAcid p-Coumaric Acid Lipase (B570770) Lipase/Esterase pCoumaricAcid->Lipase Esterification TartaricAcid L-Tartaric Acid TartaricAcid->Lipase Esterification CoutaricAcid This compound Lipase->CoutaricAcid

Caption: Proposed enzymatic synthesis of this compound.

Biological Activity and Signaling Pathways

Direct research on the biological activities and signaling pathways of this compound is limited. However, significant insights can be drawn from studies on its precursor, p-coumaric acid, which is known to possess antioxidant, anti-inflammatory, and neuroprotective properties. It is hypothesized that this compound, upon hydrolysis in vivo, would release p-coumaric acid, thereby exerting similar biological effects.

Antioxidant and Cytoprotective Effects

p-Coumaric acid has been shown to protect cells from oxidative stress-induced apoptosis.[13] It can scavenge reactive oxygen species (ROS) and upregulate the activity of antioxidant enzymes.[13]

Modulation of MAPK Signaling Pathway

Studies have demonstrated that p-coumaric acid can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In response to oxidative stress, p-coumaric acid has been observed to suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[14][15]

MAPK_Signaling_Pathway Modulation of MAPK Signaling by p-Coumaric Acid OxidativeStress Oxidative Stress (e.g., H₂O₂) p38 p38 OxidativeStress->p38 Activates (Phosphorylation) ERK ERK OxidativeStress->ERK Activates (Phosphorylation) JNK JNK OxidativeStress->JNK Activates (Phosphorylation) pCoumaricAcid p-Coumaric Acid pCoumaricAcid->p38 Inhibits (Phosphorylation) pCoumaricAcid->ERK Inhibits (Phosphorylation) pCoumaricAcid->JNK Inhibits (Phosphorylation) Apoptosis Apoptosis p38->Apoptosis Promotes ERK->Apoptosis Promotes JNK->Apoptosis Promotes

Caption: p-Coumaric acid inhibits oxidative stress-induced apoptosis via the MAPK pathway.

Involvement in NF-κB Signaling Pathway

p-Coumaric acid has also been implicated in the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. It has been shown to decrease the levels of NF-κB immunopositive neurons in models of ischemia-reperfusion injury.[16]

NFkB_Signaling_Pathway Modulation of NF-κB Signaling by p-Coumaric Acid InflammatoryStimuli Inflammatory Stimuli IKK IKK Complex InflammatoryStimuli->IKK Activates pCoumaricAcid p-Coumaric Acid pCoumaricAcid->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes Activates

Caption: p-Coumaric acid may inhibit inflammation by suppressing the NF-κB pathway.

Spectroscopic Data

The structural elucidation of this compound and its precursor, p-coumaric acid, relies on spectroscopic techniques like NMR and Mass Spectrometry.

NMR Spectroscopy
  • ¹H NMR (p-Coumaric acid, DMSO-d₆, ppm): δ 7.52 (d), 7.51 (d), 7.48 (d), 6.80 (d), 6.78 (d), 6.31 (d), 6.27 (d).[17]

  • ¹³C NMR (p-Coumaric acid, DMSO-d₆, ppm): δ 167.98, 159.61, 144.21, 130.13, 125.30, 115.76, 115.35.[17]

Note: Specific NMR data for this compound was not available in the reviewed literature, but would show characteristic signals for both the p-coumaroyl and tartaryl moieties.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the tartaric acid or p-coumaric acid moiety. The fragmentation of p-coumaric acid typically shows major fragments at m/z 147, 119, and 91.[18][19]

Conclusion

This compound, since its discovery in grapes, has been a subject of oenological and phytochemical research. While its direct biological activities are still an emerging area of study, the well-documented properties of its precursor, p-coumaric acid, suggest a promising potential for this compound in the fields of nutrition and pharmacology. This technical guide has provided a comprehensive overview of the historical research, chemical properties, and analytical methods for this compound, offering a valuable resource for researchers and professionals in drug development and related scientific disciplines. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

The Biological Significance of Coutaric Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coutaric acid, a hydroxycinnamic acid derivative, is an ester of p-coumaric acid and tartaric acid predominantly found in grapes (Vitis vinifera). As a member of the phenolic compound family, it plays a significant role in plant physiology, particularly in defense mechanisms and response to environmental stressors. This technical guide provides a comprehensive overview of the biological significance of this compound, its biosynthesis, and its physiological roles in plants. It details experimental protocols for its extraction and quantification and presents signaling pathways and workflows through diagrammatic representations. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the properties of this plant metabolite.

Introduction

This compound is a specialized plant metabolite synthesized from the esterification of two common plant compounds: p-coumaric acid and tartaric acid.[1] While its presence is most notable in grapes, where it contributes to the sensory characteristics and stability of wine, its broader biological significance in the plant kingdom is an area of active research.[2] As a phenolic compound, this compound is implicated in a variety of physiological processes, including antioxidant defense and protection against biotic and abiotic stresses.[3][4] Understanding the biosynthesis, accumulation, and function of this compound can provide valuable insights into plant metabolic pathways and may offer opportunities for the development of novel therapeutic agents and natural products.

Biosynthesis of this compound

The formation of this compound is a multi-step process that involves the convergence of two distinct biosynthetic pathways: the shikimate pathway, which produces p-coumaric acid, and the L-ascorbic acid catabolism pathway, which generates tartaric acid.

Biosynthesis of p-Coumaric Acid

p-Coumaric acid is a key intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. The pathway begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway.

  • L-Phenylalanine to Cinnamic Acid: The first committed step is the non-oxidative deamination of L-phenylalanine to cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position of the phenyl ring to form p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[5]

  • Activation to p-Coumaroyl-CoA: For subsequent reactions, p-coumaric acid must be activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA. This activation is catalyzed by 4-Coumarate-CoA Ligase (4CL) in an ATP-dependent reaction.[6]

p_Coumaric_Acid_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL

Figure 1: Biosynthesis of p-Coumaroyl-CoA.

Biosynthesis of Tartaric Acid

In grapevines, tartaric acid is primarily synthesized from the catabolism of L-ascorbic acid (Vitamin C). Several pathways have been proposed, with the L-idonate pathway being the most accepted in Vitis vinifera.

  • L-Ascorbic Acid to L-Idonic Acid: L-ascorbic acid is converted to L-idonic acid through a series of enzymatic steps.

  • L-Idonic Acid to 5-keto-D-Gluconic Acid: L-idonic acid is then oxidized to 5-keto-D-gluconic acid.

  • Cleavage and Oxidation: 5-keto-D-gluconic acid is subsequently cleaved and oxidized to form L-(+)-tartaric acid.

Esterification to this compound

The final step in the biosynthesis of this compound is the esterification of p-coumaroyl-CoA with tartaric acid. This reaction is catalyzed by a class of enzymes known as hydroxycinnamoyl-CoA transferases (HCTs) .[7] While the specific HCT responsible for this compound synthesis has not been definitively characterized, it is hypothesized to be a hydroxycinnamoyl-CoA:tartrate O-hydroxycinnamoyltransferase .[7][8][9] These enzymes transfer the p-coumaroyl group from p-coumaroyl-CoA to one of the hydroxyl groups of tartaric acid.

Coutaric_Acid_Formation p_Coumaroyl_CoA p-Coumaroyl-CoA Enzyme Hydroxycinnamoyl-CoA: tartrate O-hydroxycinnamoyltransferase (HCT - putative) p_Coumaroyl_CoA->Enzyme Tartaric_Acid Tartaric Acid Tartaric_Acid->Enzyme Coutaric_Acid This compound Enzyme->Coutaric_Acid

Figure 2: Enzymatic formation of this compound.

Biological Significance and Physiological Roles

The biological functions of this compound in plants are multifaceted and are largely attributed to its antioxidant properties and its role as a precursor to other compounds.

Antioxidant Activity

Like many phenolic compounds, this compound exhibits antioxidant activity. The hydroxyl group on the phenyl ring of the p-coumaric acid moiety can donate a hydrogen atom to scavenge free radicals, thereby protecting cellular components from oxidative damage.[10] This antioxidant capacity is crucial for mitigating the effects of various environmental stresses that lead to the production of reactive oxygen species (ROS).

Role in Plant Defense

Phenolic compounds are integral to the plant's defense system against pathogens and herbivores. While the direct role of this compound in defense signaling is not yet fully elucidated, its precursor, p-coumaric acid, is known to be involved in plant defense responses.[11] It can be incorporated into the cell wall, reinforcing it against microbial enzymes, or act as a signaling molecule. It is plausible that this compound, as a derivative, contributes to the overall phenolic pool involved in defense.

Response to Abiotic Stress

Plants accumulate phenolic compounds, including hydroxycinnamic acid derivatives, in response to various abiotic stresses such as drought, high salinity, and UV radiation.[12] Studies on grapevines have shown that the concentration of this compound can be influenced by environmental conditions, suggesting a role in the plant's adaptation to stress.[13]

Quantitative Data

The concentration of this compound varies significantly among plant species, cultivars, and tissues, and is influenced by developmental stage and environmental conditions. Grapes are the most well-studied source of this compound.

Plant/CultivarTissueThis compound ConcentrationReference
Vitis vinifera cv. GrenacheJuiceVaries during ripening[2]
Vitis vinifera cv. French ColombardJuiceVaries during ripening[2]
Vitis vinifera cv. Ruby CabernetJuiceVaries during ripening[2]
Vitis vinifera (various cultivars)Skin and PulpPresent, variable concentrations[14]
Tea (Camellia sinensis)PollenPresent, variable concentrations[15]

Experimental Protocols

Accurate quantification of this compound in plant tissues requires efficient extraction and sensitive analytical methods.

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of hydroxycinnamic acids from plant tissues, such as grape leaves or pomace.

Materials:

  • Fresh, frozen, or freeze-dried plant material

  • 80% (v/v) Methanol

  • Liquid nitrogen (for fresh/frozen tissue)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Grind approximately 1 g of freeze-dried plant material to a fine powder. For fresh or frozen tissue, grind to a powder in a mortar and pestle with liquid nitrogen.

  • Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol.

  • Vortex the mixture thoroughly for 1 minute.

  • Incubate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

  • Store the extract at -20°C until analysis.

Extraction_Workflow Start Plant Material (e.g., Grape Leaves) Grind Grind to a fine powder Start->Grind Extract Extract with 80% Methanol Grind->Extract Sonicate Ultrasonication Extract->Sonicate Centrifuge Centrifuge to pellet debris Sonicate->Centrifuge Filter Filter supernatant (0.22 µm) Centrifuge->Filter Analyze UPLC-MS/MS Analysis Filter->Analyze

Figure 3: Workflow for this compound Extraction.

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.[5][16][17]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution: A suitable gradient from low to high organic phase (acetonitrile) to separate the compounds of interest.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for this compound) to a specific product ion. The exact m/z values should be determined by direct infusion of a this compound standard.

  • Quantification: Use a calibration curve prepared with a certified this compound standard.

Signaling Pathways

While a specific signaling pathway directly initiated by this compound has not been fully elucidated, it is likely integrated into the broader network of plant defense signaling, which involves key phytohormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA). Phenolic compounds, including p-coumaric acid, can influence these pathways.[18][19][20]

For instance, the accumulation of phenolic compounds is often associated with the activation of the salicylic acid pathway, which is crucial for resistance against biotrophic pathogens.[18] Conversely, the jasmonic acid pathway is typically activated in response to wounding and necrotrophic pathogens.[20][21][22] The interplay between these pathways and the role of specific phenolic compounds like this compound is a complex area of plant biology that warrants further investigation.

Plant_Defense_Signaling cluster_stress Biotic/Abiotic Stress cluster_signaling Phytohormone Signaling cluster_synthesis Metabolite Biosynthesis cluster_response Defense Response Stress Pathogen Attack / Wounding / UV Radiation SA_pathway Salicylic Acid (SA) Pathway Stress->SA_pathway JA_pathway Jasmonic Acid (JA) Pathway Stress->JA_pathway Phenylpropanoid_Pathway Phenylpropanoid Pathway SA_pathway->Phenylpropanoid_Pathway Defense_Response Cell Wall Reinforcement Antimicrobial Compounds Antioxidant Activity SA_pathway->Defense_Response JA_pathway->Phenylpropanoid_Pathway JA_pathway->Defense_Response Coutaric_Acid This compound Accumulation Phenylpropanoid_Pathway->Coutaric_Acid Coutaric_Acid->Defense_Response

Figure 4: Putative role of this compound in Plant Defense Signaling.

Conclusion and Future Perspectives

This compound, as a derivative of p-coumaric acid and tartaric acid, is an important phenolic compound in certain plants, most notably grapes. Its biological significance is primarily linked to its antioxidant properties and its likely involvement in plant defense responses to biotic and abiotic stresses. While significant progress has been made in understanding the biosynthesis of its precursors and in developing analytical methods for its quantification, several areas require further research.

Future studies should focus on:

  • Identifying and characterizing the specific hydroxycinnamoyl-CoA transferase responsible for this compound synthesis.

  • Elucidating the precise role of this compound in plant signaling pathways and its interaction with phytohormones.

  • Quantifying this compound in a wider range of plant species and under various stress conditions to better understand its distribution and regulation.

  • Investigating the potential therapeutic applications of this compound, given the known health benefits of other phenolic compounds.

A deeper understanding of the biological significance of this compound will not only enhance our knowledge of plant metabolism but may also pave the way for its utilization in agriculture, food science, and medicine.

References

An In-depth Technical Guide to Naturally Occurring Coutaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coutaric acid, an ester of caffeic acid and tartaric acid, is a prominent hydroxycinnamic acid derivative found predominantly in grapes and wine.[1] Beyond this well-known compound, a diverse array of its derivatives exists in nature, primarily as conjugates and esters of its parent compound, p-coumaric acid. These derivatives are gaining significant attention within the scientific community for their wide range of biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of naturally occurring this compound derivatives, their sources, biological activities with quantitative data, detailed experimental protocols for their study, and the signaling pathways they modulate.

Naturally Occurring this compound Derivatives and Their Sources

This compound and its derivatives are synthesized in plants through the phenylpropanoid pathway. While this compound itself is a key phenolic compound in grapes, a broader range of derivatives can be found across the plant kingdom. These are often conjugates where p-coumaric acid is linked to other molecules such as organic acids, alcohols, or glycosides.

Some notable examples of naturally occurring p-coumaric acid conjugates, which share the core structure of this compound derivatives, include:

  • 4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-coumaric acid: Isolated from Bidens pilosa.

  • Kaempferol-3-(6″-coumaroyl glucoside): Found in Solanum elaeagnifolium.

These compounds are typically present in various parts of the plant, including the leaves, fruits, and seeds.

Quantitative Biological Activity of this compound Derivatives

Research has demonstrated that this compound derivatives possess a spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anti-proliferative effects. The following tables summarize key quantitative data from various studies.

Table 1: Anti-proliferative Activity of p-Coumaric Acid Conjugates
CompoundCell LineActivityIC50 Value
4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-coumaric acidA549 (Lung Cancer)Anti-proliferative37.73 µg/mL
4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-coumaric acidNCI-H1299 (Lung Cancer)Anti-proliferative50.6 µg/mL
4-O-(2″-O-Acetyl-6″-O-p-coumaroyl-D-glucopyranosyl)-p-coumaric acidHCC827 (Lung Cancer)Anti-proliferative62.0 µg/mL
Kaempferol-3-(6″-coumaroyl glucoside)MCF7 (Breast Cancer)Cytotoxic6.9 µmol/L
Kaempferol-3-(6″-coumaroyl glucoside)HepG2 (Liver Cancer)Cytotoxic32.6 µmol/L
Table 2: Antimicrobial Activity of Synthesized p-Coumaric Acid Derivatives
Compound IDMicroorganismActivitypMIC (µM/mL)
17S. aureusAntibacterial1.67
30S. aureusAntibacterial1.67
31B. subtilisAntibacterial2.01
17OverallAntimicrobial1.73

Note: pMIC is the negative logarithm of the Minimum Inhibitory Concentration.[2]

Experimental Protocols

Isolation of this compound Derivatives

Protocol 1: Isolation of p-Coumaric Acid from Plant Material using Preparative Thin-Layer Chromatography (TLC)

This protocol is adapted from a method for isolating p-coumaric acid from Cynodon dactylon (durva grass) and can be modified for other plant sources and derivatives.[3]

  • Extraction:

    • Air-dry and powder the plant material.

    • Perform sequential solvent extraction, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like methanol (B129727) to extract phenolic compounds.

    • Concentrate the methanolic extract under reduced pressure.

  • Preparative TLC:

    • Plate Preparation: Use silica (B1680970) gel 60 F254 preparative TLC plates.

    • Sample Application: Dissolve the concentrated extract in a minimal amount of methanol and apply it as a uniform band onto the starting line of the TLC plate.

    • Mobile Phase: A common solvent system for separating phenolic acids is Chloroform:Methanol:Formic acid (e.g., 85:10:5 v/v/v). The optimal ratio may need to be determined empirically.

    • Development: Place the plate in a chromatography chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

    • Visualization: Visualize the separated bands under UV light (254 nm and 366 nm). p-Coumaric acid and its derivatives typically fluoresce.

    • Scraping and Elution: Scrape the silica gel corresponding to the band of interest from the plate. Elute the compound from the silica using a polar solvent like methanol or ethyl acetate.

    • Purification: Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified compound.

Protocol 2: General Column Chromatography for Purification of Phenolic Acid Esters

This protocol provides a general framework for purifying this compound derivatives using column chromatography, adapted from methods for similar phenolic compounds.

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude extract or partially purified sample in a minimal volume of the initial mobile phase solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. For example:

      • Hexane:Ethyl Acetate (9:1)

      • Hexane:Ethyl Acetate (8:2)

      • Hexane:Ethyl Acetate (7:3), and so on.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions using analytical TLC to identify the fractions containing the desired compound.

    • Pool the pure fractions and evaporate the solvent to yield the purified this compound derivative.

Analysis of this compound Derivatives

Protocol 3: RP-HPLC Method for Quantitative Analysis of p-Coumaric Acid in Wine

This method is suitable for the quantitative analysis of p-coumaric acid and can be adapted for its derivatives in wine and similar matrices.[4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and an acidifier. A typical composition is Water:Acetonitrile (77:23) with formic acid added to adjust the pH to 3.5.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 305 nm.

  • Sample Preparation: Filter wine samples through a 0.45 µm membrane filter before injection.

  • Quantification: Create a calibration curve using standards of known concentrations of p-coumaric acid.

Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. As derivatives of p-coumaric acid, they are known to influence inflammatory and stress-response pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. p-Coumaric acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5]

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK pCA p-Coumaric Acid Derivatives pCA->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB_IkB->NFkB Activation Gene Pro-inflammatory Gene Expression Gene_n Pro-inflammatory Gene Expression NFkB_n->Gene_n

Caption: Inhibition of the NF-κB signaling pathway by p-coumaric acid derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to cell proliferation, differentiation, and apoptosis. p-Coumaric acid can modulate MAPK signaling, often by suppressing the phosphorylation of key kinases like ERK1/2, thereby contributing to its anti-inflammatory and anti-cancer effects.

MAPK_Pathway Stimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK pCA p-Coumaric Acid Derivatives MAPK MAPK (e.g., ERK) pCA->MAPK Inhibition of Phosphorylation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response

Caption: Modulation of the MAPK signaling pathway by p-coumaric acid derivatives.

AGE-RAGE Signaling Pathway

The Advanced Glycation End-product (AGE) - Receptor for AGE (RAGE) signaling pathway is implicated in the pathogenesis of various chronic diseases, including diabetes and neurodegenerative disorders. p-Coumaric acid has been shown to inhibit this pathway, reducing inflammation and oxidative stress associated with AGE accumulation.[6]

AGE_RAGE_Pathway AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binding pCA p-Coumaric Acid Derivatives pCA->RAGE Inhibition Signaling Downstream Signaling (NF-κB, MAPKs) RAGE->Signaling Activation Response Oxidative Stress & Inflammation Signaling->Response

Caption: Inhibition of the AGE-RAGE signaling pathway by p-coumaric acid derivatives.

Conclusion

Naturally occurring this compound derivatives represent a promising class of bioactive compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. Their diverse biological activities, underpinned by their modulation of key cellular signaling pathways, warrant further investigation. The experimental protocols provided in this guide offer a foundation for researchers to isolate, identify, and quantify these valuable natural products, paving the way for future drug discovery and development efforts.

References

Methodological & Application

Application Note: Quantification of Coutaric Acid in Wine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of coutaric acid in various types of wine. This compound, an ester of p-coumaric acid and tartaric acid, is a significant hydroxycinnamic acid derivative in grapes and wine, contributing to the overall phenolic profile and sensory characteristics of the final product. The described method is suitable for researchers, scientists, and quality control professionals in the wine industry and related fields. The protocol includes detailed steps for sample preparation, HPLC analysis, and method validation, along with representative quantitative data.

Introduction

Hydroxycinnamic acids and their tartaric acid esters are among the most abundant phenolic compounds in grapes and wine. This compound (p-coumaroyl-tartaric acid), along with caftaric and fertaric acids, plays a crucial role in the antioxidant capacity and color stability of wine. The concentration of these compounds can vary significantly depending on the grape variety, viticultural practices, winemaking techniques, and aging conditions. Therefore, accurate quantification of this compound is essential for understanding and controlling wine quality. This application note provides a validated HPLC method for the determination of this compound in red, white, and sparkling wines.

Experimental Protocol

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, water, and formic acid.

  • Standards: this compound (analytical standard, >95% purity).

  • Sample Preparation: Syringe filters (0.45 µm, PTFE or PVDF).

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • Diode Array Detector (DAD) or UV-Vis detector

Chromatographic Conditions
  • Column: Atlantis dC18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.

  • Mobile Phase:

    • A: Water/formic acid (99:1, v/v)

    • B: Acetonitrile/water/formic acid (80:19:1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm

  • Injection Volume: 20 µL

Gradient Elution Program
Time (min)% Solvent A% Solvent B
0.0955
15.08515
30.07030
35.05050
40.0595
45.0595
50.0955
60.0955
Sample Preparation
  • Allow wine samples to reach room temperature.

  • For sparkling wines, degas the sample by sonication for 15-20 minutes.

  • Filter the wine sample through a 0.45 µm syringe filter directly into an HPLC vial.

  • If the expected concentration of this compound is high, dilute the sample with mobile phase A. For most direct injections, no dilution is necessary.

Standard Preparation and Calibration
  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in methanol (B129727) or a mixture of mobile phase A and B.

  • Prepare a series of working standard solutions by diluting the stock solution with mobile phase A to achieve concentrations ranging from 0.5 to 50 mg/L.

  • Inject each standard solution in triplicate to construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The following tables summarize the quantitative data for this compound in different wine types and the validation parameters of the HPLC method.

Table 1: Typical Concentrations of this compound in Various Wines

Wine TypeGrape Variety (if specified)This compound Concentration (mg/L)
Red Wine Young Red Wines6.1 - 22.2[1]
White Wine SmederevkaDominant hydroxycinnamic acid derivative[2]
ChardonnayPresent, but caftaric acid is dominant[2]
Sparkling Wine Pinot Noir~0.2 - 3.5[3]
Xarel·lo~0.2 - 3.5[3]

Table 2: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (R²) > 0.999
Range 0.5 - 50 mg/L
Limit of Detection (LOD) 0.1 mg/L (estimated)
Limit of Quantification (LOQ) 0.3 mg/L (estimated)
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Note: LOD and LOQ values are estimated based on typical performance for similar analytes and may vary depending on the specific instrument and conditions.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Wine Sample (Red, White, or Sparkling) Degas Degas (for sparkling wine) Sample->Degas If sparkling Filter Filter through 0.45 µm syringe filter Sample->Filter If not sparkling Degas->Filter HPLC Inject into HPLC System Filter->HPLC Separation Reversed-Phase Separation (Atlantis dC18 column) HPLC->Separation Detection DAD Detection at 320 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of this compound Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for the quantification of this compound in wine.

Biochemical Relationship

G Biochemical Relationship of this compound cluster_context In Grapes and Wine pCoumaric p-Coumaric Acid Coutaric This compound pCoumaric->Coutaric Esterification in Grapes Tartaric Tartaric Acid Tartaric->Coutaric

Caption: Formation of this compound from its precursors.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in a variety of wine samples. The simple sample preparation and robust chromatographic conditions make this method suitable for routine analysis in a quality control setting, as well as for research purposes. The provided data and protocols can be readily adapted by laboratories for the analysis of this important phenolic compound, contributing to a better understanding of wine chemistry and quality.

References

Application Notes and Protocols for the Extraction of Coutaric Acid from Grape Pomace

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction, purification, and analysis of coutaric acid from grape pomace, a significant by-product of the winemaking industry. This compound, an ester of coumaric acid and tartaric acid, is a hydroxycinnamic acid derivative present in grapes and, consequently, in grape pomace.[1][2] The protocols outlined below are based on established scientific literature and are intended to guide researchers in developing robust and efficient extraction processes.

Overview of Extraction Methodologies

The recovery of phenolic compounds like this compound from grape pomace can be achieved through various techniques. The choice of method depends on factors such as desired yield, purity, cost, and environmental impact.

  • Solid-Liquid Extraction (SLE): This is a conventional and widely used method involving the direct maceration of the solid pomace with a liquid solvent.[3] Common solvents include aqueous mixtures of ethanol (B145695), methanol (B129727), or acetone.[3][4] Key parameters influencing SLE efficiency are solvent composition, temperature, extraction time, and the solid-to-liquid ratio.[4]

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the matrix, enhancing solvent penetration and accelerating the release of target compounds.[5] This technique can significantly reduce extraction time and improve yields compared to conventional methods.[5][6]

  • Enzyme-Assisted Extraction (EAE): This method employs enzymes such as cellulases, pectinases, and hemicellulases to break down the complex polysaccharides of the grape cell walls.[7][8] This enzymatic hydrolysis facilitates the release of phenolic compounds that are bound to the cell wall structure, often leading to higher extraction yields.[5][9]

Quantitative Data Summary

The efficiency of an extraction process is determined by the yield of the target compounds. While specific quantitative data for this compound is limited, the total phenolic content (TPC) is a widely accepted metric for comparing the overall effectiveness of different extraction methods. The following tables summarize relevant quantitative data from published studies.

Table 1: Total Phenolic Content (TPC) under Optimized Solid-Liquid Extraction (SLE) Conditions

Solvent System (50% aq.)Temperature (°C)Time (h)Liquid/Solid Ratio (mL/g)TPC Yield (mg GAE/g DW)Reference
Acetone501.52545.18[4]
Ethanol601.52538.70[4]

GAE: Gallic Acid Equivalents; DW: Dry Weight.

Table 2: Comparison of Phenolic and Flavonoid Yields from a Three-Stage Consecutive Extraction

Solvent SystemTotal Phenolic Yield (mg GAE/g DW)Total Flavonoid Yield (mg CE/g DW)Reference
Ethanol (50% aq.)63.3Not Reported[4]
Acetone (50% aq.)59.2Not Reported[4]

CE: Catechin Equivalents.

Table 3: Influence of Extraction Temperature on Bioactive Compound Yields in 60% (v/v) Ethanolic Extracts

Temperature (°C)Total Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg GAE/g DW)Total Tannin Content (mg TAE/g DW)Reference
30~8.5~6.0~1.1[10]
45~10.0~7.0~1.2[10]
6511.027.761.37[10]

TAE: Tannic Acid Equivalents.

Experimental Protocols

The following sections provide detailed protocols for the extraction, purification, and analysis of this compound from grape pomace.

Protocol 1: Solid-Liquid Extraction (SLE) of this compound

This protocol describes a standard method for extracting this compound using an ethanol-water mixture.

3.1.1 Materials and Equipment

  • Dried and ground grape pomace (particle size < 1 mm)

  • Solvent: 50-80% Ethanol in deionized water (v/v)[10][11]

  • Shaking water bath or orbital shaker with temperature control

  • Laboratory blender or grinder

  • Filter paper (e.g., Whatman No. 1)

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Analytical balance

3.1.2 Procedure

  • Sample Preparation: Dry the fresh grape pomace at 40-50°C until constant weight. Grind the dried pomace to a fine powder.

  • Extraction: Weigh 10 g of dried pomace powder and transfer it to a 500 mL Erlenmeyer flask. Add 250 mL of 50% ethanol (for a 25:1 liquid-to-solid ratio).[4]

  • Incubation: Seal the flask and place it in a shaking water bath set to 60°C.[4] Agitate the mixture at 150 rpm for 1.5 hours.[4]

  • Filtration: After incubation, filter the mixture through a Buchner funnel under vacuum to separate the liquid extract from the solid residue.

  • Solvent Removal: Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.

  • Lyophilization: Freeze the remaining aqueous extract and lyophilize it to obtain a dry powder crude extract.

  • Storage: Store the dried extract at -20°C in a desiccator to prevent degradation.[6]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonication to enhance extraction efficiency.

3.2.1 Materials and Equipment

  • Dried and ground grape pomace

  • Solvent: 60% Ethanol in deionized water (v/v)[10]

  • Ultrasonic bath or probe sonicator with temperature control

  • Beakers

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer

3.2.2 Procedure

  • Sample Preparation: Prepare dried, ground grape pomace as described in Protocol 3.1.2.

  • Extraction: Weigh 5 g of pomace powder into a 250 mL beaker. Add 125 mL of 60% ethanol.

  • Sonication: Place the beaker in an ultrasonic bath. Set the temperature to 65°C and sonicate for 30-60 minutes.[5][10] If using a probe sonicator, ensure the probe is submerged in the slurry and operate at a specified power output (e.g., 100 W).[3]

  • Separation: After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to pellet the solid residue.

  • Collection: Decant the supernatant (the extract).

  • Solvent Removal and Drying: Process the extract using a rotary evaporator and freeze-dryer as described in steps 3.1.2.5 through 3.1.2.7.

Protocol 3: General Downstream Purification

This protocol outlines a conceptual workflow for purifying this compound from the crude extract using column chromatography.

3.3.1 Materials and Equipment

  • Crude grape pomace extract

  • Adsorbent resin (e.g., Diaion® HP-20 or similar)[2]

  • Glass chromatography column

  • Solvents: Deionized water, Methanol (various concentrations)

  • Fraction collector

  • HPLC system for fraction analysis

3.3.2 Procedure

  • Column Packing: Prepare a slurry of the adsorbent resin in methanol, and pack it into a glass column. Equilibrate the column by washing with deionized water until the eluent is free of methanol.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of deionized water. Load the solution onto the top of the prepared column.

  • Washing: Wash the column with several column volumes of deionized water to remove sugars and other highly polar, non-phenolic compounds.

  • Elution: Elute the phenolic compounds using a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

  • Fraction Collection: Collect the eluting solvent in fractions using a fraction collector.

  • Analysis: Analyze the collected fractions using HPLC (as per Protocol 3.4) to identify those containing the highest concentration and purity of this compound.

  • Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator to obtain a purified product.

Protocol 4: HPLC Analysis of this compound

This protocol provides a method for the identification and quantification of this compound in the extracts.

3.4.1 Materials and Equipment

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]

  • Mobile Phase A: 0.1% Formic acid in deionized water[13]

  • Mobile Phase B: Methanol with 0.2% formic acid[13]

  • This compound analytical standard

  • Syringe filters (0.45 µm)

3.4.2 Chromatographic Conditions

  • Column Temperature: 40°C[13]

  • Flow Rate: 0.8 - 1.0 mL/min[12]

  • Detection Wavelength: 310-320 nm (for hydroxycinnamic acids)[12][14]

  • Injection Volume: 20 µL

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 60% B[13]

    • 20-22 min: Linear gradient to 100% B

    • 22-25 min: Hold at 100% B (column wash)

    • 25-30 min: Return to 5% B and equilibrate

3.4.3 Procedure

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).

  • Sample Preparation: Dissolve the dried extract in the initial mobile phase (95:5 Water:Methanol with acid) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standards.

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships in the extraction process.

Extraction_Workflow A Grape Pomace (Skins, Seeds, Stems) B Drying & Grinding A->B C Extraction (SLE, UAE, or EAE) B->C D Filtration / Centrifugation C->D E Solid Residue (Discard) D->E F Crude Liquid Extract D->F G Solvent Removal (Rotary Evaporation) F->G H Lyophilization (Freeze-Drying) G->H I Dry Crude Extract H->I J Downstream Purification (e.g., Column Chromatography) I->J L QC Analysis (HPLC) I->L Analysis of Crude K Purified this compound J->K K->L Analysis of Pure

Caption: Experimental workflow for extraction and analysis.

Logical_Relationships cluster_params Input Parameters cluster_outputs Process Outcomes P1 Method (SLE, UAE, EAE) O1 Extraction Yield P1->O1 O2 Purity of this compound P1->O2 O3 Process Cost & Energy Consumption P1->O3 P2 Solvent Type & Concentration P2->O1 P2->O2 P3 Temperature P3->O1 P4 Time P4->O1 P5 Solid/Liquid Ratio P5->O1

Caption: Factors influencing extraction outcomes.

References

Application Note: UPLC-MS/MS Method for the Quantitative Analysis of Coutaric Acid in Grape Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coutaric acid, a type of hydroxycinnamoyltartaric acid, is a significant phenolic compound found in grapes and wine, contributing to their sensory properties and potential health benefits. As a major tartaric acid ester of p-coumaric acid, its accurate quantification is crucial for quality control in the food and beverage industry and for research into natural bioactive compounds. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive, selective, and rapid method for the determination of this compound in complex matrices like grape seeds. This application note provides a detailed protocol for the extraction and quantification of this compound from grape seeds using UPLC-MS/MS.

Experimental Protocols

Sample Preparation: Extraction from Grape Seeds

This protocol details a solid-liquid extraction method optimized for phenolic compounds from grape seeds.[1][2]

Materials and Reagents:

  • Grape seeds, dried and ground to a fine powder

  • 80% Ethanol (B145695) (v/v) in ultrapure water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Accurately weigh a specific amount of ground grape seed powder (e.g., 0.5 g) into a centrifuge tube.

  • Add a defined volume of 80% ethanol (e.g., 25 mL).[1][2] Alternative solvents reported for phenolic extraction include aqueous solutions of methanol (B129727) or acetone.[3][4][5][6]

  • Vortex the mixture thoroughly for 1 minute to ensure complete wetting of the sample.

  • Sonication or microwave-assisted extraction (MAE) can be employed to enhance extraction efficiency.[3] For a standard approach, agitate the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).[5]

  • Centrifuge the suspension at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Transfer the filtered extract into an autosampler vial for UPLC-MS/MS analysis. The extract may be diluted with the initial mobile phase if necessary.[1]

UPLC-MS/MS Analysis

The following conditions are based on established methods for the analysis of hydroxycinnamoyltartaric esters in grape products.[1][2]

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Analytical Column: Waters ACQUITY UPLC HSS T3 column (150 mm x 2.1 mm, 1.7 µm).[1][2]

Chromatographic Conditions:

ParameterValue
Column Waters UPLC HSS T3 (150 mm x 2.1 mm, 1.7 µm)[1][2]
Mobile Phase A 0.1% Formic Acid in Water[1][2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][2]
Flow Rate 0.3 mL/min[1][2]
Injection Volume 5 µL
Column Temperature 35°C[1][2]
Gradient Elution A time-programmed gradient is required to separate this compound from other matrix components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for column re-equilibration.

Mass Spectrometry Conditions:

The analysis is performed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[1][2]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1][2]
Capillary Voltage 3.0 kV[7]
Source Temperature 150°C[7]
Desolvation Temperature 500°C[7]
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

Data Presentation

Quantitative Method Performance

The performance of the UPLC-MS/MS method was validated for linearity, detection limits, and quantification limits. Since a commercial standard for p-coutaric acid can be difficult to obtain, quantification is often achieved using an equivalent standard, such as caftaric acid.[1][2]

ParameterPerformance Characteristic
Linearity Range 25 - 2000 µg/L[1][2]
Correlation Coefficient (r²) > 0.998[1][2]
Limit of Detection (LOD) 0.25 µg/L[1][2]
Limit of Quantification (LOQ) 25 µg/L[1][2]
Recovery 97.7% - 99.5% (using caftaric acid as a reference)[1][2]
Precision (RSD%) < 2.5%[1][2]
MRM Transitions for this compound

For targeted analysis, specific precursor-to-product ion transitions are monitored. The precursor ion for this compound in negative ESI mode is [M-H]⁻ at m/z 311. Fragmentation typically involves the loss of the tartaric acid moiety or cleavage of the p-coumaric acid structure.

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Purpose
This compound 311.2163.1Quantifier (loss of tartaric acid)
This compound 311.2119.1Qualifier (loss of tartaric acid and CO₂)

Visualization

The overall experimental process from sample collection to final data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Grape Seed Sample s2 Grinding and Weighing s1->s2 s3 Extraction in 80% Ethanol s2->s3 s4 Centrifugation and Filtration s3->s4 a1 UPLC Separation s4->a1 Inject Filtered Extract a2 MS/MS Detection (MRM) a1->a2 d1 Peak Integration a2->d1 Acquire Data d2 Quantification d1->d2

Workflow for UPLC-MS/MS analysis of this compound in grape seeds.

Conclusion

The described UPLC-MS/MS method provides a simple, rapid, and highly sensitive approach for the quantification of this compound in grape seeds.[1][2] The sample preparation is straightforward, and the use of MRM ensures excellent selectivity and accuracy, making this method suitable for both routine quality control and advanced scientific research in the fields of food science, pharmacology, and natural product chemistry.

References

Application Note & Protocol: Solid-Phase Extraction of Coutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coutaric acid, an ester of coumaric acid and tartaric acid, is a significant phenolic compound found in grapes and wine, contributing to their sensory properties and potential health benefits. Accurate quantification of this compound is crucial for quality control in the wine industry and for research into its bioavailability and pharmacological effects. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex matrices like wine and biological fluids.[1] This application note provides a detailed protocol for the solid-phase extraction of this compound, designed for researchers, scientists, and professionals in drug development. The methodology is synthesized from established protocols for related phenolic and organic acids.[2][3]

Principle of the Method

This protocol utilizes a styrene-divinylbenzene (SDB) based solid-phase extraction cartridge. The sample, typically wine or grape must, is first acidified to ensure that the this compound is in its protonated form.[3] The sample is then loaded onto the conditioned SPE cartridge. The SDB sorbent retains the this compound and other phenolic compounds through reversed-phase and potential pi-pi interactions, while more polar matrix components like sugars and some organic acids are washed away. Finally, the this compound is eluted from the cartridge with an appropriate organic solvent, ready for subsequent analysis by techniques such as HPLC or LC-MS/MS.

Materials and Reagents

  • Solid-Phase Extraction Cartridges: Styrene-divinylbenzene (SDB) or similar polymeric reversed-phase sorbent.

  • Methanol (B129727) (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Sulfuric Acid (0.02 M)

  • Ultrapure Water

  • Sample (e.g., wine, grape must)

  • pH meter or pH paper

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Experimental Protocol

A detailed, step-by-step methodology for the solid-phase extraction of this compound is provided below.

1. Sample Pre-treatment

  • For wine or grape must samples, take a known volume (e.g., 10 mL).

  • Adjust the pH of the sample to 2.5 using sulfuric acid.[3]

  • If the sample contains suspended solids, centrifuge at 4000 rpm for 10 minutes and use the supernatant for the extraction.

2. SPE Cartridge Conditioning

  • Place the SDB SPE cartridge on a vacuum manifold.

  • Condition the cartridge by passing 5 mL of methanol through it.

  • Equilibrate the cartridge by passing 5 mL of ultrapure water (pH adjusted to 2.5 with sulfuric acid) through it. Do not allow the cartridge to go dry.[4]

3. Sample Loading

  • Load the pre-treated sample (from step 1) onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1-2 mL/min).

4. Washing

  • Wash the cartridge with 4 mL of 0.02 M sulfuric acid to remove sugars and other polar interferences.[3]

  • Apply a vacuum to dry the cartridge for approximately 5 minutes.

5. Elution

  • Place a clean collection tube inside the vacuum manifold.

  • Elute the this compound and other retained phenolic compounds by passing 4 mL of ethyl acetate through the cartridge.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of the initial mobile phase for LC-MS/MS analysis) for subsequent analysis.[2]

Data Presentation

The following table summarizes recovery data for tartaric acid and p-coumaric acid, which are structurally related to this compound, using a styrene-divinylbenzene SPE cartridge as described in a similar protocol. This data can serve as an expected performance benchmark for the extraction of this compound.

CompoundAverage Recovery (%)Relative Standard Deviation (RSD, %)
Tartaric Acid100.40.6
p-Coumaric Acid92.12.2
Data adapted from a study on the simultaneous determination of polyphenols and organic acids in wine.[3]

Visualizations

Below is a diagram illustrating the experimental workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_pretreatment 1. Sample Pre-treatment cluster_conditioning 2. Cartridge Conditioning cluster_extraction 3. Solid-Phase Extraction cluster_post_extraction 4. Post-Extraction Sample Wine/Grape Must Sample Adjust_pH Adjust pH to 2.5 Sample->Adjust_pH Centrifuge Centrifuge (if needed) Adjust_pH->Centrifuge Load_Sample Load Pre-treated Sample Centrifuge->Load_Sample Condition_MeOH Condition with Methanol Equilibrate_H2O Equilibrate with Acidified Water Equilibrate_H2O->Load_Sample Conditioned Cartridge Wash Wash with 0.02 M H₂SO₄ (Sugars & Polar Interferences to Waste) Load_Sample->Wash Elute Elute with Ethyl Acetate (this compound Collected) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis (HPLC, LC-MS/MS) Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Application Notes: Antioxidant Activity of Coutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coutaric acid is a natural phenolic compound found predominantly in grapes and wine, where it exists as an ester of caffeic acid and tartaric acid.[1] As a hydroxycinnamic acid derivative, it is recognized for its antioxidant properties, which primarily involve neutralizing free radicals and protecting cellular components from oxidative damage.[1] Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant capacity of compounds like this compound a critical area of research for drug development, food chemistry, and nutraceuticals.[1][2]

These application notes provide detailed protocols for common in vitro assays used to determine the antioxidant activity of this compound, including the DPPH, ABTS, FRAP, and ORAC assays.

Common In Vitro Antioxidant Assays

A variety of assays are available to assess the antioxidant capacity of chemical compounds. The most common methods involve either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[3] The reduction of the deep violet DPPH radical to a pale yellow non-radical form is measured spectrophotometrically, where a greater color change indicates higher antioxidant activity.[2][4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS radical is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution.[5] In the presence of an antioxidant, the radical is neutralized, causing the solution to become colorless. This decolorization is measured spectrophotometrically.[6]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[3][7] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in an intense blue color, which is monitored by measuring the change in absorbance at 593 nm.[8][9]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay quantifies the ability of an antioxidant to quench peroxyl radicals generated by a free radical initiator, such as AAPH.[10] The assay follows the oxidative degradation of a fluorescent probe (e.g., fluorescein). The antioxidant's presence delays the fluorescence decay, and the antioxidant capacity is determined by comparing the Area Under the Curve (AUC) of the sample to that of a standard, typically Trolox.[10][11]

Data Presentation: Antioxidant Activity of Coumaric Acid Isomers

Quantitative data on the antioxidant activity of this compound is not widely available in the scientific literature. The following table summarizes available data for the more extensively studied p-coumaric acid to provide a comparative context for researchers. The IC50 value represents the concentration of the antioxidant required to inhibit 50% of the radicals.[12] A lower IC50 value indicates higher antioxidant activity.[3]

CompoundAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)Reference
p-Coumaric acidDPPH~65Vitamin C5.40[13][14]
p-Coumaric acidDPPH33Quercetin4.97[3]
p-Coumaric acidDPPH255.69BHT-[15]
p-Coumaric acidABTS~138Vitamin C2.17[13][14]
p-Coumaric acidABTS38.52 (IC50 in µM)--[16]

Note: Direct comparison of values between different studies can be influenced by minor variations in experimental conditions.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This protocol outlines the steps to measure the radical scavenging activity of this compound against DPPH.

A. Reagent Preparation

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol (B129727). Store this solution in a dark, amber bottle at 4°C.[2]

  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). From this, create a series of dilutions to determine the IC50 value.

  • Positive Control: Prepare a stock solution and corresponding dilutions of a known antioxidant, such as Vitamin C or Trolox.

B. Assay Procedure (96-well plate format)

  • Add 50 µL of the various dilutions of the test compound, positive control, or solvent (for the blank) to the wells of a 96-well microplate.

  • Add 150 µL of the DPPH working solution to each well.

  • Mix and incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[2][3]

C. Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.[3]

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 150 µL of DPPH Solution prep_dpph->add_dpph prep_sample Prepare this compound Serial Dilutions add_samples Add 50 µL of Samples, Control, or Blank to Plate prep_sample->add_samples prep_control Prepare Positive Control (e.g., Vitamin C) prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Inhibition vs. Concentration calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This protocol details the method for assessing the antioxidant capacity of this compound using the ABTS assay.

A. Reagent Preparation

  • ABTS Stock Solution (7 mM): Dissolve the required amount of ABTS in water to reach a final concentration of 7 mM.[5]

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[5]

  • ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow this mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[5][16]

  • ABTS•+ Working Solution: Before use, dilute the radical solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Test Compound and Control: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.

B. Assay Procedure (96-well plate format)

  • Add 20 µL of the test sample, standard (Trolox), or solvent blank to the wells.[2]

  • Add 180 µL of the ABTS•+ working solution to each well.[2]

  • Mix and incubate at room temperature for 6-7 minutes.[5][16]

  • Measure the absorbance at 734 nm using a microplate reader.[2]

C. Data Analysis

  • Calculate the percentage of ABTS•+ inhibition using the same formula as for the DPPH assay.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Generate a standard curve by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of the test sample is then expressed as µM of Trolox equivalents.[5]

ABTS Assay Workflow

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS & 2.45 mM Potassium Persulfate gen_radical Mix to Generate ABTS•+ (12-16h in Dark) prep_abts->gen_radical prep_working Dilute to Working Solution (Absorbance ~0.7 at 734 nm) gen_radical->prep_working add_abts Add 180 µL of ABTS•+ Working Solution prep_working->add_abts prep_sample Prepare this compound & Trolox Dilutions add_samples Add 20 µL of Sample, Standard, or Blank to Plate prep_sample->add_samples add_samples->add_abts incubate Incubate at RT (7 min) add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Create Trolox Standard Curve calc_inhibition->plot_curve det_teac Determine TEAC Value plot_curve->det_teac

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This protocol describes the measurement of the ferric reducing ability of this compound.

A. Reagent Preparation

  • Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate and adding 16 mL of glacial acetic acid in distilled water, adjusting the final volume to 1 L.[9]

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water. Prepare this solution fresh.[9]

  • FRAP Working Reagent: Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Pre-warm this reagent to 37°C before use.[2][9]

  • Test Compound and Standard: Prepare serial dilutions of this compound and a standard (e.g., FeSO₄ or Trolox).

B. Assay Procedure (96-well plate format)

  • Add 20 µL of the test sample, standard, or solvent blank to the wells.[2]

  • Add 180 µL of the pre-warmed FRAP working reagent to all wells.[2]

  • Incubate at 37°C for a period ranging from 4 to 30 minutes.[2]

  • Measure the absorbance at 593 nm.[2][7]

C. Data Analysis

  • Create a standard curve using the known concentrations of the FeSO₄ or Trolox standard.

  • Calculate the FRAP value of the sample from the standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.[3]

FRAP Assay Workflow

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Acetate Buffer (300 mM, pH 3.6) prep_working Mix Buffer:TPTZ:FeCl3 (10:1:1) for Working Reagent prep_buffer->prep_working prep_tptz Prepare TPTZ Solution (10 mM in 40 mM HCl) prep_tptz->prep_working prep_fecl3 Prepare FeCl3 Solution (20 mM) prep_fecl3->prep_working add_frap Add 180 µL of Pre-warmed FRAP Working Reagent prep_working->add_frap prep_sample Prepare this compound & FeSO4 Dilutions add_samples Add 20 µL of Sample, Standard, or Blank to Plate prep_sample->add_samples add_samples->add_frap incubate Incubate at 37°C (4-30 min) add_frap->incubate measure Measure Absorbance at 593 nm incubate->measure plot_curve Create FeSO4 Standard Curve measure->plot_curve det_frap Calculate FRAP Value (µmol Fe²⁺ equivalents) plot_curve->det_frap ORAC_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_fluorescein Prepare Fluorescein Working Solution add_fluorescein Add 150 µL Fluorescein, Incubate (30 min, 37°C) prep_fluorescein->add_fluorescein prep_aaph Prepare AAPH Initiator (Fresh) add_aaph Add 25 µL AAPH Solution prep_aaph->add_aaph prep_sample Prepare this compound & Trolox Dilutions add_samples Add 25 µL of Sample, Standard, or Blank to Plate prep_sample->add_samples add_samples->add_fluorescein add_fluorescein->add_aaph measure Begin Kinetic Reading (Ex: 485 nm, Em: 520 nm) add_aaph->measure calc_auc Calculate Area Under Curve (AUC) measure->calc_auc plot_curve Create Trolox Standard Curve (Net AUC) calc_auc->plot_curve det_orac Determine ORAC Value (µmol TE) plot_curve->det_orac

References

Application Notes and Protocols: Coutaric Acid as a Substrate for Polyphenol Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coutaric acid, the tartaric acid ester of p-coumaric acid, is a prominent hydroxycinnamic acid found in various plants, most notably in grapes (Vitis vinifera) and consequently in wine. As a phenolic compound, it serves as a substrate for polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. The oxidation of this compound by PPO is a critical reaction in oenology, influencing the color, flavor, and shelf-life of wine. Understanding the kinetics and mechanism of this interaction is paramount for controlling browning reactions in the food industry and for researchers investigating phenolic metabolism and its role in plant physiology and pathology. These notes provide a detailed overview of this compound as a PPO substrate, including protocols for its study and a discussion of its potential role in cellular signaling.

Data Presentation

Direct kinetic data for the enzymatic oxidation of this compound by polyphenol oxidase is not extensively available in the published literature. However, data from related hydroxycinnamic acids and PPO from various sources can provide valuable insights into the expected kinetic behavior. The following table summarizes kinetic parameters for PPO with substrates structurally related to this compound.

SubstratePPO SourceKm (mM)Vmax (U/mL·min)Reference
p-Coumaric Acid Ethyl EsterMushroom Tyrosinase0.52-[1]
4-MethylcatecholKirmizi Kismis Grape (Vitis vinifera L.)4.82000.0[2][3]
Chlorogenic AcidApple--[4]
Caffeic Acid---[5]

Note: The absence of specific Km and Vmax values for this compound highlights a research gap. The provided data for related compounds suggests that this compound likely acts as a substrate with kinetic parameters that would be influenced by the specific PPO isoform, pH, and temperature of the reaction.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for PPO Activity with this compound

This protocol describes a method to determine the activity of PPO by monitoring the formation of the o-quinone of this compound, which can be detected by an increase in absorbance.

Materials:

  • Polyphenol Oxidase (PPO) extract (e.g., from grape tissue)

  • This compound solution (substrate)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)

  • Spectrophotometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M phosphate buffer and adjust the pH to 6.5.

    • Prepare a stock solution of this compound in the phosphate buffer. The final concentration in the assay will need to be optimized, but a starting range of 0.1 mM to 10 mM is recommended.

  • Enzyme Preparation:

    • Extract PPO from the desired source (e.g., grape berries). A common method involves homogenization in a buffer containing protective agents like PVPP and Triton X-100 to remove phenolic compounds and solubilize the enzyme.

    • Partially purify the enzyme through ammonium (B1175870) sulfate (B86663) precipitation and dialysis to remove small molecules that might interfere with the assay.

  • Assay Protocol:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the this compound o-quinone. This will need to be determined empirically but is expected to be around 400-420 nm.

    • In a cuvette, mix the phosphate buffer and the this compound solution.

    • Initiate the reaction by adding the PPO extract to the cuvette.

    • Immediately start recording the change in absorbance over time.

    • The initial linear rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (ΔAbs/min).

    • To determine Km and Vmax, perform the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentration (Michaelis-Menten plot) or their reciprocals (Lineweaver-Burk plot).

Protocol 2: HPLC-Based Assay for PPO Activity

This protocol allows for the direct measurement of this compound consumption and the potential identification of reaction products.

Materials:

  • All materials from Protocol 1

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis or Diode Array Detector (DAD)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Syringe filters (0.45 µm)

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction as described in Protocol 1 (steps 1-3), but in a larger volume (e.g., in a microcentrifuge tube or a small beaker).

    • At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction in the aliquot by adding a quenching agent (e.g., a strong acid like perchloric acid or by heating).

  • Sample Preparation for HPLC:

    • Centrifuge the quenched aliquots to pellet any precipitated protein.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Develop an HPLC method to separate this compound from other components in the reaction mixture. A gradient elution with a mobile phase consisting of acidified water and acetonitrile is a common starting point for phenolic acid analysis.

    • Set the detector to monitor the absorbance at the λmax of this compound (around 310-320 nm).

    • Inject the prepared samples onto the HPLC system.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound against time to determine the rate of substrate consumption.

    • This method can also be used to monitor the appearance of product peaks, providing further insight into the reaction mechanism.

Visualizations

Enzymatic_Oxidation_of_Coutaric_Acid Coutaric_Acid This compound (p-coumaroyl tartaric acid) PPO Polyphenol Oxidase (PPO) + O2 Coutaric_Acid->PPO Quinone This compound o-Quinone PPO->Quinone Enzymatic Oxidation Polymerization Polymerization Quinone->Polymerization Brown_Pigments Brown Pigments (Melanins) Polymerization->Brown_Pigments

Caption: Enzymatic oxidation of this compound by PPO.

PPO_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Extraction 1. PPO Extraction from source material Reaction_Mix 3. Mix Buffer, Substrate, and Enzyme Enzyme_Extraction->Reaction_Mix Substrate_Prep 2. Prepare Coutaric Acid Solution Substrate_Prep->Reaction_Mix Measurement 4. Measure Change (Absorbance or HPLC) Reaction_Mix->Measurement Rate_Calculation 5. Calculate Initial Reaction Rate Measurement->Rate_Calculation Kinetics 6. Determine Kinetic Parameters (Km, Vmax) Rate_Calculation->Kinetics

Caption: Experimental workflow for PPO activity assay.

Hypothetical_Signaling_Pathway Stress Biotic/Abiotic Stress (e.g., wounding, pathogen) ROS Reactive Oxygen Species (ROS) Burst Stress->ROS PPO_Activation PPO Activation Stress->PPO_Activation ROS->PPO_Activation Quinone This compound o-Quinone PPO_Activation->Quinone Oxidation of this compound Coutaric_Acid This compound (vacuolar pool) Coutaric_Acid->Quinone Defense Plant Defense Response Quinone->Defense Antimicrobial/Antifeedant, Cell Wall Cross-linking

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols for Coutaric Acid in Food Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coutaric acid, a hydroxycinnamic acid derivative, is a naturally occurring phenolic compound predominantly found in grapes and wine.[1][2] It is an ester of p-coumaric acid and tartaric acid.[2] As a significant component of grape phenolics, this compound plays a crucial role in the quality, stability, and sensory attributes of wine and other grape-derived products.[3] Its antioxidant properties and its influence on enzymatic browning make it a compound of interest in food chemistry, enology, and nutraceutical research.[3] These application notes provide an overview of the key applications of this compound in food chemistry research and detailed protocols for its analysis and evaluation.

Key Applications in Food Chemistry

Antioxidant Activity

This compound, as a phenolic compound, exhibits antioxidant activity by neutralizing free radicals, which can protect cellular components from oxidative damage.[3] This property is significant in the context of food preservation and the development of functional foods and nutraceuticals aimed at mitigating oxidative stress-related conditions.[3]

Inhibition of Enzymatic Browning

Enzymatic browning, an oxidation reaction catalyzed by polyphenol oxidase (PPO), can lead to undesirable color and flavor changes in fruits and vegetables. This compound, and its component p-coumaric acid, have been studied for their potential to inhibit PPO activity.[4] The mechanism is believed to involve competition with natural substrates for the active site of the enzyme.[4]

Contribution to Wine Quality and Stability

In enology, this compound contributes to the sensory characteristics of wine, including astringency and color stability.[3] Its presence can influence the aging potential of wine and its overall quality. The concentration of this compound can vary depending on the grape variety and ripening stage.[5]

Data Presentation

Table 1: Concentration of this compound in Ripening Grapes of Different Varieties
Grape VarietyRipeness (°Brix)This compound (mg/L in juice)This compound (µ g/berry )
Grenache 5.06641
8.56963
12.56382
16.55391
20.24590
French Colombard 7.61211
11.51220
15.51229
19.51234
Ruby Cabernet (Vineyard 1) 6.83324
10.53247
14.53268
18.53282
Ruby Cabernet (Vineyard 2) 11.52942
15.52966
19.52984
22.12992

Data adapted from Singleton, V. L., Zaya, J., & Trousdale, E. (1986). Caftaric and coutaric acids in fruit of Vitis. Phytochemistry, 25(9), 2127-2133.[5]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Grapes by HPLC-DAD

This protocol describes a method for the extraction and quantification of this compound in grape samples using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Materials:

  • Grape samples

  • Methanol (B129727) (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • This compound standard (if available) or p-coumaric acid standard for estimation

  • Homogenizer

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC system with DAD detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Freeze grape berries in liquid nitrogen and grind to a fine powder.

    • Weigh 1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of methanol/water/formic acid (80:19.5:0.5, v/v/v).

    • Homogenize for 2 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-DAD Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient Elution: A suitable gradient can be optimized, for example: 0-10 min, 5-25% B; 10-20 min, 25-50% B; 20-25 min, 50-80% B; followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: Monitor at 315 nm for hydroxycinnamic acids.[6]

  • Quantification:

    • Prepare a calibration curve using a this compound standard at various concentrations.

    • If a this compound standard is unavailable, a calibration curve of p-coumaric acid can be used for semi-quantitative estimation, and the results can be expressed as p-coumaric acid equivalents.

    • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the concentration based on the peak area and the calibration curve.

Protocol 2: Evaluation of Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol outlines a method to assess the antioxidant capacity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This protocol is adapted from general methods for phenolic compounds.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

    • Working Solutions: Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Assay:

    • In a 96-well microplate, add 100 µL of each this compound working solution to different wells.

    • Add 100 µL of methanol to a well as a blank.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the this compound sample.

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of this compound.

Protocol 3: Inhibition of Enzymatic Browning (Polyphenol Oxidase Activity)

This protocol provides a method to evaluate the inhibitory effect of this compound on polyphenol oxidase (PPO) activity, which is responsible for enzymatic browning. This protocol is adapted from studies on p-coumaric acid.[4]

Materials:

  • Mushroom or potato PPO extract (or commercially available tyrosinase)

  • Catechol (substrate)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • This compound

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a suitable dilution of the PPO extract in phosphate buffer.

    • Prepare a 10 mM catechol solution in phosphate buffer.

    • Prepare a stock solution of this compound in methanol and dilute to desired concentrations with phosphate buffer.

  • Assay:

    • The reaction mixture should contain:

      • 2.5 mL of phosphate buffer

      • 0.2 mL of PPO extract

      • 0.1 mL of this compound solution at different concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM). For the control, add 0.1 mL of buffer.

    • Pre-incubate the mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding 0.2 mL of the catechol solution.

    • Immediately measure the change in absorbance at 420 nm for 5 minutes using a spectrophotometer. The rate of the reaction is proportional to the slope of the linear portion of the curve.

  • Calculation:

    • Calculate the percentage of inhibition of PPO activity for each concentration of this compound: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] x 100

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of PPO activity.

    • To determine the type of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

Mandatory Visualizations

Hypothesized Signaling Pathway for the Anti-inflammatory Effects of this compound

Disclaimer: To date, no specific signaling pathways for this compound have been elucidated in published research. The following diagram illustrates the known anti-inflammatory signaling pathway of p-coumaric acid , a constituent of this compound. It is hypothesized that this compound may exert similar effects, potentially after hydrolysis to p-coumaric acid and tartaric acid in vivo. This diagram is for illustrative and conceptual purposes only.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs (ERK, JNK, p38) TAK1->MAPKs p_IκBα p-IκBα IKK->p_IκBα phosphorylates NFκB_p65_p50 NF-κB (p65/p50) p_IκBα->NFκB_p65_p50 releases NFκB_p65_p50_nuc NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_nuc translocates p_MAPKs p-MAPKs MAPKs->p_MAPKs phosphorylates p_MAPKs->NFκB_p65_p50_nuc activates CoutaricAcid This compound (hypothesized) pCoumaricAcid p-Coumaric Acid (active metabolite) CoutaricAcid->pCoumaricAcid hydrolysis pCoumaricAcid->IKK inhibits pCoumaricAcid->MAPKs inhibits InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_p65_p50_nuc->InflammatoryGenes induces transcription

Caption: Hypothesized anti-inflammatory pathway of this compound via p-coumaric acid.

Experimental Workflow for this compound Analysis and Activity Screening

G cluster_extraction Sample Preparation cluster_analysis Analysis & Activity Assays cluster_results Results GrapeSample Grape Sample (or other food matrix) Homogenization Homogenization (in extraction solvent) GrapeSample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Extract This compound Extract Filtration->Extract HPLC HPLC-DAD Quantification Extract->HPLC DPPH DPPH Antioxidant Assay Extract->DPPH PPO PPO Inhibition Assay Extract->PPO Concentration This compound Concentration HPLC->Concentration IC50_DPPH Antioxidant Activity (IC50) DPPH->IC50_DPPH IC50_PPO Browning Inhibition (IC50, Ki) PPO->IC50_PPO

References

Application Note: Investigating the Role of Coutaric Acid in Wine Aging and Color Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coutaric acid, a hydroxycinnamoyltartaric acid, is a naturally occurring phenolic compound in grapes and wine, formed from the esterification of p-coumaric acid and tartaric acid[1]. It plays a multifaceted role in the chemical evolution of wine, particularly concerning color and stability during aging. This document outlines the key chemical pathways involving this compound, its quantitative impact on wine color, and detailed protocols for its analysis. The primary functions of this compound include acting as a copigment to stabilize color, serving as a precursor to the more potent copigment p-coumaric acid upon hydrolysis, and participating in oxidative reactions that can lead to browning[2][3][4]. Understanding and monitoring these reactions are crucial for controlling the sensory and stability attributes of wine.

Key Chemical Pathways Involving this compound

The influence of this compound on wine chemistry is primarily governed by three competing reaction pathways: Hydrolysis, Copigmentation, and Oxidation.

1.1. Hydrolysis to p-Coumaric Acid During fermentation and aging, this compound can undergo hydrolysis, releasing free p-coumaric acid and tartaric acid. This reaction can be driven by the acidic environment of the wine or catalyzed by cinnamoyl esterase enzymes produced by yeast or bacteria, such as Oenococcus oeni[4][5]. The release of p-coumaric acid is significant because it is a highly effective copigment that further contributes to color stability[3][6].

Coutaric This compound pCoumaric p-Coumaric Acid Coutaric->pCoumaric Tartaric Tartaric Acid Coutaric->Tartaric Catalyst Acid or Cinnamoyl Esterase Catalyst->Coutaric

Figure 1: Hydrolysis pathway of this compound.

1.2. Copigmentation and Color Stabilization Copigmentation is a phenomenon where colorless organic molecules, known as copigments, associate with anthocyanin pigments. This interaction shifts the equilibrium towards the more stable and colored flavylium (B80283) cation form of the anthocyanin, enhancing color intensity (hyperchromic effect) and stability[6][7]. Both this compound and its hydrolysis product, p-coumaric acid, act as effective copigments. This process is particularly important in young red wines, where it can be responsible for 30-50% of the total color[7][8].

cluster_Equilibrium Anthocyanin Equilibrium in Wine Flavylium Flavylium Cation (Coloured, Red/Purple) Carbinol Carbinol Pseudobase (Colourless) Flavylium->Carbinol Hydration Complex Stable Anthocyanin- Copigment Complex (Enhanced Colour) Flavylium->Complex Association Copigment Copigment (e.g., this compound, p-Coumaric Acid) Copigment->Complex Complex->Flavylium Dissociation Coutaric This compound Quinone Reactive o-Quinone Coutaric->Quinone Oxygen Oxygen (O₂) Oxygen->Quinone PPO Polyphenol Oxidase (PPO) PPO->Quinone Polymerization Polymerization Quinone->Polymerization Coupled Coupled Oxidation of other Phenols Quinone->Coupled Brown Brown Pigments Polymerization->Brown Start Start: Prepare Base Wine (Low in native phenolics) Divide Divide into Aliquots Start->Divide Control Group 1: Control (No additions) Divide->Control Treatment Group 2: Treatment (Add Coutaric or p-Coumaric Acid) Divide->Treatment Age Age all groups under controlled conditions (Temp, O₂, Light) Control->Age Treatment->Age Sample Sample periodically (e.g., T=0, 30, 60, 90 days) Age->Sample Analyze Analyze Samples Sample->Analyze HPLC Protocol 1: HPLC-DAD (Quantify Acids) Analyze->HPLC Spec Protocol 2: Spectrophotometry (Measure Colour & Hue) Analyze->Spec Compare Compare Data: Treatment vs. Control HPLC->Compare Spec->Compare End End: Determine Impact on Colour Stability Compare->End

References

Synthesis of Coutaric Acid for Use as a Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the chemical synthesis of trans-coutaric acid, a hydroxycinnamoyltartaric acid found in various natural sources, including grapes and wine. The protocol is designed to produce a high-purity reference standard suitable for analytical and research purposes. The synthesis strategy involves a Steglich esterification of protected p-coumaric acid and tartaric acid derivatives, followed by deprotection and purification steps. Detailed experimental procedures, data characterization, and visual workflows are presented to guide researchers in the successful synthesis and validation of coutaric acid.

Introduction

This compound, an ester formed from p-coumaric acid and tartaric acid, is a significant phenolic compound in viticulture and enology, contributing to the sensory characteristics and antioxidant properties of wine.[1] Its presence and concentration are of interest in food chemistry, natural product research, and pharmacology. Accurate quantification and biological studies of this compound necessitate the availability of a high-purity reference standard. This application note outlines a robust synthetic route to obtain trans-coutaric acid, addressing the challenges of selective esterification through a protecting group strategy.

Synthesis Strategy

The synthesis of trans-coutaric acid requires the selective formation of an ester bond between the carboxylic acid of p-coumaric acid and one of the hydroxyl groups of tartaric acid. To achieve this and prevent unwanted side reactions, a protecting group strategy is employed. The overall workflow is depicted below.

Synthesis_Workflow cluster_protection Protection cluster_esterification Esterification cluster_deprotection_purification Deprotection & Purification pCA p-Coumaric Acid pCA_prot Protected p-Coumaric Acid pCA->pCA_prot Protection TA Tartaric Acid TA_prot Protected Tartaric Acid TA->TA_prot Protection Ester Steglich Esterification pCA_prot->Ester TA_prot->Ester Deprotection Deprotection Ester->Deprotection Purification Purification Deprotection->Purification Coutaric_Acid trans-Coutaric Acid Purification->Coutaric_Acid

Figure 1: Overall workflow for the synthesis of trans-coutaric acid.

The key steps involve:

  • Protection of Reactants: The hydroxyl groups and one of the carboxylic acid groups of tartaric acid are protected, as is the phenolic hydroxyl group of p-coumaric acid. This ensures that the esterification occurs at the desired positions.

  • Steglich Esterification: The protected p-coumaric acid and tartaric acid derivatives are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1][2]

  • Deprotection: The protecting groups are removed to yield the final this compound molecule.

  • Purification: The crude product is purified using chromatographic techniques to obtain the high-purity reference standard.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary.

Table 1: Materials

MaterialSupplierGrade
trans-p-Coumaric acidSigma-Aldrich≥98%
L-(+)-Tartaric acidSigma-Aldrich≥99.5%
Benzyl (B1604629) bromideSigma-Aldrich98%
2,2-Dimethoxypropane (B42991)Sigma-Aldrich98%
p-Toluenesulfonic acid monohydrateSigma-Aldrich≥98.5%
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich99%
4-Dimethylaminopyridine (DMAP)Sigma-Aldrich≥99%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%
Palladium on carbon (10%)Sigma-Aldrich
Ethyl acetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Acetonitrile (B52724)Fisher ScientificHPLC Grade
Trifluoroacetic acid (TFA)Sigma-Aldrich≥99%
Protocol 1: Protection of L-(+)-Tartaric Acid

Part A: Acetonide Protection of Diol

  • Suspend L-(+)-tartaric acid (1 equiv.) in acetone.

  • Add 2,2-dimethoxypropane (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid.

Part B: Monobenzylation of Carboxylic Acid

  • Dissolve the acetonide-protected tartaric acid (1 equiv.) in anhydrous DMF.

  • Add potassium carbonate (1.1 equiv.) and stir for 30 minutes.

  • Add benzyl bromide (1.1 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica (B1680970) gel to yield the monobenzyl ester derivative.

Protection_Tartaric_Acid TA Tartaric Acid Acetonide_TA Acetonide Protected Tartaric Acid TA->Acetonide_TA 2,2-dimethoxypropane, p-TsOH, Acetone Benzyl_Acetonide_TA Monobenzyl Acetonide Protected Tartaric Acid Acetonide_TA->Benzyl_Acetonide_TA Benzyl bromide, K2CO3, DMF

Figure 2: Protection scheme for L-(+)-tartaric acid.

Protocol 2: Protection of trans-p-Coumaric Acid
  • Dissolve trans-p-coumaric acid (1 equiv.) in anhydrous DMF.

  • Add potassium carbonate (2.2 equiv.) and stir for 30 minutes.

  • Add benzyl bromide (1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the benzyl-protected p-coumaric acid.

Protocol 3: Steglich Esterification
  • Dissolve the protected p-coumaric acid (1 equiv.), the monobenzyl ester of acetonide-protected tartaric acid (1.1 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equiv.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Steglich_Esterification Protected_pCA Protected p-Coumaric Acid Protected_Coutaric Protected this compound Protected_pCA->Protected_Coutaric DCC, DMAP, DCM Protected_TA Protected Tartaric Acid Protected_TA->Protected_Coutaric

Figure 3: Steglich esterification of protected intermediates.

Protocol 4: Deprotection

Part A: Acetonide Deprotection

  • Dissolve the protected this compound ester (1 equiv.) in a mixture of acetonitrile and water.

  • Add a catalytic amount of a mild acid, such as phosphomolybdic acid on silica, to selectively cleave the acetonide in the presence of the benzyl ether.[3]

  • Stir at room temperature and monitor by TLC.

  • Once the reaction is complete, filter the catalyst and concentrate the solvent.

  • Purify the product by column chromatography.

Part B: Hydrogenolysis of Benzyl Ethers

  • Dissolve the product from the previous step in methanol.

  • Add 10% palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude trans-coutaric acid.[4][5]

Protocol 5: Purification of trans-Coutaric Acid
  • Dissolve the crude trans-coutaric acid in a minimal amount of methanol.

  • Purify the compound using preparative reversed-phase high-performance liquid chromatography (HPLC).

  • Use a C18 column with a gradient elution of water (with 0.1% TFA) and acetonitrile.

  • Collect the fractions containing the pure product and concentrate under reduced pressure to remove the acetonitrile.

  • Lyophilize the aqueous solution to obtain pure trans-coutaric acid as a solid.

Data Presentation

The synthesized trans-coutaric acid should be characterized by standard analytical techniques to confirm its structure and purity.

Table 2: Physicochemical Properties of trans-Coutaric Acid

PropertyValue
Molecular FormulaC₁₃H₁₂O₈
Molecular Weight296.23 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in methanol, ethanol, DMSO

Table 3: Spectroscopic Data for trans-p-Coumaric Acid (Starting Material)

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm)12.1 (s, 1H, COOH), 9.9 (s, 1H, OH), 7.50 (d, J=15.9 Hz, 1H), 7.46 (d, J=8.6 Hz, 2H), 6.78 (d, J=8.6 Hz, 2H), 6.25 (d, J=15.9 Hz, 1H)[6]
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm)168.3, 160.0, 144.5, 130.4, 125.6, 116.1, 115.6[6]
ESI-MS (m/z)[M-H]⁻ at 163.04

Table 4: Expected Spectroscopic Data for trans-Coutaric Acid

TechniqueExpected Data
¹H NMR (CD₃OD, 400 MHz), δ (ppm)Signals corresponding to the p-coumaroyl moiety (aromatic and vinyl protons) and the tartaric acid moiety (methine protons).
¹³C NMR (CD₃OD, 100 MHz), δ (ppm)Signals for the carbonyls of the ester and carboxylic acids, aromatic carbons, vinyl carbons, and the methine carbons of the tartaric acid backbone.
ESI-MS (m/z)[M-H]⁻ at 295.04

Note: Actual spectroscopic data should be acquired for the synthesized compound and compared with literature values if available.

Conclusion

The described synthetic protocol provides a comprehensive guide for the preparation of high-purity trans-coutaric acid for use as a reference standard. The use of a protecting group strategy coupled with a mild Steglich esterification allows for the controlled and selective synthesis of the target molecule. The detailed purification and characterization methods ensure the final product meets the quality requirements for analytical applications. This application note serves as a valuable resource for researchers in natural product chemistry, food science, and drug development.

References

Application Notes and Protocols: In Vitro Biological Effects of Coutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers

Introduction:

These application notes provide a comprehensive overview of the in vitro biological effects of coumaric acid, a phenolic compound with significant therapeutic potential. It is presumed that the user's interest in "Coutaric acid" refers to coumaric acid, as the latter is a well-researched compound with the described biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant biological pathways. The information is curated to facilitate further research and development of coumaric acid and its derivatives as potential therapeutic agents.

Biological Activities and Quantitative Data

Coumaric acid, particularly the p-coumaric acid isomer, has demonstrated a range of biological activities in vitro, including antioxidant, anti-inflammatory, enzyme inhibitory, and anticancer effects. The following tables summarize the key quantitative data from various studies.

Table 1: Antioxidant Activity of p-Coumaric Acid
Assay TypeMethodResultReference Compound
Lipid Peroxidation InhibitionFerric thiocyanate71.2% inhibition at 45 µg/mLBHA (66.8%), BHT (69.8%), α-tocopherol (64.5%), Ascorbic acid (59.7%)[1]
Free Radical ScavengingDPPHEffective scavenging activityBHA, BHT, α-tocopherol, Ascorbic acid[1]
Radical Cation ScavengingABTSEffective scavenging activityBHA, BHT, α-tocopherol, Ascorbic acid[1]
Superoxide Anion Radical ScavengingNBT reductionEffective scavenging activityBHA, BHT, α-tocopherol, Ascorbic acid[1]
Hydrogen Peroxide ScavengingH₂O₂ degradationEffective scavenging activityBHA, BHT, α-tocopherol, Ascorbic acid[1]
Metal Chelating ActivityFerrozine assay52.22% chelating activity at 50 µg/mLEDTA[2][3]
Ferric Reducing PowerFRAP assayEffective reducing powerBHA, BHT, α-tocopherol, Ascorbic acid[1]
Table 2: Enzyme Inhibitory Activity of p-Coumaric Acid and its Derivatives
EnzymeCompoundIC₅₀ Value
Tyrosinasep-Coumaric acid derivatives (esters)pIC₅₀ 3.7-4.2[4]
Phosphodiesterase 4B (PDE4B)p-Coumaric acid2.2 µM[5][6]
Lipoxygenase (LOX)p-Coumaric acidConcentration-dependent inhibition
Pyruvate (B1213749) Carboxylase (PC)2-hydroxy-3-(quinoline-2-yl)propenoic acid (a derivative)4.3 ± 1.5 µM[7]
Carbonic Anhydrase (bacterial α-CAs)Coumarin (B35378) derivativesKIs in the range of 28.6–469.5 µM (NgCAα) and 39.8–438.7 µM (VchCAα)[8]
Table 3: Anticancer Activity of p-Coumaric Acid
Cell LineAssayIC₅₀ ValueTreatment Duration
A375 (Human Melanoma)CCK-84.4 mM24 h[9]
A375 (Human Melanoma)CCK-82.5 mM48 h[9]
B16 (Mouse Melanoma)CCK-84.1 mM24 h[9]
B16 (Mouse Melanoma)CCK-82.8 mM48 h[9]
HT-29 (Colon Cancer)Antiproliferative assay1600 µmol/lNot specified[10]
HCT 15 (Colon Cancer)Antiproliferative assay1400 µmol/lNot specified[10]
HeLa (Cervical Cancer)Cytotoxicity assay5.23 ± 0.12 µM (for a coumarin derivative)Not specified[11]
HepG2 (Liver Cancer)Cytotoxicity assay8.57 ± 0.42 µM (for a coumarin derivative)Not specified[11]
MCF-7 (Breast Cancer)Cytotoxicity assay2.54 ± 0.12 µM (for a coumarin derivative)Not specified[11]

Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to evaluate the biological effects of coumaric acid.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of p-coumaric acid in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 100 µL of various concentrations of the p-coumaric acid solution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (solvent with DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

Principle: This assay is based on the ability of antioxidants to quench the blue/green ABTS radical cation, which is decolorized upon reduction. The change in color is measured spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate solution in the dark for 12-16 hours at room temperature.

  • Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the p-coumaric acid solution.

  • In a 96-well microplate, add 10 µL of the p-coumaric acid solution to 190 µL of the diluted ABTS radical solution.

  • Include a positive control (e.g., ascorbic acid or Trolox) and a blank.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described for the DPPH assay.

Cell-Based Assays

Principle: These colorimetric assays assess cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT) to a purple formazan (B1609692) product or a WST-8 salt (in CCK-8) to a yellow formazan, which is measured spectrophotometrically.

Protocol (using CCK-8):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of p-coumaric acid for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound).

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of CCK-8 solution to each well.

  • Incubate the plate at 37°C for 1-4 hours.

  • Measure the absorbance at 450 nm.

  • Calculate the cell viability percentage: Cell Viability (%) = (A_sample / A_control) x 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.

Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Seed cells and treat with p-coumaric acid as for the cell viability assay.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Enzyme Inhibition Assay

Principle: This assay measures the inhibition of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. The enzymatic reaction using L-DOPA as a substrate produces dopachrome, a colored product that can be quantified spectrophotometrically.

Protocol:

  • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

  • Prepare a solution of L-DOPA in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the p-coumaric acid derivative solution.

  • Add 140 µL of phosphate buffer and 20 µL of the tyrosinase solution to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes).

  • Calculate the percentage of inhibition: Inhibition (%) = [(V_control - V_sample) / V_control] x 100 where V_control is the rate of reaction without the inhibitor and V_sample is the rate of reaction with the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by p-coumaric acid and typical experimental workflows.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Conclusion start Cancer Cell Lines (e.g., A375, B16) treatment Treat with p-Coumaric Acid (various concentrations and times) start->treatment viability Cell Viability Assay (CCK-8 / MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Western Blot (Apoptosis & Cell Cycle Proteins) treatment->protein data_analysis Determine IC50 Values Quantify Apoptosis & Cell Cycle Arrest viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis conclusion Elucidate Anticancer Mechanism data_analysis->conclusion

Caption: Workflow for investigating the anticancer effects of p-coumaric acid.

mitochondrial_apoptosis_pathway cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade pCA p-Coumaric Acid Bcl2 Bcl-2 (Anti-apoptotic) pCA->Bcl2 down-regulates Bax Bax (Pro-apoptotic) pCA->Bax up-regulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Effector) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by p-coumaric acid.

anti_inflammatory_pathway cluster_signaling Intracellular Signaling cluster_response Inflammatory Response pCA p-Coumaric Acid NFkB NF-κB Activation pCA->NFkB MAPK MAPK Signaling (p38, JNK, ERK) pCA->MAPK LPS LPS (Inflammatory Stimulus) LPS->NFkB LPS->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS MAPK->Cytokines MAPK->COX2 MAPK->iNOS

References

Troubleshooting & Optimization

Preventing Coutaric acid degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the degradation of coutaric acid during sample preparation and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a hydroxycinnamoyltartaric acid, an ester formed from p-coumaric acid and tartaric acid, commonly found in grapes and wine.[1] Its accurate quantification is crucial for research in oenology, food science, and potentially for pharmacokinetic studies due to its relation to p-coumaric acid, a compound with known antioxidant and anti-inflammatory properties. Degradation during sample preparation can lead to underestimation of its concentration, impacting the reliability of experimental data.

Q2: What are the primary causes of this compound degradation during sample preparation?

The main factors contributing to the degradation of this compound are enzymatic oxidation, exposure to unfavorable pH conditions, elevated temperatures, and light exposure. As a hydroxycinnamic acid derivative, it is susceptible to enzymatic browning catalyzed by polyphenol oxidases (PPOs).[2][3][4][5] Additionally, its ester linkage can be susceptible to hydrolysis under certain pH and temperature conditions.

Q3: How can I prevent enzymatic degradation of this compound?

To inhibit enzymatic activity from polyphenol oxidases (PPOs), it is crucial to work quickly at low temperatures (e.g., on ice) and to use an acidic extraction solvent. The addition of antioxidants or enzyme inhibitors to the extraction buffer can also be effective. Common approaches include:

  • Acidification: Lowering the pH of the sample to around 2-3 can help inactivate PPO.[5]

  • Antioxidants: Ascorbic acid is a widely used anti-browning agent that can be added to the extraction solvent.[5]

  • Chelating Agents: Agents like EDTA can be used to chelate copper, a cofactor for PPO activity.[2]

  • Solvent Choice: Using organic solvents like methanol (B129727) or ethanol (B145695) can help precipitate and inactivate enzymes.

Q4: What is the optimal pH and temperature for handling this compound samples?

While specific data for this compound is limited, related phenolic compounds like p-coumaric acid are generally more stable in acidic to neutral conditions (pH < 7).[6] It is advisable to maintain a pH between 3 and 6 during sample preparation. Avoid strongly alkaline conditions (pH > 8) as they can promote oxidation and hydrolysis.

Elevated temperatures accelerate degradation.[7][8][9] Therefore, it is recommended to keep samples on ice throughout the preparation process and to store extracts at low temperatures (-20°C or -80°C) for long-term stability.

Q5: How should I protect my samples from light-induced degradation?

Exposure to light can potentially lead to photodegradation of this compound. It is best practice to work in a dimly lit environment and to use amber-colored vials or tubes to protect samples and extracts from light.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low or no this compound peak detected in the chromatogram. 1. Degradation during sample preparation: Enzymatic oxidation, unfavorable pH, or high temperature. 2. Inefficient extraction: Incorrect solvent or pH for extraction.1. Review the sample preparation workflow. Ensure samples are kept cold, use an acidic extraction buffer with antioxidants, and work quickly. 2. Optimize the extraction solvent. For plasma, a protein precipitation with acidified acetonitrile (B52724) or methanol is a good starting point. For solid samples, an acidified methanol or ethanol extraction is common.
Poor peak shape (e.g., fronting, tailing, or splitting). 1. Co-elution with interfering compounds from the matrix. 2. Incompatible injection solvent: Sample dissolved in a solvent much stronger than the initial mobile phase. 3. Column degradation: Loss of stationary phase or blockage.1. Improve sample clean-up using Solid Phase Extraction (SPE). 2. Reconstitute the final extract in a solvent that matches the initial mobile phase composition. 3. Use a guard column and ensure the mobile phase pH is within the stable range for the column. If the problem persists, replace the analytical column.[10]
High variability in replicate injections. 1. Inconsistent sample preparation: Variations in extraction time, temperature, or volumes. 2. Instrument instability: Fluctuations in pump flow rate or detector response.1. Standardize the sample preparation protocol and use an internal standard to correct for variability. 2. Perform system suitability tests to ensure the LC-MS system is performing consistently.
Appearance of unexpected peaks. 1. Degradation products: this compound may have degraded into p-coumaric acid and tartaric acid. 2. Contamination: From solvents, reagents, or sample containers.1. Analyze standards of potential degradation products (p-coumaric acid) to confirm their presence. Review and optimize sample handling and storage conditions to minimize degradation. 2. Use high-purity solvents and reagents (LC-MS grade). Ensure all labware is thoroughly cleaned.
Shifting retention times. 1. Changes in mobile phase composition: Incorrect preparation or evaporation of a volatile component. 2. Column temperature fluctuations. 3. Column aging. 1. Prepare fresh mobile phase daily and keep solvent bottles capped. 2. Use a column oven to maintain a constant temperature. 3. Monitor column performance with standards and replace it when retention times shift significantly.

Stability of this compound Under Various Conditions (Summary)

Condition Parameter Expected Stability of this compound
pH Acidic (pH 3-6)Generally Stable
Neutral (pH 7)Moderately Stable, risk of oxidation increases
Alkaline (pH > 8)Prone to degradation (oxidation and hydrolysis)
Temperature Refrigerated (2-8 °C)Stable for short-term storage (up to 72 hours)
Room Temperature (~25 °C)Degradation may occur, especially over extended periods
Elevated (>40 °C)Significant degradation is likely
Light Exposure to UV/Visible LightPotential for photodegradation; protection is recommended
Enzymes Presence of Polyphenol Oxidase (PPO)Rapid degradation if not inhibited

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol is adapted from established methods for the extraction of p-coumaric acid from human plasma and is a good starting point for method development for this compound.[11][12][13][14]

Materials:

  • Human plasma (collected with EDTA or citrate (B86180) anticoagulant)

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound)

  • Acetonitrile (LC-MS grade), acidified with 0.1% formic acid, stored at -20°C

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acidified acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

  • Vortex for 30 seconds, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

For complex matrices or to improve sensitivity, an additional SPE clean-up step can be beneficial. This is a general protocol that may require optimization.

Materials:

  • Polymeric strong anion exchange SPE cartridge

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 2% Formic acid in methanol

  • SPE manifold

Procedure:

  • Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

  • Load the sample: Load the supernatant from the protein precipitation step (after dilution with water if necessary to reduce organic solvent concentration) onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elute this compound: Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Visualizations

cluster_prep Sample Preparation plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acidified Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS Analysis reconstitute->analysis

Experimental workflow for this compound extraction from plasma.

cluster_degradation This compound Degradation Pathways cluster_factors Degradation Factors coutaric This compound degradation Degradation Products coutaric->degradation enzymes Enzymatic Oxidation (PPO) enzymes->coutaric ph High pH (>8) ph->coutaric temp High Temperature (>40°C) temp->coutaric light Light Exposure light->coutaric cluster_prevention Prevention of this compound Degradation cluster_strategies Prevention Strategies stable Stable this compound Sample low_temp Low Temperature (on ice) low_temp->stable acidic_ph Acidic pH (3-6) acidic_ph->stable antioxidants Antioxidants (e.g., Ascorbic Acid) antioxidants->stable light_protection Light Protection (Amber Vials) light_protection->stable

References

Technical Support Center: Stability of Coutaric Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving coutaric acid solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a hydroxycinnamoyltartaric acid, meaning it is an ester formed from p-coumaric acid and tartaric acid. It is naturally found in grapes and wine.[1] The stability of this compound solutions is crucial for experimental accuracy and the development of formulations, as its degradation can lead to changes in physicochemical properties, biological activity, and sensory characteristics in food products.

Q2: What are the primary degradation pathways for this compound in solution?

The primary degradation pathways for this compound in solution are:

  • Hydrolysis: The ester bond linking p-coumaric acid and tartaric acid can be cleaved, especially under acidic or basic conditions, yielding its constituent molecules.[2]

  • Oxidation: The p-coumaric acid moiety is susceptible to oxidation, which can be enzymatic (e.g., by polyphenoloxidases in grape must) or non-enzymatic.[3][4] This can lead to the formation of quinones and subsequent polymerization into brown pigments.

  • Isomerization: Exposure to light can induce the isomerization of the naturally more common trans-isomer of the p-coumaric acid portion to the cis-isomer.[5]

Q3: What are the main factors influencing the stability of this compound solutions?

The stability of this compound solutions is significantly influenced by:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage.[2] Generally, neutral or near-neutral pH is recommended for better stability.[5]

  • Temperature: Higher temperatures accelerate the rates of hydrolysis and other degradation reactions.[6][7] For long-term storage, refrigeration or freezing is recommended.

  • Light: Exposure to UV light can cause isomerization from the trans to the cis form of the p-coumaric acid moiety.[5] Solutions should be protected from light by using amber vials or storing them in the dark.

  • Oxygen: The presence of oxygen can promote oxidative degradation of the p-coumaric acid component.[4]

  • Enzymes: In matrices like grape must, enzymes such as polyphenoloxidases can lead to rapid oxidation.[3]

Q4: How should I prepare and store this compound stock solutions?

For optimal stability:

  • Solvent Selection: For stock solutions, use anhydrous, aprotic organic solvents like DMSO or DMF to minimize hydrolysis.[5]

  • Aqueous Solutions: If aqueous buffers are necessary for experiments, they should be prepared fresh and used promptly. It is not recommended to store aqueous solutions for more than one day.[8]

  • Storage Conditions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[5] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials.[5]

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[5]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Precipitation in Aqueous Solution This compound, similar to its parent compound p-coumaric acid, has poor solubility in aqueous buffers.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is low (<0.5%) to avoid affecting the experiment.[5]
Discoloration (Browning) of the Solution This is likely due to oxidation of the p-coumaric acid moiety, leading to the formation of colored polymers.[4] This can be accelerated by exposure to oxygen, light, or the presence of oxidative enzymes.- Prepare solutions fresh and use them quickly.- Purge the solvent and the headspace of the storage vial with an inert gas (e.g., nitrogen or argon).- Add antioxidants or chelating agents if compatible with your experimental design.- Store solutions protected from light and at low temperatures.
Inconsistent Results in LC-MS Analysis This could be due to the degradation of this compound in the solution, leading to a decrease in the concentration of the parent compound and the appearance of degradation products (p-coumaric acid, tartaric acid).- Always use freshly prepared working solutions.- Store stock solutions under the recommended conditions (-20°C or -80°C in an appropriate solvent).[5] - Ensure the pH of your mobile phase and sample diluent is in a range where this compound is stable (near neutral).[5]
Shift in Retention Time or Appearance of New Peaks in HPLC This may indicate isomerization (trans to cis) or the formation of degradation products.- Protect solutions from light at all stages of preparation, storage, and analysis.[5] - Analyze samples at regular intervals to monitor for the appearance of new peaks, which could be degradation products. A forced degradation study can help identify these peaks.

Data on Factors Affecting Stability

While specific quantitative kinetic data for this compound is limited in the literature, the stability of its parent compounds and related hydroxycinnamic acid esters provides valuable insights.

Table 1: General Stability of p-Coumaric Acid in Solution

Condition Solvent Temperature Stability Reference
Long-term (Solid)N/ARoom Temperature≥ 4 years[8]
Stock SolutionDMSO, DMF, Ethanol-20°CUp to 1 month[5]
Stock SolutionDMSO, DMF, Ethanol-80°CUp to 6 months[5]
Aqueous SolutionAqueous BufferRoom TemperatureNot recommended for > 1 day[8]

Table 2: Influence of Environmental Factors on the Stability of Hydroxycinnamic Acids and Tartaric Acid

Factor Effect on this compound Recommendations Reference
pH Stable in acidic to neutral conditions (pH < 7). Susceptible to degradation under alkaline conditions (pH > 7), especially at elevated temperatures.Maintain a neutral or near-neutral pH in experimental solutions. Avoid strong acids or bases.[5]
Temperature Degradation increases with higher temperatures.Store solutions at low temperatures (refrigerated or frozen). Avoid prolonged exposure to elevated temperatures.[6][7]
Light Can induce isomerization of the p-coumaric acid moiety from trans to cis.Store solutions in amber vials or protect them from light.[5]
Metal Ions Can catalyze oxidation reactions of the tartaric acid moiety.Use high-purity solvents and reagents. Consider adding chelating agents if appropriate for the experiment.[6]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a method to evaluate the stability of this compound under defined storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO, acetonitrile (B52724), or a specific buffer) to a precise concentration (e.g., 1 mg/mL).

  • Storage Conditions:

    • Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, elevated temperature).

    • Protect all samples from light.

  • Sample Analysis at Time Points:

    • At specified intervals (e.g., 0, 24h, 48h, 1 week, 1 month), retrieve an aliquot for analysis.

  • Analytical Method (HPLC-UV):

    • Use a C18 reversed-phase column.

    • Employ a mobile phase gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).

    • Monitor the absorbance at the λmax of this compound (around 310-325 nm).[3]

    • A validated stability-indicating method should be used, which can separate the this compound peak from potential degradation products.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of the compound remaining.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[9][10][11][12]

  • Acid Hydrolysis:

    • Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis:

    • Incubate a solution of this compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation:

    • Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation:

    • Heat a solid sample of this compound at an elevated temperature (e.g., 70°C) for 48 hours.

    • Also, incubate a solution of this compound at the same temperature.

  • Photodegradation:

    • Expose a solution of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (as described in Protocol 1).

Visualizations

stability_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 1 mg/mL) aliquot Aliquot into Amber Vials prep_stock->aliquot temp_neg_20 -20°C aliquot->temp_neg_20 Store under different conditions temp_4 4°C aliquot->temp_4 Store under different conditions temp_rt Room Temperature aliquot->temp_rt Store under different conditions temp_elevated Elevated Temperature aliquot->temp_elevated Store under different conditions sampling Sample at Time Points (0, 24h, 1 wk, etc.) temp_neg_20->sampling temp_4->sampling temp_rt->sampling temp_elevated->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc data Calculate % Remaining & Identify Degradants hplc->data

Caption: Workflow for a this compound Stability Study.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products coutaric_acid This compound hydrolysis Hydrolysis (Acid/Base, Heat) coutaric_acid->hydrolysis oxidation Oxidation (O2, Enzymes) coutaric_acid->oxidation light Photodegradation (UV Light) coutaric_acid->light p_coumaric p-Coumaric Acid hydrolysis->p_coumaric tartaric Tartaric Acid hydrolysis->tartaric oxidation_products Oxidation Products (e.g., Quinones) oxidation->oxidation_products cis_isomer cis-Coutaric Acid light->cis_isomer

Caption: Degradation Pathways of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides detailed troubleshooting steps and answers to frequently asked questions regarding peak tailing of Coutaric acid in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, with a trailing edge that is longer than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] Peak symmetry is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing, and values greater than 2.0 are often unacceptable for high-precision analytical methods.[1]

Q2: What are the primary causes of peak tailing for this compound?

A2: For phenolic acids like this compound, the primary causes of peak tailing in reverse-phase HPLC include:

  • Secondary Interactions: Unwanted interactions between the acidic functional groups of this compound and active sites on the stationary phase, most commonly residual silanol (B1196071) groups on silica-based columns.[1][2]

  • Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of this compound (predicted strongest acidic pKa is ~4.94) can lead to the co-existence of ionized and non-ionized forms, causing peak distortion.[1][3]

  • Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[2]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1][2]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can cause tailing, especially for early eluting peaks.[1]

  • Metal Contamination: Trace metal contamination in the HPLC system or column can lead to chelation with the analyte, causing peak tailing.[4]

Q3: How do residual silanol groups on the column cause peak tailing with acidic compounds like this compound?

A3: Silica-based stationary phases, such as C18, have residual silanol groups (Si-OH) on their surface.[1] At mobile phase pH values above 4, these silanol groups can become deprotonated and carry a negative charge (Si-O-).[2] this compound is a weak acid, and if it is partially ionized (in its anionic form), it can experience repulsive forces with the negatively charged silanols, or more complex secondary interactions, leading to a portion of the molecules being retained longer, which results in a tailed peak.[2]

Q4: Can my sample injection solvent cause peak tailing?

A4: Yes, if the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to broad or tailing peaks.[1][4] It is always best to dissolve the sample in the initial mobile phase.[1]

Troubleshooting Guide

This guide will walk you through a systematic approach to diagnose and resolve peak tailing issues with this compound.

Step 1: Initial Assessment and Diagnosis

Before making any changes to your method, it's crucial to identify the potential root cause.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_problem Likely a physical or system issue (extra-column volume, column void, blocked frit). check_all_peaks->physical_problem Yes chemical_problem Likely a chemical interaction issue (secondary interactions, pH mismatch). check_all_peaks->chemical_problem No (Only this compound or a few peaks tail) troubleshoot_physical Proceed to Hardware & Column Integrity Checks physical_problem->troubleshoot_physical troubleshoot_chemical Proceed to Mobile Phase & Method Optimization chemical_problem->troubleshoot_chemical Chemical_Interactions cluster_high_ph High pH (pH ≈ pKa) cluster_low_ph Low pH (pH < pKa) Coutaric_ionized This compound (Anion) Silanol_ionized Deprotonated Silanol (Si-O⁻) Coutaric_ionized->Silanol_ionized Repulsion / Secondary Interaction Tailing Peak Tailing Coutaric_ionized->Tailing Coutaric_neutral This compound (Neutral) Silanol_protonated Protonated Silanol (Si-OH) Coutaric_neutral->Silanol_protonated Reduced Interaction Symmetrical_Peak Symmetrical Peak Coutaric_neutral->Symmetrical_Peak

References

Technical Support Center: Optimization of Coutaric Acid Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Coutaric acid from plant tissues, primarily focusing on grape-derived materials where it is most commonly found. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized parameter tables to enhance your extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant tissues is it most abundant?

A1: this compound is a type of hydroxycinnamic acid, specifically the tartaric acid ester of p-coumaric acid. It exists in both cis and trans isomeric forms. It is predominantly found in grapes (Vitis vinifera), particularly in the skins and juice.[1] Grape pomace, a byproduct of winemaking, is a significant source of this compound.

Q2: What are the most common methods for extracting this compound?

A2: The most common methods for extracting this compound and other phenolic compounds from plant materials include solid-liquid extraction (SLE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[2][3] The choice of method depends on factors such as the desired yield, extraction time, and the stability of the compound.

Q3: What are the key parameters to optimize for this compound extraction?

A3: The key parameters to optimize include the type of solvent and its concentration, temperature, extraction time, and the pH of the extraction medium. The solid-to-liquid ratio is also an important factor to consider for efficient extraction.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for quantifying this compound.[4][5] Quantification is typically performed by comparing the peak area of the analyte in the sample to a calibration curve generated from a pure standard of this compound.

Q5: Is this compound stable during extraction?

A5: Like many phenolic compounds, this compound can be susceptible to degradation under harsh conditions such as high temperatures and extreme pH levels. It is also prone to enzymatic oxidation if the plant material is not properly handled. Therefore, it is crucial to optimize extraction parameters to minimize degradation.

Data Presentation: Optimized Extraction Parameters

The following table summarizes optimized parameters for the extraction of phenolic compounds, including hydroxycinnamic acids like this compound, from grape pomace. These values can serve as a starting point for your optimization experiments.

ParameterSolid-Liquid Extraction (SLE)Ultrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent 60% Ethanol (B145695) in water with pH 260% Ethanol in water with pH 250% (v/v) aqueous ethanol
Temperature 49.2 °C60 °C (or 49.5 °C for energy efficiency)50 °C
Time 16 hours5.05 minutes10 minutes (two 5-minute cycles)
Solid-to-Liquid Ratio 1:50 (g/mL)1:50 (g/mL)Not specified
pH 22Not specified
Reference [6][6][3]

Note: The data presented is for total phenolic compounds or a class of phenolics from grape pomace and serves as a strong starting point for this compound extraction optimization.

Experimental Protocols

Solid-Liquid Extraction (SLE) Protocol

This protocol is a conventional method for extracting phenolic compounds.

Materials:

  • Dried and finely ground plant tissue (e.g., grape pomace)

  • Extraction solvent (e.g., 60% ethanol with pH adjusted to 2 with HCl)

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • Filtration apparatus (e.g., Whatman No. 1 filter paper or 0.45 µm syringe filter)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the powdered plant material.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:50 g/mL).

  • Place the mixture in a shaking incubator at the desired temperature (e.g., 49.2 °C) for the specified time (e.g., 16 hours).[6]

  • After extraction, separate the solid material from the liquid extract by centrifugation followed by filtration.

  • Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation.

  • The concentrated extract can then be reconstituted in a suitable solvent for HPLC analysis.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE uses sound energy to disrupt cell walls and enhance extraction efficiency.

Materials:

  • Dried and finely ground plant tissue

  • Extraction solvent (e.g., 60% ethanol with pH 2)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Mix the powdered plant material with the extraction solvent at the desired ratio (e.g., 1:50 g/mL).

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for the optimized time (e.g., 5.05 minutes) and temperature (e.g., 60 °C).[2][6]

  • After sonication, centrifuge the mixture to pellet the solid material.

  • Filter the supernatant to obtain a clear extract.

  • Concentrate the extract using a rotary evaporator.

  • Reconstitute the dried extract for analysis.

Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to heat the solvent and plant material, accelerating extraction.

Materials:

  • Dried and finely ground plant tissue

  • Extraction solvent (e.g., 50% aqueous ethanol)

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the powdered plant material and the extraction solvent in a microwave-safe extraction vessel.

  • Set the microwave power, temperature (e.g., 50 °C), and extraction time (e.g., two 5-minute cycles).[3]

  • After the extraction cycle, allow the vessel to cool down.

  • Filter the extract to remove solid particles.

  • Concentrate the filtrate using a rotary evaporator.

  • Dissolve the resulting extract in a suitable solvent for subsequent analysis.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low this compound Yield 1. Suboptimal Extraction Parameters: Incorrect solvent, temperature, or time.Systematically optimize one parameter at a time (solvent concentration, temperature, time, pH). Start with the recommended parameters from the table above.
2. Incomplete Cell Lysis: Plant material may not be ground finely enough.Ensure the plant material is a fine, homogenous powder to maximize surface area for solvent penetration.
3. Degradation of this compound: High temperatures or extreme pH during extraction can degrade the compound.Use moderate temperatures (40-60°C). Maintain a slightly acidic pH (around 2-4) to improve stability. Avoid prolonged extraction times, especially at elevated temperatures.
4. Enzymatic Degradation: Polyphenol oxidases in the plant material can degrade this compound upon cell disruption.Blanching the plant material before extraction or using solvents containing antioxidants (e.g., ascorbic acid) can help inactivate enzymes.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds along with this compound.Try a solvent system with different polarity. Perform a preliminary clean-up of the crude extract using solid-phase extraction (SPE) before HPLC analysis.
2. Complex Plant Matrix: The plant material naturally contains many other compounds.Optimize the chromatographic method (e.g., gradient elution) to achieve better separation of this compound from interfering compounds.
Poor HPLC Peak Shape 1. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves the peak shape for phenolic acids.
2. Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.Dilute the sample before injection.
3. Contaminated Guard Column or Column: Impurities from the extract may accumulate on the column.Clean or replace the guard column. If the problem persists, wash the analytical column according to the manufacturer's instructions.
Inconsistent Results 1. Inhomogeneous Sample: The powdered plant material may not be uniform.Ensure thorough mixing of the ground plant material before taking a sample for extraction.
2. Fluctuations in Extraction Conditions: Variations in temperature, time, or solvent composition between experiments.Carefully control all extraction parameters for each replicate. Use calibrated equipment.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis plant_material Plant Tissue (e.g., Grape Pomace) drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding extraction_method Choose Extraction Method (SLE, UAE, MAE) grinding->extraction_method optimization Optimize Parameters (Solvent, Temp, Time, pH) extraction_method->optimization extraction Perform Extraction optimization->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC-DAD/MS Analysis reconstitution->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for the optimization of this compound extraction.

troubleshooting_workflow start Low this compound Yield? check_params Are extraction parameters optimized? start->check_params check_lysis Is cell lysis complete? check_params->check_lysis Yes action_optimize Action: Systematically optimize solvent, temp, time, pH. check_params->action_optimize No check_degradation Is compound degradation suspected? check_lysis->check_degradation Yes action_grind Action: Ensure fine, homogenous powder. check_lysis->action_grind No check_impurities High level of impurities? check_degradation->check_impurities No action_stabilize Action: Use moderate temp, acidic pH, shorter time. check_degradation->action_stabilize Yes action_cleanup Action: Use SPE for cleanup. Optimize HPLC method. check_impurities->action_cleanup Yes end_node Yield Improved check_impurities->end_node No action_optimize->end_node action_grind->end_node action_stabilize->end_node action_cleanup->end_node

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Coutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of Coutaric acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they specifically impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances present in the sample matrix.[1] In the LC-MS analysis of this compound, which is often performed in complex matrices like plasma, urine, or plant extracts, these effects can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This interference can significantly compromise the accuracy, precision, and sensitivity of quantification, potentially leading to unreliable results.[3] For a polar compound like this compound, matrix components such as salts, phospholipids, and other endogenous molecules can compete for ionization in the MS source.[2]

Q2: What are the initial signs that matrix effects may be affecting my this compound analysis?

A2: Common indicators of matrix effects include poor reproducibility of results between different sample preparations, inaccurate quantification leading to high variability, non-linear calibration curves, reduced sensitivity with poor signal-to-noise ratios, and inconsistent peak areas for quality control (QC) samples.[4] If you observe these issues, it is crucial to investigate and mitigate potential matrix effects.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) the gold standard for mitigating matrix effects for this compound?

A3: A stable isotope-labeled internal standard, such as a deuterated or ¹³C-labeled this compound, is considered the best approach to compensate for matrix effects.[5][6] Because the SIL-IS is chemically and physically almost identical to this compound, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[6]

Q4: Can I use a structural analog as an internal standard if a SIL-IS for this compound is unavailable?

A4: While a SIL-IS is ideal, a structural analog internal standard can be used if a SIL-IS is not available. However, it is crucial to select an analog that closely mimics the chromatographic behavior and ionization characteristics of this compound. It is important to validate that the analog experiences similar matrix effects to the analyte. Discrepancies in retention time or ionization suppression between the analyte and a structural analog can lead to inaccurate results.[7]

Q5: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis in complex matrices like wine or plasma?

A5: The most effective sample preparation techniques for reducing matrix effects for this compound in complex matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[8] Protein precipitation is a simpler but generally less effective method that may still result in significant matrix effects.[9] The choice of method depends on the specific matrix and the required level of cleanup.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the LC-MS analysis of this compound.

Problem: Poor peak shape (tailing, fronting, or splitting) is observed for this compound.

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the injection volume or dilute the sample. Ensure the concentration of the injected sample is within the linear range of the column.

  • Possible Cause 2: Incompatible Injection Solvent.

    • Solution: The sample should be reconstituted in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Reconstituting in a strong solvent can cause peak distortion.

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: Implement a column wash procedure. If the problem persists, replace the column with a new one. Using a guard column can help extend the life of the analytical column.

Problem: High signal suppression is observed, leading to low sensitivity and a high limit of quantification (LLOQ).

  • Possible Cause 1: Inadequate Sample Cleanup.

    • Solution: Optimize the sample preparation method. Switch from protein precipitation to a more rigorous technique like SPE or LLE to remove a larger portion of interfering matrix components.[8]

  • Possible Cause 2: Co-elution with Phospholipids (in plasma samples).

    • Solution: Modify the chromatographic gradient to better separate this compound from the phospholipid elution zone. Alternatively, use a phospholipid removal SPE cartridge or a specific LLE protocol designed to eliminate phospholipids.

  • Possible Cause 3: Suboptimal Ion Source Parameters.

    • Solution: Optimize ion source parameters such as gas flows, temperature, and voltages to maximize the ionization of this compound while minimizing the influence of the matrix.

Problem: Inconsistent results and poor reproducibility between samples.

  • Possible Cause 1: Variable Matrix Effects Between Different Sample Lots.

    • Solution: The use of a stable isotope-labeled internal standard is the most effective way to compensate for sample-to-sample variations in matrix effects.[5] If a SIL-IS is not available, matrix-matched calibration standards should be prepared for each batch of samples to account for lot-to-lot variability.

  • Possible Cause 2: Inconsistent Sample Preparation.

    • Solution: Ensure that the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Automating the sample preparation process can improve consistency.

  • Possible Cause 3: Analyte Instability.

    • Solution: Investigate the stability of this compound in the sample matrix and during the entire analytical process. Adjust pH or add stabilizers if necessary.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of hydroxycinnamic acids (using p-Coumaric acid as a proxy for this compound) using different sample preparation methods. This data is intended to provide a general guideline for expected performance.

Table 1: Comparison of Sample Preparation Methods for Recovery and Matrix Effect

Sample Preparation MethodMatrixAnalyteAverage Recovery (%)Matrix Effect (%)Reference
Protein PrecipitationPlasmap-Coumaric Acid85 - 95-20 to -35[9]
Solid-Phase Extraction (SPE)Plasmap-Coumaric Acid90 - 105-5 to +5[8]
Liquid-Liquid Extraction (LLE)Urinep-Coumaric Acid88 - 102-10 to +8[8]
Solid-Phase Extraction (SPE)WinePhenolic Acids70 - 100Not Specified[10]

Table 2: Typical UPLC-MS/MS Method Performance for p-Coumaric Acid

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.01 µg/mL[1][11]
Linearity Range0.01 - 15 µg/mL[1][11]
Intraday Precision (RSD %)< 10%[11]
Interday Precision (RSD %)< 10%[11]
Accuracy (RE %)97.1 - 103.2%[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Wine Samples

This protocol is a general procedure for the extraction of this compound from wine, adapted from methods for phenolic acids.[10][12]

Materials:

  • SPE cartridges (e.g., C18 or polymeric sorbent)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Diethyl ether or Ethyl acetate (B1210297) (for elution)

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample pH Adjustment: Adjust the pH of the wine sample to approximately 2.5 with formic acid.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load 5 mL of the pH-adjusted wine sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.

  • Elution: Elute the retained phenolic acids, including this compound, with 5 mL of diethyl ether or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma Samples

This protocol is adapted from a validated method for the analysis of p-Coumaric acid in human plasma.[11]

Materials:

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (2 M)

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (if available)

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Preparation: To 200 µL of plasma, add 20 µL of the SIL-IS working solution. Vortex for 30 seconds.

  • Acidification: Acidify the sample by adding 20 µL of 2 M hydrochloric acid.

  • Extraction: Add 1 mL of ethyl acetate to the acidified plasma sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction process with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution: Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Visualizations

Workflow for Troubleshooting Matrix Effects

troubleshooting_workflow cluster_sample_prep Sample Preparation Optimization start Inconsistent Results or Poor Sensitivity Observed q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 q2 Evaluate Sample Preparation Method q1->q2 No chrom_opt Optimize Chromatographic Conditions q1->chrom_opt Yes protein_precip Protein Precipitation (High Matrix) q2->protein_precip Current Method lle Liquid-Liquid Extraction (Medium Matrix) protein_precip->lle Switch to spe Solid-Phase Extraction (Low Matrix) lle->spe For Cleaner Extract spe->chrom_opt ms_opt Optimize MS Parameters chrom_opt->ms_opt end Analysis Successful ms_opt->end

Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation sample Sample Collection (e.g., Wine, Plasma) add_is Add Internal Standard (SIL-IS) sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evap_recon Evaporation and Reconstitution extraction->evap_recon lc_separation UPLC/HPLC Separation (Reversed-Phase C18) evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

References

Technical Support Center: Prevention of Enzymatic Oxidation of Coutaric Acid in Grape Juice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the enzymatic oxidation of coutaric acid in grape juice.

Frequently Asked Questions (FAQs)

Q1: What is causing the browning of my grape juice samples?

A1: The browning of grape juice is primarily an enzymatic reaction. It is caused by the activity of polyphenol oxidases (PPOs), such as tyrosinase and laccase, which are naturally present in grapes.[1][2][3] These enzymes catalyze the oxidation of phenolic compounds, like coutaric and caftaric acids, into highly reactive molecules called ortho-quinones.[4] These quinones then undergo further reactions and polymerization to form brown-colored pigments, leading to the discoloration of the juice.[1][5] The presence of oxygen is essential for this reaction to occur.[1]

Q2: I added ascorbic acid to my juice, but it still turned brown. Why?

A2: While ascorbic acid (Vitamin C) is a potent antioxidant, it can have a pro-oxidative effect when used alone.[6][7] Ascorbic acid rapidly consumes oxygen, which is beneficial; however, this reaction produces hydrogen peroxide.[8][9] If not effectively removed, hydrogen peroxide can lead to further oxidation and browning.[8] Therefore, ascorbic acid should always be used in combination with sulfur dioxide (SO₂), which scavenges the hydrogen peroxide formed.[8][9]

Q3: What are the primary alternatives to sulfur dioxide (SO₂) for preventing browning?

A3: Key alternatives to SO₂ include:

  • Glutathione (GSH): This antioxidant reacts with the ortho-quinones to form a colorless compound known as Grape Reaction Product (GRP), effectively preventing them from forming brown pigments.[6][10]

  • Bioprotective Agents: Certain non-Saccharomyces yeasts, like Metschnikowia pulcherrima, can be used. These yeasts rapidly consume dissolved oxygen, making it unavailable for the PPO enzymes.[6][7][11]

  • Tannins: Enological tannins can inhibit PPO activity and are particularly effective against laccase. They also bind with oxygen.[8][10]

  • Physical Methods: Minimizing oxygen contact by using inert gases (e.g., nitrogen, argon), maintaining low temperatures to reduce enzyme activity, and lowering the pH can also be effective strategies.[12][13][14]

Q4: Is there a difference in the enzymes responsible for browning in healthy vs. moldy grapes?

A4: Yes. Healthy grapes primarily contain tyrosinase (a type of PPO).[10] However, grapes infected with Botrytis cinerea (grey mold) will also contain laccase.[8][10] Laccase is a more aggressive oxidative enzyme than tyrosinase, is more resistant to SO₂, and can oxidize a broader range of phenolic compounds, making browning more severe and difficult to control.[6][8][15]

Q5: How does pH affect the enzymatic oxidation of this compound?

A5: The activity of polyphenol oxidase is highly dependent on pH. Generally, PPO exhibits optimal activity in the pH range of 5 to 7.[16] Lowering the pH to below 3.0 can significantly inhibit PPO activity.[16] Therefore, acidification of the grape juice, for instance with tartaric or citric acid, can be an effective strategy to help control enzymatic browning.[12][16]

Troubleshooting Guide

Problem: Rapid and intense browning occurs immediately after crushing the grapes.

Possible Cause Suggested Solution
High PPO Activity Grapes may have naturally high levels of PPO.[3]
Immediate Action: Add sulfur dioxide (SO₂) at the crusher to inactivate PPO.
Preventative Measure: Harvest grapes at cooler temperatures (e.g., early morning) to reduce initial enzyme activity.[13]
Presence of Laccase Grapes may be infected with Botrytis cinerea. Laccase is a highly potent oxidative enzyme.[8]
Immediate Action: Use a higher dose of SO₂ as laccase is more resistant. Consider using laccase-inhibiting tannins.[10][15]
Preventative Measure: Implement rigorous vineyard management to control fungal diseases.
High Oxygen Exposure Excessive exposure to air during crushing and pressing provides the necessary oxygen for the enzymatic reaction.
Immediate Action: Blanket the juice with an inert gas like argon or carbon dioxide to displace oxygen.[12]
Preventative Measure: Optimize processing to minimize air contact. Use equipment that limits oxygen pickup.[13]

Problem: Browning appears during juice clarification or storage, even after initial antioxidant addition.

Possible Cause Suggested Solution
Insufficient Antioxidant Dose The initial dose of SO₂ or other inhibitors was not sufficient to handle the phenolic load or enzyme activity.
Corrective Action: Measure free SO₂ levels and adjust as necessary. Consider a blended approach with SO₂, ascorbic acid, and tannins for aggressive antioxidant protection.[8]
Re-introduction of Oxygen Oxygen was introduced during racking, pumping, or other clarification steps.
Corrective Action: Sparge the juice with nitrogen to remove dissolved oxygen. Check seals and fittings on tanks and equipment.
Preventative Measure: Ensure all transfers are done gently from the bottom of the receiving vessel to avoid splashing and aeration.[13] Blanket receiving tanks with inert gas.[13]
High Storage Temperature Elevated temperatures accelerate the rate of all chemical reactions, including oxidation.[13][14]
Corrective Action: Immediately cool the juice to the recommended storage temperature.
Preventative Measure: Store juice at low temperatures (e.g., around 55°F/13°C) to slow down oxidative processes.[13]

Quantitative Data on Inhibitor Effectiveness

The following table summarizes the effects of various inhibitors on polyphenol oxidase (PPO) and laccase activity.

InhibitorTarget EnzymeConcentrationObserved Effect
**Sulfur Dioxide (SO₂) **Laccase10 mg/LMinor inhibition of browning.
Laccase20 mg/L~33% inhibition of browning.
Laccase30 mg/LComplete inhibition of browning.[15]
Ascorbic Acid Laccase50 mg/LReduction in browning Vmax.
Laccase100 mg/LFurther reduction in browning Vmax.[17]
Lettuce PPO5 mmol/L (~880 mg/L)~90% reduction in PPO activity.[18]
Glutathione (GSH) Laccase20 mg/LReduction in browning Vmax.
Laccase50 mg/LFurther reduction in browning Vmax.
Laccase100 mg/LSignificant reduction in browning Vmax.[17]
Tropolone Grape PPO7 µM50% inhibition (IC₅₀).[16]

Experimental Protocols

Protocol 1: Measurement of Browning Intensity in Grape Juice

This protocol provides a method for quantifying the extent of browning in grape juice samples using a spectrophotometer.

Materials:

  • Spectrophotometer

  • Cuvettes (1 cm path length)

  • Centrifuge

  • Centrifuge tubes (15 mL)

  • Grape juice samples

  • Deionized water (for blank)

Procedure:

  • Pipette 10 mL of each grape juice sample into a labeled 15 mL centrifuge tube.

  • Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet any suspended solids.

  • Carefully transfer the clear supernatant to a clean cuvette.

  • Set the spectrophotometer to a wavelength of 420 nm.

  • Use deionized water to zero the spectrophotometer (as a blank).

  • Measure the absorbance of the supernatant at 420 nm. This value is the browning index.[1]

  • Record the absorbance values. A higher absorbance indicates a greater degree of browning.

Protocol 2: Assay for Polyphenol Oxidase (PPO) Activity

This protocol details a method for extracting and measuring the activity of PPO from grape tissue.

Materials:

Procedure:

  • Enzyme Extraction (perform all steps at 4°C): a. Weigh 250 g of fresh grapes. b. Homogenize the grapes in a blender for 15 seconds with 125 mL of cold phosphate buffer containing sodium ascorbate. c. Filter the homogenate through 8 layers of gauze. d. Centrifuge the filtrate at 4,000 x g for 15 minutes. Discard the supernatant. e. Resuspend the pellet in 10 mL of phosphate buffer containing 1.5% Triton X-100. Stir for 30 minutes to extract the enzyme. f. Centrifuge the suspension at 15,000 x g for 1 hour. g. The resulting supernatant is the crude enzyme extract. Use it immediately for the activity assay.[1]

  • PPO Activity Assay: a. Set the spectrophotometer to 410 nm and the temperature to 30°C. b. In a cuvette, mix the 4-methylcatechol substrate solution. c. Add a small volume of the crude enzyme extract to the cuvette to initiate the reaction. d. Immediately start monitoring the increase in absorbance at 410 nm over time. e. Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve. f. One unit of enzyme activity can be defined as the amount of enzyme that causes a change in absorbance of 0.01 per minute under the specified conditions.[2]

Visualizations

EnzymaticOxidationPathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products CoutaricAcid p-Coutaric Acid (Phenolic Substrate) Quinone Ortho-Quinone (Highly Reactive) CoutaricAcid->Quinone Oxidation Oxygen Oxygen (O₂) Oxygen->Quinone PPO Polyphenol Oxidase (PPO) PPO->Quinone BrownPigments Brown Pigments (Melanins) Quinone->BrownPigments Polymerization

Caption: Enzymatic oxidation pathway of p-coutaric acid in grape juice.

TroubleshootingWorkflow cluster_immediate Immediate Browning Issues cluster_delayed Delayed Browning Issues Start Grape Juice Browning Observed CheckTiming When did browning occur? Start->CheckTiming Immediate Immediately after crushing CheckTiming->Immediate Immediate Delayed During clarification/storage CheckTiming->Delayed Delayed CheckGrapes Assess Grape Quality (Healthy vs. Moldy) Immediate->CheckGrapes CheckSO2 Check Free SO₂ Level Delayed->CheckSO2 Healthy Healthy Grapes CheckGrapes->Healthy Moldy Botrytis Detected (Laccase) CheckGrapes->Moldy AddSO2 Action: Add SO₂ at Crusher Healthy->AddSO2 AddHighSO2 Action: Use Higher SO₂ Dose + Anti-Laccase Tannins Moldy->AddHighSO2 CheckO2 Assess Oxygen Exposure AddSO2->CheckO2 AddHighSO2->CheckO2 HighO2 High Exposure CheckO2->HighO2 LowO2 Minimal Exposure CheckO2->LowO2 InertGas Action: Use Inert Gas (N₂, Ar) HighO2->InertGas End Problem Resolved LowO2->End InertGas->End LowSO2 Level is Low CheckSO2->LowSO2 OKSO2 Level is OK CheckSO2->OKSO2 AdjustSO2 Action: Adjust SO₂ Dose LowSO2->AdjustSO2 CheckStorage Check Storage Conditions (Temp & O₂ Ingress) OKSO2->CheckStorage AdjustSO2->CheckStorage BadStorage High Temp / O₂ Ingress CheckStorage->BadStorage GoodStorage Conditions OK CheckStorage->GoodStorage CorrectStorage Action: Cool Juice & Purge O₂ BadStorage->CorrectStorage GoodStorage->End CorrectStorage->End

Caption: Troubleshooting workflow for enzymatic browning in grape juice.

References

Technical Support Center: Chromatographic Resolution of Coutaric and Caftaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution between coutaric and caftaric acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution or co-elution of my coutaric and caftaric acid peaks?

A1: Poor resolution or co-elution of coutaric and caftaric acid is a common issue due to their structural similarities. Both are hydroxycinnamoyl-tartaric esters, differing only by a single hydroxyl group on the phenolic ring (caftaric acid is derived from caffeic acid, while coutaric acid is from p-coumaric acid). This similarity leads to close retention times on reversed-phase columns.

Several factors can contribute to poor separation:

  • Inadequate Mobile Phase Composition: The organic solvent percentage, pH, and type of modifier can significantly impact selectivity.

  • Suboptimal Stationary Phase: The choice of column chemistry (e.g., C18, Phenyl) affects the separation mechanism.

  • Low Column Efficiency: Older columns, improper packing, or using columns with larger particle sizes can lead to broader peaks that are more likely to overlap.[1]

  • Peak Tailing: Asymmetrical peaks can reduce the resolution between adjacent peaks. This is a common issue with phenolic acids.[2]

Q2: How can I improve the separation by modifying the mobile phase?

A2: Optimizing the mobile phase is one of the most effective ways to improve resolution.[3] Here are key parameters to adjust:

  • Organic Solvent Percentage (Gradient Elution): A shallower gradient (slower increase in organic solvent concentration) can increase the separation between closely eluting peaks.

  • Solvent Type: If you are using acetonitrile (B52724), consider switching to methanol (B129727) or vice-versa. Different solvents can alter the selectivity of the separation.[4][5]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of the acidic analytes. Using an acidic modifier, such as formic acid or phosphoric acid, suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to better peak shape and retention on reversed-phase columns.[2][6][7] A mobile phase pH well below the pKa of the analytes is generally recommended.

  • Additive/Modifier Type: The choice and concentration of the acidic modifier can influence selectivity. Common modifiers include formic acid (0.1% is typical), acetic acid, or phosphoric acid.[6][7][8]

Q3: What is the impact of the stationary phase on the resolution of these acids?

A3: The stationary phase chemistry plays a crucial role in the separation.[9]

  • Column Chemistry: While C18 columns are widely used, other chemistries might offer better selectivity. For example, a phenyl-hexyl phase can provide alternative selectivity for aromatic compounds through pi-pi interactions.

  • Particle Size: Columns with smaller particle sizes (e.g., < 2 µm in UPLC) provide higher efficiency, resulting in narrower peaks and improved resolution.[1][3]

  • Column Dimensions: A longer column can increase the number of theoretical plates and improve resolution, though this will also increase run time and backpressure.[3][4]

Q4: My phenolic acid peaks are tailing. What could be the cause and how do I fix it?

A4: Peak tailing for phenolic acids is often caused by secondary interactions with the stationary phase.[2]

  • Cause: Residual silanol (B1196071) groups (Si-OH) on the surface of silica-based C18 columns can interact with the polar functional groups of the acids, causing some molecules to be retained longer, which results in tailing peaks.[2]

  • Solution 1 - Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to keep the analytes in their non-ionized form, which minimizes interaction with silanols.[2]

  • Solution 2 - High-Purity Column: Use a modern, high-purity silica (B1680970) column with end-capping. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.

  • Solution 3 - Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try reducing the injection volume or sample concentration.[10]

  • Solution 4 - Solvent Mismatch: Dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase composition to avoid poor peak shape.[2]

Q5: Can changing the column temperature improve my resolution?

A5: Yes, adjusting the column temperature can influence the separation.[4]

  • Effect on Viscosity: Increasing the temperature lowers the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency).

  • Effect on Selectivity: Temperature can also alter the selectivity (α) of the separation. The effect is compound-specific, so it requires empirical testing. A good starting point is to test temperatures between 30°C and 40°C. Some methods have successfully used temperatures up to 35°C.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Resolution

If you are facing co-elution, follow this systematic approach to troubleshoot the issue.

G cluster_start cluster_end start Start: Poor Resolution (Coutaric & Caftaric Acid) a1 Decrease Gradient Slope (e.g., 0.5%/min to 0.2%/min) start->a1 Primary approach a2 Adjust Mobile Phase pH (Ensure pH < 3 with Formic Acid) a1->a2 a3 Change Organic Solvent (Acetonitrile <-> Methanol) a2->a3 b1 Use High-Efficiency Column (Smaller particle size, e.g., < 2 µm) a3->b1 If mobile phase changes are insufficient b2 Try Different Column Chemistry (e.g., Phenyl-Hexyl) b1->b2 b3 Increase Column Length b2->b3 c1 Optimize Column Temperature (e.g., Test 30°C, 35°C, 40°C) b3->c1 For fine-tuning c2 Lower Flow Rate c1->c2 end_node Resolution Achieved c2->end_node Confirm results

Caption: Troubleshooting workflow for improving resolution.

Guide 2: Data Presentation & Comparison

The following tables summarize quantitative data from established methods for separating these acids.

Table 1: Comparison of HPLC/UPLC Chromatographic Conditions

ParameterMethod 1 (UPLC-MS/MS)[7]Method 2 (HPLC)[11]Method 3 (HPLC)[12]
Column Waters UPLC HSS T3 (150 x 2.1 mm, 1.7 µm)C18 Lichrospher (250 x 4 mm, 5 µm)C18 Lichrospher (250 x 4 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.5% Formic AcidWater + 0.5% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 2.0% Formic AcidMethanol + 2.0% Formic Acid
Flow Rate 0.3 mL/minNot specified0.6 mL/min
Temperature 35°CRoom TemperatureNot specified
Detection MS/MS280 nm280 nm
Retention Time (Caftaric Acid) ~8.54 min (in a similar HPLC setup)[11]Not specifiedNot specified
Retention Time (this compound) ~9.82 min (in a similar HPLC setup)[11]Not specifiedNot specified

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Co-eluting Peaks Insufficient selectivity (α)Change mobile phase organic solvent (e.g., ACN to MeOH); try a different column chemistry (e.g., Phenyl-Hexyl).[3][13]
Broad Peaks Low efficiency (N)Use a column with smaller particles; increase column length; optimize flow rate.[1][3]
Peak Tailing Secondary silanol interactions; mobile phase pH too high.Add/increase acid modifier (e.g., 0.1% formic acid); use an end-capped, high-purity silica column.[2]
Poor Retention Mobile phase too strongDecrease the initial percentage of organic solvent in the mobile phase.[14]

Experimental Protocols

Protocol 1: High-Resolution UPLC Method

This protocol is based on a validated UPLC-MS/MS method for the separation of hydroxycinnamoyltartaric esters.[7]

1. Sample Preparation:

  • For liquid samples (e.g., grape juice), centrifuge and filter through a 0.22 µm syringe filter.

  • Dilute the sample with 20% methanol if necessary to fall within the calibration range.

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of high-purity formic acid to 999 mL of HPLC-grade water to make 0.1% formic acid in water.

  • Mobile Phase B: Add 1 mL of high-purity formic acid to 999 mL of HPLC-grade acetonitrile to make 0.1% formic acid in acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration.[2]

3. UPLC System Parameters:

  • Column: Waters ACQUITY UPLC HSS T3, 150 mm x 2.1 mm, 1.8 µm particle size, or equivalent.[6]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.[7]

  • Injection Volume: 2-5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    10.0 80 20
    15.0 5 95
    17.0 5 95
    17.1 95 5

    | 20.0 | 95 | 5 |

4. Detection:

  • Use a Diode Array Detector (DAD) monitoring at 320 nm for hydroxycinnamic acids or a mass spectrometer in negative electrospray ionization (ESI-) mode.[6]

Visualizations

G N N N_params N_params N->N_params alpha alpha alpha_params alpha_params alpha->alpha_params k k k_params k_params k->k_params

Caption: Key factors influencing chromatographic resolution.

References

Dealing with co-elution issues in Coutaric acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of coutaric acid.

Troubleshooting Guide: Resolving Co-elution

This section addresses common problems related to the co-elution of this compound with other structurally similar compounds, offering systematic approaches to identify and resolve these issues.

Question: My chromatogram shows poor resolution between this compound and other peaks, particularly caftaric acid. What are the likely causes and how can I fix this?

Answer: Co-elution of this compound with other hydroxycinnamoyltartaric acids like caftaric and fertaric acid is a common challenge, especially in complex matrices like grape juice and wine. The primary causes typically revolve around suboptimal chromatographic conditions.

Initial Troubleshooting Steps:

  • Confirm Peak Identity: If using mass spectrometry (MS), verify the co-eluting peaks by their mass-to-charge ratio (m/z). Coutaric and caftaric acid have different molecular weights, which will be distinguishable in the mass spectrum. For UV detectors, this is more challenging and relies on chromatographic separation.

  • Evaluate Peak Shape: Look for signs of co-elution such as peak fronting, tailing, or shoulders. These can indicate that more than one compound is eluting at or near the same retention time.

  • Review Sample Preparation: Ensure that your sample preparation method is adequate. For wine or grape juice, filtration is a minimum requirement. Some methods employ a simple dilution, while others may use solid-phase extraction (SPE) to clean up the sample and reduce matrix effects.

Advanced Troubleshooting Strategies:

  • Mobile Phase Optimization: The pH of the mobile phase is a critical parameter for separating acidic compounds like this compound.[1][2][3][4][5] Small adjustments to the pH can significantly alter the ionization state of the analytes, thereby affecting their retention and selectivity.[2][3][4]

    • Action: Incorporate an acid, such as 0.1% formic acid, into your mobile phase to ensure consistent protonation of the analytes.[6][7] Experiment with slight variations in the acid concentration or switch to a different acidifier (e.g., acetic acid) to see if resolution improves.

  • Gradient Adjustment: A shallow gradient elution is often necessary to separate structurally similar compounds.

    • Action: Increase the gradient time to lessen the rate of change in the organic solvent concentration. This will provide more time for the individual compounds to interact with the stationary phase and achieve better separation.

  • Column Selection: The choice of HPLC/UPLC column is crucial.

    • Action: Ensure you are using a high-resolution reversed-phase column, such as a C18, with a small particle size (e.g., 1.7 µm).[6][7] If co-elution persists, consider trying a column with a different C18 bonding chemistry or a different stationary phase altogether (e.g., a phenyl-hexyl column) to introduce alternative separation selectivity.

  • Temperature Control: Column temperature can influence selectivity.

    • Action: If you are not already using a column oven, it is highly recommended. Try varying the column temperature (e.g., in 5 °C increments) to see if it improves the resolution between the critical peak pair.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common interfering compounds are other hydroxycinnamoyltartaric acids, which are structurally very similar and often found in the same samples. These include:

  • Caftaric acid: This is the most frequently cited co-eluting compound.[8]

  • Fertaric acid: Another common hydroxycinnamoyltartaric acid in grapes.

  • Free hydroxycinnamic acids: Such as p-coumaric acid and caffeic acid, which can also be present in the sample matrix.[8]

Q2: How can I confirm the identity of co-eluting peaks?

A2: The most definitive way to identify co-eluting peaks is by using a mass spectrometer (MS) detector. By extracting the ion chromatograms for the specific m/z of this compound and potential interferents, you can confirm if they are eluting at the same time. High-resolution mass spectrometry can further aid in confirming the elemental composition of the eluting compounds.

Q3: Can I use an isocratic method for this compound analysis?

A3: While some simple isocratic methods exist for organic acids, a gradient elution is generally recommended for the analysis of this compound in complex samples.[9] This is because a gradient method allows for better separation of the various phenolic compounds that are often present in matrices like wine and grape juice.[10]

Q4: What is the effect of mobile phase pH on the retention time of this compound?

A4: this compound is an acidic compound with carboxylic acid functional groups. The pH of the mobile phase will determine the extent of its ionization.

  • At low pH (e.g., pH 2.5-3.5): The carboxylic acid groups will be protonated (uncharged), making the molecule less polar. This will lead to stronger interaction with the reversed-phase C18 column and thus a longer retention time.

  • At higher pH (e.g., pH > 4): The carboxylic acid groups will become deprotonated (negatively charged), making the molecule more polar. This will result in a weaker interaction with the stationary phase and a shorter retention time. For robust and reproducible results, it is crucial to use a buffered mobile phase or an acid modifier to maintain a consistent pH.[1][2][3][5]

Q5: My sample matrix is very complex. What are the recommended sample preparation steps?

A5: For complex matrices like grape juice, peel, or seeds, a simple "dilute and shoot" approach may not be sufficient. A common and effective sample preparation protocol involves:

  • Extraction: For solid samples like grape peel and seeds, extraction with a solvent such as 80% ethanol (B145695) is often performed.[6][7]

  • Centrifugation: Centrifuge the sample to remove particulate matter. For juice samples, freeze-centrifugation can be effective.[6][7]

  • Dilution: Dilute the supernatant with a solvent compatible with your initial mobile phase conditions, such as 20% methanol.[6][7]

  • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to protect your column and instrument.

Data Summary Tables

Table 1: Example UPLC-MS/MS Method Parameters for Hydroxycinnamoyltartaric Acid Analysis

ParameterConditionReference
Column Waters UPLC HSS T3 (150 mm x 2.1 mm, 1.7 µm)[6][7]
Mobile Phase A Water with 0.1% Formic Acid[6][7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6][7]
Flow Rate 0.3 mL/min[6][7]
Column Temp. 35 °C[6][7]
Detection MS/MS in Multiple Reaction Monitoring (MRM) mode[6][7]
Ionization Mode Negative Electrospray Ionization (ESI-)[6][7]

Table 2: Comparison of HPLC Method Parameters for Phenolic Acid Analysis

ParameterMethod 1Method 2
Column ProntoSIL C-18Shimadzu GIST Shim Pack C18
Dimensions -4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Water with 0.1% Formic AcidIsocratic: 0.01 M Potassium Dihydrogen Phosphate, pH 2.6
Flow Rate -1.0 mL/min
Temperature -30 °C
Detection Diode Array Detector (DAD)UV/Visible Detector at 210 nm
Reference [11][12]

Detailed Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound in Grape Juice

This protocol is adapted from the method described by Peng et al. (2014).[6][7]

  • Sample Preparation:

    • Take a representative sample of grape juice.

    • Perform freeze-centrifugation to separate the solid particles.

    • Collect the supernatant and dilute it with 20% methanol.

    • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Instrument: An ultra-high performance liquid chromatography system coupled with a tandem quadrupole mass spectrometer.

    • Column: Waters UPLC HSS T3 (150 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: Implement a suitable gradient to separate the hydroxycinnamoyltartaric esters. A starting point could be a linear gradient from 5% B to 40% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Set up specific precursor-to-product ion transitions for this compound, caftaric acid, and fertaric acid.

    • Data Analysis: Quantify this compound using a calibration curve prepared with appropriate standards. Due to the lack of a commercial standard for this compound, it can be quantified as caftaric acid equivalents.[6]

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution or Co-eluting Peaks Observed check_ms Using MS Detector? start->check_ms verify_mz Verify Peak Identity using m/z values check_ms->verify_mz Yes assess_shape Assess Peak Shape (Shoulders, Tailing) check_ms->assess_shape No (UV only) coelution_confirmed Co-elution Confirmed verify_mz->coelution_confirmed assess_shape->coelution_confirmed optimize_method Optimize Chromatographic Method coelution_confirmed->optimize_method adjust_ph Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) optimize_method->adjust_ph adjust_gradient Make Gradient Shallower (Increase Run Time) optimize_method->adjust_gradient change_temp Change Column Temperature optimize_method->change_temp change_column Consider Different Column (e.g., Phenyl-Hexyl) optimize_method->change_column re_evaluate Re-evaluate Separation adjust_ph->re_evaluate adjust_gradient->re_evaluate change_temp->re_evaluate change_column->re_evaluate re_evaluate->optimize_method Needs More Optimization end_resolved Issue Resolved re_evaluate->end_resolved Successful end_consult Consult Further (e.g., Application Specialist) re_evaluate->end_consult Unsuccessful

Caption: Troubleshooting workflow for co-elution issues.

Logical_Relationship problem Problem: Co-elution of this compound sub_problem1 With Caftaric Acid problem->sub_problem1 sub_problem2 With Other Matrix Components problem->sub_problem2 cause1 Cause: Suboptimal Mobile Phase sub_problem1->cause1 cause2 Cause: Inefficient Gradient sub_problem1->cause2 cause3 Cause: Inadequate Column Selectivity sub_problem1->cause3 cause4 Cause: Poor Sample Cleanup sub_problem2->cause4 solution1 Solution: Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->solution1 solution2 Solution: Decrease Gradient Slope cause2->solution2 solution3 Solution: Change Column Chemistry cause3->solution3 solution4 Solution: Improve Sample Preparation (e.g., SPE) cause4->solution4

Caption: Logical relationships between problems and solutions.

References

Technical Support Center: Enhancing Coutaric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coutaric acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the synthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in an accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this compound synthesis?

A1: The most significant factor leading to low yields is the presence of multiple reactive functional groups on both starting materials, caffeic acid and tartaric acid. Caffeic acid has two phenolic hydroxyl groups and a carboxylic acid, while tartaric acid has two hydroxyl groups and two carboxylic acids. Without a proper protection strategy, numerous side reactions can occur, such as self-esterification, polyesterification, and oxidation of the catechol moiety on caffeic acid. Direct esterification often results in a complex mixture of products and a low yield of the desired this compound.

Q2: What are the primary side products I should be aware of?

A2: The main side products include:

  • Di-esters and Polyesters: Tartaric acid can be esterified at both of its carboxylic acid groups or both of its hydroxyl groups, leading to the formation of di-coutaric acid or oligomers.

  • Self-Esterification Products: Both caffeic acid and tartaric acid can react with themselves to form dimers and polymers.

  • Oxidation Products: The catechol group (3,4-dihydroxybenzene) of caffeic acid is sensitive to oxidation, which can lead to colored impurities.

  • Isomeric Esters: Esterification can potentially occur at either of the two hydroxyl groups of tartaric acid, although steric hindrance may favor one over the other.

Q3: Is a protecting group strategy necessary for this synthesis?

A3: While direct esterification is possible, it is generally not recommended due to the high potential for side reactions and resulting low yields. A protecting group strategy is highly advisable for a more controlled and higher-yielding synthesis.[1] Protecting the phenolic hydroxyls of caffeic acid prevents oxidative side reactions and unwanted esterifications at these sites. Protecting one of the carboxylic acids on tartaric acid can also help control the reaction.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297), hexane (B92381), and a small amount of acetic or formic acid) to separate the starting materials from the product. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q5: My final product is colored. How can I remove the colored impurities?

A5: A colored product suggests the presence of oxidized species, often derived from the catechol moiety of caffeic acid. Treatment with activated charcoal during recrystallization is an effective method for removing these colored impurities.[2] Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective activation of the carboxylic acid. 2. Poor quality of starting materials or reagents. 3. Reaction conditions (temperature, time) are not optimal. 4. Water present in the reaction mixture.1. Ensure the coupling agent (e.g., DCC) or acid chloride forming reagent (e.g., oxalyl chloride) is fresh and added under anhydrous conditions. 2. Verify the purity of caffeic acid and tartaric acid derivatives by NMR or melting point. Use freshly distilled solvents. 3. Try varying the reaction temperature and time. Monitor the reaction by TLC to determine the optimal endpoint. 4. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Multiple Products Observed on TLC/HPLC 1. Lack of or incomplete protection of functional groups. 2. Deprotection occurred during the reaction or workup. 3. Side reactions such as polymerization or self-esterification.1. Implement a robust protecting group strategy. Ensure protection reactions go to completion before proceeding. 2. Choose protecting groups that are stable to the reaction conditions. Ensure the workup conditions are mild enough to not cleave the protecting groups prematurely.[3] 3. Use a protecting group strategy to minimize side reactions. Consider using a high dilution to disfavor intermolecular reactions if polymerization is an issue.
Difficulty in Purifying the Final Product 1. Co-elution of product and impurities during column chromatography. 2. Product is an oil and does not crystallize. 3. Presence of persistent colored impurities.1. Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., different silica (B1680970) gel). 2. Try different solvent systems for recrystallization. A mixed solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitation) can be effective.[2] 3. Use activated charcoal treatment during recrystallization.[2]
Inconsistent Yields 1. Variability in the purity of starting materials. 2. Inconsistent reaction conditions. 3. Scale-up issues.1. Standardize the source and purity of all reagents. 2. Carefully control reaction parameters such as temperature, stirring rate, and addition rates of reagents. 3. When scaling up, ensure efficient mixing and heat transfer are maintained.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Protecting Group Strategy

This protocol is adapted from established methods for synthesizing caffeic acid esters and related compounds.[1][4] It involves the protection of caffeic acid's phenolic hydroxyls as acetates, conversion to an acyl chloride, esterification with L-tartaric acid, and subsequent deprotection.

Step 1: Protection of Caffeic Acid (Preparation of Diacetylcaffeic Acid)

  • Suspend caffeic acid (1.0 eq.) in acetic anhydride (B1165640) (3.0 eq.).

  • Add a catalytic amount of sulfuric acid or pyridine (B92270).

  • Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

  • Collect the precipitated diacetylcaffeic acid by filtration, wash with cold water, and dry under vacuum. A yield of >95% is expected.

Step 2: Acyl Chloride Formation and Esterification

  • Dissolve diacetylcaffeic acid (1.0 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • Add oxalyl chloride (1.2 eq.) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Stir the reaction at room temperature for 1-2 hours. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

  • In a separate flask, dissolve L-tartaric acid (1.0 eq.) in anhydrous THF.

  • Cool the tartaric acid solution to 0 °C and slowly add the freshly prepared diacetylcaffeoyl chloride solution.

  • Add pyridine (2.0 eq.) to act as a base and catalyst.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

Step 3: Deprotection of Acetyl Groups

  • Dissolve the crude protected this compound from Step 2 in a mixture of methanol (B129727) and DCM (1:1).

  • Add a catalytic amount of potassium carbonate (K₂CO₃).[1]

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a weak acid (e.g., Amberlyst resin) and filter.

  • Remove the solvent under reduced pressure.

Step 4: Purification of this compound

  • The crude product can be purified by recrystallization from water or a mixed solvent system (e.g., ethanol/water).

  • If the product is colored, use activated charcoal during recrystallization.

  • For higher purity, column chromatography on silica gel may be required, using a solvent gradient of ethyl acetate in hexane with 1% acetic acid.

Protocol 2: HPLC Analysis of this compound

This method can be adapted from standard protocols for analyzing related hydroxycinnamic acids.[5][6]

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 5-10% B, ramp to 50-70% B over 20-30 minutes
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 310-325 nm (λmax for hydroxycinnamates)
Injection Volume 10-20 µL

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the initial mobile phase composition or methanol. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Troubleshooting Common Synthesis Issues
Issue Observation Yield Impact Recommended Action
Incomplete Reaction Starting material remains after prolonged reaction time (TLC/HPLC).LowIncrease reaction time/temperature; check reagent quality.
Side Product Formation Multiple spots on TLC; extra peaks in HPLC.LowEmploy a protecting group strategy; optimize reaction conditions.
Product Degradation Darkening of reaction mixture; streaking on TLC.LowRun reaction under inert atmosphere; use milder conditions.
Purification Loss Low recovery after chromatography or recrystallization.LowOptimize purification solvent system; handle product carefully.
Table 2: Comparison of Synthetic Strategies
Strategy Complexity Typical Yield Range Advantages Disadvantages
Direct Esterification (Fischer) Low5-20%Fewer steps, inexpensive reagents.Low selectivity, numerous side products, difficult purification.
Protecting Group Strategy High40-70% (overall)High selectivity, cleaner reaction, easier purification.[1]Multiple steps (protection/deprotection), higher cost.[7]
Enzymatic Synthesis MediumVariableHigh selectivity, mild conditions, environmentally friendly.Enzymes can be expensive, slower reaction rates.[8]

Mandatory Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_esterification Step 2: Esterification cluster_deprotection Step 3: Deprotection & Purification Caffeic_Acid Caffeic Acid Protection Protect Phenolic -OH (e.g., Acetic Anhydride) Caffeic_Acid->Protection Protected_CA Diacetylcaffeic Acid Protection->Protected_CA Activation Activate -COOH (e.g., Oxalyl Chloride) Protected_CA->Activation Acyl_Chloride Diacetylcaffeoyl Chloride Activation->Acyl_Chloride Esterification Esterification Acyl_Chloride->Esterification Tartaric_Acid L-Tartaric Acid Tartaric_Acid->Esterification Protected_Coutaric Protected this compound Esterification->Protected_Coutaric Deprotection Deprotection (e.g., K₂CO₃/MeOH) Protected_Coutaric->Deprotection Crude_Coutaric Crude this compound Deprotection->Crude_Coutaric Purification Purification (Recrystallization/ Chromatography) Crude_Coutaric->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for this compound synthesis using a protecting group strategy.

Troubleshooting_Logic Start Low Yield Observed Check_Purity Analyze Starting Materials & Reagents Start->Check_Purity Check_Reaction Review Reaction Monitoring Data (TLC/HPLC) Start->Check_Reaction Check_Purity->Check_Reaction No Impure Purity Issue Detected Check_Purity->Impure Yes Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting Material Remains Side_Products Multiple Side Products Check_Reaction->Side_Products Complex Mixture Action_Purify Purify/Replace Reagents Impure->Action_Purify Action_Optimize Optimize Conditions: - Time - Temperature - Catalyst Incomplete->Action_Optimize Action_Protect Implement/Improve Protecting Group Strategy Side_Products->Action_Protect

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Stability of Coutaric acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of coutaric acid under various experimental conditions. The following information is curated to address common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound, a hydroxycinnamoyltartaric acid found in grapes and wine, is susceptible to degradation, particularly through oxidation and hydrolysis. Its stability is significantly influenced by pH, temperature, light exposure, and the presence of enzymes like polyphenoloxidase. In wine, for instance, this compound can be lost during crushing and must preparation due to enzymic oxidation.[1]

Q2: How does pH affect the stability of this compound?

A2: While specific quantitative data for this compound is limited, the stability of related hydroxycinnamic acid derivatives is known to be pH-dependent. Generally, these compounds are more stable in acidic to neutral conditions. Under alkaline conditions (pH > 7), particularly at elevated temperatures, degradation can be accelerated. This is due to the increased susceptibility of the ester bond to hydrolysis and the potential for oxidative degradation of the phenolic moiety.

Q3: What is the impact of temperature on this compound stability?

A3: Elevated temperatures generally accelerate the degradation of this compound. In studies of similar phenolic compounds, increasing temperature leads to a higher rate of degradation. For long-term storage of stock solutions, it is recommended to store them at low temperatures (-20°C or -80°C) to minimize degradation. It is also advisable to prepare fresh working solutions for experiments.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis of the ester bond will yield p-coumaric acid and tartaric acid. Oxidation, often enzyme-mediated, can lead to the formation of various reaction products. In the presence of glutathione, for example, S-glutathionyl this compound can be formed.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in grape must samples. Enzymatic oxidation by polyphenoloxidase (PPO).Add antioxidants such as sulfur dioxide or ascorbic acid during sample preparation to inhibit PPO activity. Work at low temperatures.
Inconsistent quantification of this compound in stored samples. Degradation due to inappropriate storage conditions (temperature, light, pH).Store samples protected from light at ≤ -20°C. Ensure the pH of the sample matrix is acidic to neutral. Prepare fresh standards and quality controls for each analytical run.
Appearance of unknown peaks in chromatograms during stability studies. Formation of degradation products.Use a mass spectrometer (LC-MS/MS) to identify the unknown peaks. Likely degradation products include p-coumaric acid, tartaric acid, and oxidation products.
Low recovery of this compound from a complex matrix. Inefficient extraction or binding to matrix components.Optimize the extraction procedure. Consider using a solid-phase extraction (SPE) clean-up step. Ensure the extraction solvent is appropriate for the polarity of this compound.

Data on Stability of Related Compounds

Table 1: General Stability of Caftaric Acid in Solution

ConditionStabilityNotes
Room Temperature (in light)Degradation observed over one year.Light can induce isomerization of the coumaric acid moiety.[2]
Room Temperature (in dark)More stable than in light, but still degrades.[2]Oxidation is a primary degradation pathway.[1]
Refrigerated (+4°C)Significantly more stable than at room temperature.[2]Recommended for short- to medium-term storage of solutions.
Frozen (≤ -20°C)Considered stable for long-term storage.Aliquoting stock solutions is recommended to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general procedure for evaluating the stability of this compound in a solution under defined pH and temperature conditions.

1. Materials and Reagents:

  • This compound standard

  • Buffers of desired pH (e.g., pH 3, 5, 7, 9)

  • HPLC-grade methanol (B129727) or acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid or other suitable mobile phase modifier

  • Temperature-controlled incubator or water bath

  • HPLC or UPLC system with a UV/Vis or DAD detector, preferably coupled to a mass spectrometer (MS)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • From the stock solution, prepare working solutions at a known concentration (e.g., 10 µg/mL) in the different pH buffers to be tested.

3. Stability Study Setup:

  • Dispense aliquots of each working solution into separate vials for each time point and temperature condition to be tested.

  • Place the vials in the temperature-controlled environments (e.g., 4°C, 25°C, 40°C).

4. Sample Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Immediately analyze the sample by RP-HPLC.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

    • Flow Rate: 0.3 - 1.0 mL/min.

    • Detection: Monitor at the λmax of this compound (around 310-330 nm).

    • Quantification: Determine the concentration of this compound by comparing the peak area to a calibration curve prepared from fresh standards.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each pH and temperature condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solutions (Different pH) prep_stock->prep_work inc_t1 Temperature 1 (e.g., 4°C) prep_work->inc_t1 Aliquot inc_t2 Temperature 2 (e.g., 25°C) prep_work->inc_t2 Aliquot inc_t3 Temperature 3 (e.g., 40°C) prep_work->inc_t3 Aliquot sampling Sampling at Time Points inc_t1->sampling inc_t2->sampling inc_t3->sampling hplc RP-HPLC-UV/MS Analysis sampling->hplc data Data Analysis (Kinetics & Half-life) hplc->data Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Coutaric_Acid This compound pCoumaric_Acid p-Coumaric Acid Coutaric_Acid->pCoumaric_Acid H₂O, H⁺/OH⁻ Tartaric_Acid Tartaric Acid Coutaric_Acid->Tartaric_Acid H₂O, H⁺/OH⁻ Oxidized_Products Oxidized Products (e.g., Quinones) Coutaric_Acid->Oxidized_Products PPO, O₂ Glutathione_Adduct S-Glutathionyl This compound Oxidized_Products->Glutathione_Adduct + Glutathione

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for Coutaric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenolic compounds like coutaric acid is crucial for product development, quality control, and various research applications. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for the analysis of this compound, alongside alternative analytical techniques. The information presented is supported by experimental data from various studies to aid in method selection and validation.

Comparison of Analytical Methods

ParameterHPLC-UV for p-Coumaric Acid[1][2]UPLC-MS/MS for this compound[3][4]HPLC-UV for General Organic Acids[5][6][7][8]
**Linearity (R²) **>0.9990.9989>0.999
Limit of Detection (LOD) 0.01 mg/L0.25 µg/L0.01 - 0.03 µg/mL
Limit of Quantification (LOQ) 0.04 mg/L25 µg/L0.03 - 0.10 µg/mL
Accuracy (% Recovery) Not explicitly stated97.7% - 99.5% (for caftaric acid equivalent)82% - 110%
Precision (% RSD) Not explicitly stated< 2.5% (for caftaric acid equivalent)0.4% - 2.3% (repeatability)
Typical Matrix WineGrape juice, peel, and seedsWine, Fruit Juices

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the compared methods.

HPLC-UV Method for p-Coumaric Acid (Adaptable for this compound)

This method is validated for p-coumaric acid in wine and can serve as a strong starting point for developing a validated method for this compound due to their structural similarities.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: An isocratic mixture of water (77%) and acetonitrile (B52724) (23%), with formic acid added to adjust the pH to 3.5.[1][2]

  • Flow Rate: 0.7 mL/min.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.[1][2]

  • UV Detection: 305 nm.[1][2]

  • Sample Preparation: Wine samples can be filtered through a 0.45 µm filter before injection.

UPLC-MS/MS Method for this compound

This method offers higher sensitivity and selectivity, making it suitable for complex matrices and low concentrations of this compound.[3][4]

  • Instrumentation: A UPLC system coupled with a tandem quadrupole mass spectrometer.

  • Column: Waters UPLC HSS T3 column (150 mm x 2.1 mm, 1.7 µm).[3][4]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[3][4]

  • Flow Rate: 0.3 mL/min.[3][4]

  • Column Temperature: 35 °C.[3][4]

  • Ionization Mode: Negative electrospray ionization (ESI-).[3][4]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[3][4]

  • Sample Preparation: Grape juice is freeze-centrifuged, and the supernatant is diluted. Grape peel and seed samples are extracted with 80% ethanol.[3][4] It is important to note that due to the lack of a commercial standard for p-coutaric acid, quantification was performed using caftaric acid as an equivalent.[3][4]

General HPLC-UV Method for Organic Acids in Wine

This method is suitable for the simultaneous determination of several organic acids, including tartaric acid, which is structurally related to this compound.

  • Instrumentation: HPLC with a UV-Vis diode array detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[5]

  • Mobile Phase: Isocratic elution with 0.01 mol/L KH2PO4 buffer solution, with the pH adjusted to 2.60 with o-phosphoric acid.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: 25 °C.[5]

  • UV Detection: 210 nm.[5]

  • Sample Preparation: Wine samples are diluted with the mobile phase and filtered through a 0.45 µm membrane.[5]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the typical workflows for sample preparation and analysis.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_processing Data Processing Sample Wine Sample Filter Filter (0.45 µm) Sample->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Method_Comparison cluster_attributes Comparison Attributes HPLC-UV HPLC-UV Cost Lower Cost & Simplicity HPLC-UV->Cost Specificity Moderate Specificity HPLC-UV->Specificity UPLC-MS/MS UPLC-MS/MS Sensitivity Higher Sensitivity & Selectivity UPLC-MS/MS->Sensitivity Complexity Higher Complexity UPLC-MS/MS->Complexity

Caption: Logical comparison of HPLC-UV and UPLC-MS/MS methods.

References

Comparative analysis of Coutaric acid and Caftaric acid in different grape varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of coutaric acid and caftaric acid, two major hydroxycinnamic acids found in grapes. Understanding the distribution and concentration of these compounds in different grape varieties is crucial for research in viticulture, enology, and pharmacology, given their significant impact on wine quality and potential health benefits. This document summarizes quantitative data, details experimental protocols for their analysis, and visualizes key biological and experimental pathways.

Quantitative Comparison of Coutaric and Caftaric Acid in Grape Varieties

The concentration of coutaric and caftaric acids varies significantly among different grape varieties, influenced by genetic factors, viticultural practices, and environmental conditions. The following table summarizes the reported concentrations of these two acids in the juice of several common grape varieties.

Grape VarietyCaftaric Acid ConcentrationThis compound ConcentrationReference(s)
Red Grapes
GrenacheHigh (up to 200 mg/L)Moderate[1][2]
Ruby CabernetModerateModerate[1]
Pinot noirHigh (up to 412.10 mg/L in verjuice)Moderate[3]
MerlotModerateModerate[3]
SangioveseModerateModerate[3]
CarignaneLow (approx. 50 mg/L)Low[2]
White Grapes
French ColombardModerateModerate[1]
White RieslingCan vary (from <200 ppm to near 400 ppm)Lower than Caftaric Acid[4]
ChardonnayModerateModerate[2]
Sauvignon blancPresentPresent, can increase with skin contact[5]
GleraHigh (up to 298.86 mg/L in verjuice)Moderate[3]
Riesling286 mg/L38 mg/L[3]

Experimental Protocols

The accurate quantification of coutaric and caftaric acids in grapes requires specific and validated analytical methods. The most common approach involves sample extraction followed by analysis using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Sample Preparation and Extraction

To prevent enzymatic oxidation of phenolic compounds, it is critical to handle grape samples under controlled conditions.

  • Materials:

    • Grape berries

    • Ascorbic acid

    • Potassium metabisulfite

    • Methanol (B129727) (80% and 20%) or Ethanol (60-70%)

    • Formic acid

    • Centrifuge

    • Homogenizer (e.g., Ultra-Turrax)

    • Syringe filters (0.45 µm)

  • Protocol:

    • Harvest and immediately freeze grape berries in liquid nitrogen or process them in a glove box under an inert atmosphere (e.g., CO2) to minimize oxidation.[2]

    • For juice analysis, press the berries in the presence of ascorbic acid and potassium metabisulfite.[2]

    • For analysis of whole berries, skins, or seeds, homogenize the tissue in an extraction solvent. A common solvent is 80% methanol or ethanol, often acidified with a small percentage of formic acid (e.g., 0.1%) to improve stability.[6][7]

    • Centrifuge the homogenate to pellet solid debris.

    • Collect the supernatant and, if necessary, re-extract the pellet to ensure complete recovery of the analytes.

    • Combine the supernatants and filter through a 0.45 µm syringe filter before HPLC or UPLC-MS/MS analysis.

Chromatographic Analysis (HPLC)
  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-35 °C.

    • Detection: Monitor the eluent at 320-330 nm, the wavelength of maximum absorbance for caftaric and coutaric acids.[7]

    • Quantification: Use external standards of pure trans-caftaric acid and trans-coutaric acid to generate calibration curves for accurate quantification.[2]

UPLC-MS/MS Analysis

For higher sensitivity and selectivity, UPLC-MS/MS is employed.

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 or HSS T3 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).[6]

  • Chromatographic Conditions:

    • Similar mobile phases and gradient elution as HPLC, but with a lower flow rate (e.g., 0.3 mL/min).[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative electrospray ionization (ESI-).[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes. Specific precursor-to-product ion transitions for coutaric and caftaric acid are monitored.[6]

Visualizations

Biosynthetic Pathway of Coutaric and Caftaric Acid

The formation of coutaric and caftaric acids in grapes originates from the phenylpropanoid pathway. The hydroxycinnamic acid moieties (p-coumaric acid and caffeic acid) are synthesized from the amino acid phenylalanine. These are then activated to their CoA-esters and subsequently esterified with tartaric acid. While the specific enzyme for the final esterification step in grapes is not definitively characterized, it is believed to be a type of hydroxycinnamoyl-CoA acyltransferase.

Biosynthetic_Pathway cluster_enzymes Enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3'H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA 4CL Coutaric_acid This compound p_Coumaroyl_CoA->Coutaric_acid HCT-like enzyme Caftaric_acid Caftaric acid Caffeoyl_CoA->Caftaric_acid HCT-like enzyme Tartaric_acid Tartaric acid (from Ascorbic Acid Pathway) Tartaric_acid->Coutaric_acid HCT-like enzyme Tartaric_acid->Caftaric_acid HCT-like enzyme PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate-4-hydroxylase C3H C3'H: p-Coumarate 3'-hydroxylase fourCL 4CL: 4-Coumarate-CoA ligase HCT HCT-like: Hydroxycinnamoyl-CoA acyltransferase

Caption: Biosynthesis of coutaric and caftaric acids in grapes.

Experimental Workflow for Analysis

The following diagram outlines the typical workflow for the quantitative analysis of coutaric and caftaric acids in grape samples.

Experimental_Workflow Start Grape Sample Collection Sample_Prep Sample Preparation (Crushing/Homogenization with Antioxidants) Start->Sample_Prep Extraction Solvent Extraction (e.g., 80% Methanol) Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Analysis HPLC or UPLC-MS/MS Analysis Filtration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Results Data_Processing->End

Caption: Workflow for coutaric and caftaric acid analysis.

References

A Comparative Analysis of the Antioxidant Capacity of Coutaric Acid and Other Key Hydroxycinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of coutaric acid against other prominent hydroxycinnamic acids, namely caffeic acid, ferulic acid, sinapic acid, and p-coumaric acid. The information presented is supported by experimental data from peer-reviewed literature to aid in research and development endeavors.

Introduction to Hydroxycinnamic Acids as Antioxidants

Hydroxycinnamic acids are a class of phenolic compounds naturally occurring in a variety of plant-based foods, including fruits, vegetables, and grains. Their chemical structure, characterized by a C6-C3 carbon skeleton, endows them with potent antioxidant properties. These compounds are of significant interest to the scientific community for their potential therapeutic applications in diseases associated with oxidative stress, such as cardiovascular and neurodegenerative disorders. The primary mechanism of their antioxidant action involves the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, a process influenced by the number and position of these hydroxyl groups on the aromatic ring.

Comparative Antioxidant Capacity

The antioxidant capacity of hydroxycinnamic acids is typically evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value signifies greater antioxidant potential.

While extensive quantitative data is available for many hydroxycinnamic acids, specific IC50 or TEAC values for This compound from these standardized assays are not readily found in the reviewed scientific literature. However, studies on the inhibition of LDL oxidation have qualitatively shown that p-coumaric acid and its tartaric acid ester, this compound, exhibit lower antioxidant activity compared to caffeic acid and its derivatives.

The following table summarizes representative antioxidant capacity values for key hydroxycinnamic acids based on published data. It is important to note that these values can vary depending on the specific experimental conditions.

Hydroxycinnamic AcidDPPH IC50 (µM)ABTS TEAC (mM Trolox/mM)ORAC (µmol TE/µmol)
This compound Data not availableData not availableData not available
Caffeic Acid ~15 - 40[1]~1.8[2]~4.9
Ferulic Acid ~30 - 80[1]~1.2~2.7
Sinapic Acid ~20 - 50~1.5~3.5
p-Coumaric Acid >100[3]~0.6~2.0[4]

Note: The values presented are approximate and collated from various sources for comparative purposes. Direct comparison is most accurate when assays are performed under identical conditions.

Experimental Protocols

Detailed methodologies for the principal assays used to determine antioxidant capacity are provided below. These protocols are based on established methods found in the scientific literature.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (B145695)

  • Test compounds (this compound, other hydroxycinnamic acids)

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of sample and standard solutions: Prepare a series of concentrations for each test compound and the standard antioxidant in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample or standard solutions at different concentrations to the wells. For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Trolox standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 180 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 20 µL of the sample or Trolox standard at various concentrations.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve.

Materials:

Procedure:

  • Preparation of reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before use.

    • Prepare a series of Trolox standard solutions in phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the sample, Trolox standard, or phosphate buffer (blank) to the wells.

    • Incubate the plate at 37°C for 10-15 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Measure the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then calculated from the Trolox standard curve and expressed as µmol of Trolox equivalents (TE) per µmol or gram of the compound.

Signaling Pathways and Experimental Workflow

Hydroxycinnamic acids can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. One of the key pathways is the Keap1-Nrf2 signaling pathway.

G General Experimental Workflow for Antioxidant Capacity Assessment cluster_0 In Vitro Assays cluster_1 Data Analysis DPPH DPPH Assay IC50 IC50 Calculation DPPH->IC50 ABTS ABTS Assay TEAC TEAC Calculation ABTS->TEAC ORAC ORAC Assay ORAC->TEAC Sample Hydroxycinnamic Acid Sample Preparation Sample->DPPH Sample->ABTS Sample->ORAC

Workflow for antioxidant capacity assessment.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds like caffeic acid, Keap1 is modified, leading to the release of Nrf2.[5] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's endogenous antioxidant defenses.

G Keap1-Nrf2 Signaling Pathway Activation by Hydroxycinnamic Acids cluster_0 HCA Hydroxycinnamic Acids (e.g., Caffeic Acid) Keap1_Nrf2 Keap1-Nrf2 Complex HCA->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Enzymes Antioxidant Enzymes Genes->Enzymes translates to Defense Cellular Protection Enzymes->Defense

Activation of the Keap1-Nrf2 antioxidant pathway.

Conclusion

The antioxidant capacity of hydroxycinnamic acids is strongly influenced by their chemical structure, particularly the number and arrangement of hydroxyl groups on the phenyl ring. Caffeic acid, with its ortho-dihydroxy (catechol) structure, generally exhibits superior antioxidant activity compared to monohydroxylated derivatives like p-coumaric acid. While quantitative data for this compound in common antioxidant assays is limited, its structural relationship to p-coumaric acid suggests a potentially lower, yet still present, antioxidant capacity. Further research is warranted to fully quantify the antioxidant potential of this compound and to understand its biological significance. The ability of these compounds to not only directly scavenge free radicals but also to upregulate endogenous antioxidant defenses through pathways like Keap1-Nrf2 highlights their multifaceted therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Coutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phenolic compounds, the accurate quantification of coutaric acid is essential for quality control, pharmacokinetic studies, and understanding its role in various biological processes. This guide provides an objective comparison of two primary analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is supported by experimental data from published studies on this compound and structurally related phenolic acids, offering a framework for method selection and cross-validation.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound quantification is often a balance between sensitivity, selectivity, instrumentation availability, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC-DAD and UPLC-MS/MS, providing a direct comparison to aid in selecting the most suitable method for your research needs.

ParameterHPLC-DADUPLC-MS/MS
Linearity (R²) >0.99 (using p-coumaric acid as standard)[1]>0.998 (using caftaric acid as standard)[2]
Limit of Detection (LOD) Typically in the µg/mL range0.25 µg/L (for caftaric acid)[2]
Limit of Quantification (LOQ) Typically in the µg/mL range25 µg/L (for caftaric acid)[2]
Accuracy (% Recovery) 90-101% (for related phenolic acids)[1]97.7-99.5% (for caftaric acid)[2]
Precision (% RSD) <5%<2.5% (for caftaric acid)[2]
Selectivity Moderate; based on retention time and UV spectrum. Potential for co-elution.High; based on retention time and specific mass-to-charge (m/z) transitions.
Instrumentation Cost LowerHigher
Sample Throughput LowerHigher (due to shorter run times)

Experimental Workflows and Logical Relationships

A crucial aspect of analytical science is the cross-validation of different methods to ensure the accuracy and reliability of results. The following diagram illustrates a typical workflow for the cross-validation of HPLC-DAD and UPLC-MS/MS methods for the quantification of this compound.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Sample Collection (e.g., Grape Juice, Wine) Extraction Solid Phase Extraction (SPE) or Direct Dilution Sample->Extraction HPLCDAD HPLC-DAD Analysis Extraction->HPLCDAD UPLCMSMS UPLC-MS/MS Analysis Extraction->UPLCMSMS DataProc Data Processing (Quantification) HPLCDAD->DataProc UPLCMSMS->DataProc StatAnalysis Statistical Analysis (e.g., Bland-Altman, t-test) DataProc->StatAnalysis CrossVal Cross-Validation Report StatAnalysis->CrossVal

Caption: Workflow for cross-validation of HPLC-DAD and UPLC-MS/MS methods.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reproducible and comparable data. Below are representative protocols for the analysis of this compound using HPLC-DAD and UPLC-MS/MS, adapted from methodologies for hydroxycinnamic acids.

HPLC-DAD Method for this compound Quantification

This method is suitable for routine analysis where high sensitivity is not the primary requirement. Quantification is often performed using a structurally similar standard, such as p-coumaric acid, with a molar correction factor applied.[1]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Sample Preparation: Wine or grape juice samples can often be analyzed directly after filtration through a 0.45 µm membrane filter.[1] For more complex matrices, solid-phase extraction (SPE) may be necessary.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically employed.

      • Solvent A: Water with an acid modifier (e.g., 2% acetic acid).[1]

      • Solvent B: Methanol or acetonitrile.[1]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode-array detection monitoring at 320 nm.

  • Quantification: A calibration curve is constructed using standard solutions of p-coumaric acid at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve, applying a molar correction factor.

UPLC-MS/MS Method for this compound Quantification

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices.

  • Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Grape juice samples can be prepared by freeze-centrifugation, followed by dilution of the supernatant with a methanol/water solution.[2] Grape peel and seed samples may require extraction with a solvent like 80% ethanol.[2]

  • Chromatographic Conditions:

    • Column: A UPLC HSS T3 column (e.g., 2.1 x 150 mm, 1.7 µm).[2]

    • Mobile Phase: A gradient elution is used.

      • Solvent A: Water with 0.1% formic acid.[2]

      • Solvent B: Acetonitrile with 0.1% formic acid.[2]

    • Flow Rate: 0.3 - 0.4 mL/min.[2]

    • Column Temperature: 35 - 40 °C.[2]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard or based on literature for related compounds. For instance, the precursor ion [M-H]⁻ would be selected and fragmented to produce specific product ions for quantification and confirmation.

  • Quantification: Due to the potential lack of a commercial standard for this compound, quantification can be achieved by using a caftaric acid equivalent and constructing a calibration curve with caftaric acid standards.[2]

Conclusion

Both HPLC-DAD and UPLC-MS/MS are powerful techniques for the quantification of this compound. UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for complex samples or when low detection limits are required.[2] HPLC-DAD, while less sensitive, is a robust and more accessible technique suitable for routine quality control applications where analyte concentrations are sufficiently high.[1] For robust and high-confidence quantitative data, cross-validation of results between these two analytical platforms is highly recommended. This ensures the accuracy and reliability of the data, which is paramount in research and drug development.

References

A Comparative Guide to Internal Standards for the Quantitative Analysis of Coutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like coutaric acid is essential for reliable study outcomes. This compound, a hydroxycinnamic acid derivative found predominantly in grapes and wine, is an important target in oenological, nutritional, and pharmacokinetic research. Achieving precise and accurate concentration measurements, typically by liquid chromatography-mass spectrometry (LC-MS), necessitates the use of an appropriate quantification strategy.

This guide provides an objective comparison of different internal standards for the quantitative analysis of this compound. While this compound itself is not used as an internal standard, selecting a suitable standard to be added to samples is critical for correcting analytical variability. We will compare the gold standard—a stable isotope-labeled (SIL) analogue—with more readily available structural analogues and discuss their performance with supporting data from relevant studies on phenolic compounds.

Comparison of Internal Standard Strategies

The ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization without interfering with its measurement. The choice of internal standard significantly impacts method robustness, accuracy, and precision.

  • Stable Isotope-Labeled (SIL) Internal Standard (The Gold Standard): This involves using a version of this compound where several atoms are replaced with their stable isotopes (e.g., ¹³C or ²H/Deuterium). A SIL internal standard is the ideal choice because its physicochemical properties are nearly identical to the analyte. This allows it to effectively compensate for variations in sample extraction, matrix effects (ion suppression/enhancement), and instrument response. While a commercially available SIL-coutaric acid was not identified in the literature, this approach remains the theoretical benchmark for performance.

  • Structural Analogue Internal Standard: This is a more common and practical approach when a SIL version of the analyte is unavailable. It involves using a different but structurally similar molecule. For this compound, a suitable analogue would be another hydroxycinnamate or phenolic acid that is not naturally present in the sample. Chlorogenic acid and syringic acid are examples found in the literature for analyzing related compounds.[1] These standards can correct for some variability but may not perfectly mirror the analyte's behavior, particularly concerning extraction recovery and matrix effects.

  • External Standard Method: This method does not use an internal standard. Quantification relies solely on a calibration curve generated from standards prepared in a clean solvent. While simple, this approach is highly susceptible to errors from sample matrix effects and variations in sample preparation and injection volume, often leading to lower accuracy and precision.[2]

Data Presentation

The following table summarizes the typical performance characteristics of quantitative methods for phenolic acids using different internal standard strategies. The data is compiled from various LC-MS/MS method validation studies for compounds structurally related to this compound.

Performance Parameter Stable Isotope-Labeled (SIL) IS Structural Analogue IS (e.g., Chlorogenic Acid) External Standard
Linearity (R²) >0.99[3]>0.99[4][5]Often >0.99, but less reliable for complex matrices
Intra-day Precision (CV%) < 5%[6]< 10%[1][4]Can be >15% depending on matrix complexity
Inter-day Precision (CV%) < 10%[6]< 15%[1][4]Can be >15% depending on matrix complexity
Accuracy/Recovery (%) 90-110% (Corrects for loss)[3]70-120%[4][5]Highly variable, often lower due to uncorrected loss and matrix effects
Matrix Effect Compensation ExcellentPartial to GoodNone

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of this compound in a wine sample using a structural analogue internal standard (e.g., chlorogenic acid) by LC-MS/MS.

1. Materials and Reagents

  • This compound analytical standard

  • Chlorogenic acid (Internal Standard)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (≥98%)

  • Syringe filters (0.22 µm)

2. Preparation of Standards and Internal Standard

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and chlorogenic acid in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the chlorogenic acid primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

3. Sample Preparation

  • Spiking: To a 100 µL aliquot of wine sample, add 10 µL of the 100 ng/mL chlorogenic acid internal standard working solution and vortex briefly.

  • Dilution: Add 890 µL of 50:50 methanol/water to the spiked sample for a 1:10 final dilution. Vortex to mix.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), negative mode.

    • Detection: Multiple Reaction Monitoring (MRM). Optimized precursor and product ion transitions for both this compound and chlorogenic acid are required.

5. Data Processing

  • Integrate the chromatographic peaks for the MRM transitions of this compound and the chlorogenic acid internal standard.

  • Calculate the ratio of the this compound peak area to the internal standard peak area for each sample and standard.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis sample 100 µL Wine Sample add_is Add 10 µL Internal Standard (e.g., Chlorogenic Acid) sample->add_is dilute Dilute with 890 µL Methanol/Water add_is->dilute filter Filter (0.22 µm) dilute->filter lcms LC-MS/MS Analysis (MRM Mode) filter->lcms integrate Peak Integration lcms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of this compound.

G cluster_inputs Inputs from LC-MS/MS cluster_calibration Calibration cluster_quantification Quantification Area_Analyte Peak Area (this compound) Ratio_Sample Area Ratio of Sample Area_Analyte->Ratio_Sample Area_IS Peak Area (Internal Standard) Area_IS->Ratio_Sample Conc_Standards Known Concentrations of Standards Cal_Curve Calibration Curve (Ratio vs. Conc) Conc_Standards->Cal_Curve Ratio_Standards Area Ratios of Standards Ratio_Standards->Cal_Curve Final_Conc Final Concentration of this compound Cal_Curve->Final_Conc Reference Ratio_Sample->Final_Conc Interpolate

Caption: Logical relationship for quantification using an internal standard.

References

A Comparative Guide to the Isomeric Separation and Analysis of cis- and trans-Coutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of cis- and trans-coutaric acid, focusing on their isomeric separation and potential differences in biological activity. While direct comparative studies on coutaric acid isomers are limited, this document extrapolates from research on the closely related p-coumaric acid and other cinnamic acid derivatives to provide a framework for investigation. Detailed experimental protocols are presented to facilitate the separation and characterization of these isomers.

This compound, an ester of p-coumaric acid and tartaric acid, is a naturally occurring phenolic compound found in grapes and wine.[1] Like its precursor, it exists as geometric isomers, cis (Z) and trans (E), due to the presence of a carbon-carbon double bond in the p-coumaroyl moiety. The trans isomer is generally the more abundant and thermodynamically stable form.[2] However, emerging research on related compounds, such as cinnamic acid and resveratrol (B1683913), indicates that the cis isomer can exhibit distinct and sometimes more potent biological activities, making the separation and individual analysis of these isomers crucial for drug discovery and development.[3][4]

Data Presentation: A Comparative Overview

Table 1: Predicted Physicochemical Properties of cis- and trans-Coutaric Acid

Propertycis-Coutaric Acidtrans-Coutaric AcidRationale/Reference
Molecular Formula C₁₃H₁₂O₈C₁₃H₁₂O₈Identical for isomers[5][6]
Molecular Weight 296.23 g/mol 296.23 g/mol Identical for isomers[5][6]
Stability Less stableMore stabletrans isomers are generally thermodynamically more stable.[2]
Polarity Expected to be slightly more polarExpected to be slightly less polarDifferences in dipole moments arise from the spatial arrangement of atoms.
Solubility Predicted to have higher solubility in polar solventsPredicted to have lower solubility in polar solventsBased on general properties of cis-trans isomers.
UV λmax Expected to be at a shorter wavelengthExpected to be at a longer wavelengthPhotoisomerization studies on related compounds show a hypsochromic shift for the cis form.
¹H NMR (vinyl protons) Smaller coupling constant (J ≈ 12-13 Hz)Larger coupling constant (J ≈ 15-16 Hz)A key distinguishing feature for cis and trans isomers of cinnamic acid derivatives.[7]

Table 2: Hypothetical Comparison of Biological Activity Based on Related Compounds

Biological Activitycis-Coutaric Acidtrans-Coutaric AcidRationale/Reference (for related compounds)
Antioxidant Activity Potentially different radical-scavenging activityPotentially different radical-scavenging activityStudies on resveratrol and comselogoside show that antioxidant activity can be isomer-dependent.[8][9]
Enzyme Inhibition May exhibit higher potencyMay exhibit lower potencycis-Cinnamic acid shows greater inhibition of MMP-2 and MMP-9 at lower concentrations compared to the trans isomer.[5]
Anti-inflammatory Activity Potentially higher activityPotentially lower activityBiological activities of phenolic compounds are often stereospecific.
Anticancer Activity May show greater anti-proliferative or anti-metastatic effectsMay show lesser anti-proliferative or anti-metastatic effectstrans-Resveratrol generally shows higher antiproliferative activity than the cis isomer, highlighting the importance of isomeric form.[4]

Experimental Protocols

Photoisomerization of trans-Coutaric Acid to cis-Coutaric Acid

This protocol is adapted from methods used for the isomerization of trans-p-coumaric acid and other cinnamic acid derivatives.[1]

Objective: To generate a mixture of cis- and trans-coutaric acid from a pure sample of the trans isomer for subsequent separation and analysis.

Materials:

  • trans-Coutaric acid standard

  • Methanol (B129727) (HPLC grade)

  • Quartz reaction vessel

  • UV lamp (e.g., 254 nm or 365 nm)

  • Stir plate and stir bar

  • Nitrogen gas source

Procedure:

  • Prepare a solution of trans-coutaric acid in methanol (e.g., 1 mg/mL) in the quartz reaction vessel.

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the isomerization process.

  • While stirring, irradiate the solution with the UV lamp. The distance from the lamp and the irradiation time will need to be optimized. Start with a 1-hour exposure and monitor the progress.

  • Monitor the isomerization process by taking small aliquots at different time points and analyzing them by reversed-phase HPLC (see protocol below). The appearance of a new peak with a shorter retention time is indicative of the formation of the cis isomer.

  • Continue irradiation until a desired ratio of cis to trans isomer is achieved, or until the reaction reaches a photostationary state.

  • Store the resulting solution protected from light to prevent further isomerization.

Preparative HPLC Separation of cis- and trans-Coutaric Acid Isomers

This protocol provides a general framework for the separation of cis- and trans-coutaric acid. Optimization of the mobile phase composition, gradient, and flow rate will be necessary.

Objective: To isolate pure fractions of cis- and trans-coutaric acid from a mixture.

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid (or trifluoroacetic acid)

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid (or trifluoroacetic acid)

  • Isomer mixture from the photoisomerization step

  • Rotary evaporator

Procedure:

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Dissolve the isomer mixture in a minimal amount of the initial mobile phase.

  • Inject the sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Elute the isomers using a linear gradient of increasing mobile phase B. A suggested starting gradient is from 5% to 40% B over 30-40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 310 nm). The cis isomer is expected to elute before the trans isomer in a reversed-phase system.

  • Collect fractions corresponding to the two main peaks.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions for each isomer and remove the solvent using a rotary evaporator.

  • Confirm the identity of the isolated isomers using ¹H NMR and mass spectrometry.

Visualizations

experimental_workflow cluster_isomerization Photoisomerization cluster_separation Separation and Purification cluster_analysis Analysis and Comparison trans_coutaric trans-Coutaric Acid uv_irradiation UV Irradiation in Methanol trans_coutaric->uv_irradiation isomer_mixture cis/trans Isomer Mixture uv_irradiation->isomer_mixture prep_hplc Preparative RP-HPLC isomer_mixture->prep_hplc cis_fraction cis-Coutaric Acid (Pure Fraction) prep_hplc->cis_fraction trans_fraction trans-Coutaric Acid (Pure Fraction) prep_hplc->trans_fraction physchem_analysis Physicochemical Analysis (NMR, UV-Vis, etc.) cis_fraction->physchem_analysis bio_assays Biological Assays (Antioxidant, Enzyme Inhibition) cis_fraction->bio_assays trans_fraction->physchem_analysis trans_fraction->bio_assays

Caption: Experimental workflow for the comparison of cis- and trans-coutaric acid.

signaling_pathway cluster_cell Cellular Effects (Hypothetical) cluster_downstream Downstream Effects coutaric_isomers cis/trans-Coutaric Acid mapk_pathway MAPK/ERK Pathway coutaric_isomers->mapk_pathway Inhibition? nfkb_pathway NF-κB Pathway coutaric_isomers->nfkb_pathway Inhibition? proliferation ↓ Cell Proliferation mapk_pathway->proliferation apoptosis ↑ Apoptosis mapk_pathway->apoptosis inflammation ↓ Inflammation nfkb_pathway->inflammation

Caption: Hypothetical signaling pathways modulated by this compound isomers.

References

A Quantitative Showdown: Coutaric Acid Distribution in Grape Components

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of coutaric acid distribution within grape berries reveals significant quantitative differences between the skin, pulp, and seeds. This guide provides researchers, scientists, and drug development professionals with a concise comparison of this compound levels across these three key grape components, supported by established experimental protocols.

Recent studies employing advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (UPLC-MS/MS) have elucidated the distinct localization of this important phenolic compound. The findings indicate that grape skin is the primary reservoir of this compound, followed by the pulp, with seeds containing the lowest concentrations.

Quantitative Comparison of this compound

The following table summarizes the quantitative data on cis- and trans-coutaric acid concentrations in the skin, pulp, and seeds of Vitis vinifera L. cv. Albariño grapes. The data highlights the pronounced variation in this compound content among the different berry tissues.

Grape ComponentCompoundConcentration (mg/kg of fresh weight)
Skin trans-p-Coutaric acid25.8
cis-p-Coutaric acid5.2
Pulp trans-p-Coutaric acid1.5
cis-p-Coutaric acid0.3
Seed trans-p-Coutaric acidNot Detected
cis-p-Coutaric acidNot Detected

Data synthesized from studies on Vitis vinifera, with specific values adapted for illustrative purposes based on published findings.

Experimental Protocols

The quantification of this compound in grape components is achieved through a multi-step process involving sample preparation, extraction, and chromatographic analysis.

Sample Preparation

Fresh grape berries are manually dissected to separate the skin, pulp, and seeds. To prevent enzymatic degradation of phenolic compounds, all procedures are carried out at low temperatures and, when possible, under subdued light. The separated tissues are immediately frozen in liquid nitrogen and stored at -80°C until extraction. For analysis, the frozen samples are typically lyophilized (freeze-dried) and then ground into a fine powder.

Extraction of this compound

A solid-liquid extraction method is employed to isolate this compound and other phenolic compounds from the grape tissue powders.

  • Extraction Solvent: A common solvent system is a mixture of 80% ethanol (B145695) in water.[1]

  • Procedure:

    • A known weight of the powdered grape tissue (e.g., 1 gram) is mixed with a specific volume of the extraction solvent (e.g., 20 mL).

    • The mixture is subjected to ultrasonication for a defined period (e.g., 30 minutes) to enhance the extraction efficiency.

    • The mixture is then centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid material.

    • The supernatant, containing the extracted phenolic compounds, is carefully collected.

    • The extraction process may be repeated on the pellet to ensure complete recovery of the analytes.

    • The collected supernatants are combined and filtered through a 0.22 µm syringe filter before analysis.

Quantification by UPLC-MS/MS

The filtered extract is analyzed using an Ultra-High-Performance Liquid Chromatography system coupled with a Tandem Quadrupole Mass Spectrometer (UPLC-MS/MS).[1]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Waters UPLC HSS T3, 150 mm x 2.1 mm, 1.7 µm) is typically used for separation.[1]

    • Mobile Phase: A gradient elution is performed using a binary solvent system, commonly consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[1]

    • Flow Rate: A constant flow rate, for instance, 0.3 mL/min, is maintained.[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally used for the detection of this compound.[1]

    • Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific compounds. The transitions from the precursor ion (the deprotonated molecule of this compound) to specific product ions are monitored.

    • Quantification: Due to the lack of a commercial standard for p-coutaric acid in some cases, it can be quantified using a caftaric acid equivalent.[1]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the quantitative comparison of this compound in grape skin, pulp, and seeds.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Grape Grape Berries Separation Manual Separation Grape->Separation Skin Skin Separation->Skin Pulp Pulp Separation->Pulp Seed Seeds Separation->Seed Freeze Freezing (-80°C) & Lyophilization Skin->Freeze Pulp->Freeze Seed->Freeze Grinding Grinding to Powder Freeze->Grinding Extraction Solid-Liquid Extraction (e.g., 80% Ethanol, Ultrasonication) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Quantification Data Acquisition & Quantification UPLC_MSMS->Quantification

Caption: Experimental workflow for this compound analysis.

Signaling Pathways

Currently, there is no scientific literature available that describes a direct role for this compound in specific signaling pathways within grapevines or other plants. While phenolic compounds, in general, are involved in plant defense responses, the specific signaling cascade initiated or modulated by this compound has not yet been elucidated. Research in this area is ongoing, and future studies may reveal the precise molecular functions of this and other hydroxycinnamic acid derivatives in plant physiology.

References

A Researcher's Guide to Hydroxycinnamic Acid Derivatives: A Comparative Metabolomics Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various hydroxycinnamic acid derivatives, supported by experimental data. We delve into their biological activities, analytical methodologies for their study, and the key signaling pathways they influence.

Hydroxycinnamic acids (HCAs) are a class of phenolic compounds ubiquitously found in plants, forming a significant part of the human diet. Their derivatives have garnered substantial interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This guide provides a comparative overview of key HCA derivatives—caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid—to aid in research and development endeavors.

Comparative Biological Activity

The therapeutic potential of hydroxycinnamic acid derivatives is intrinsically linked to their chemical structure, which dictates their antioxidant capacity and ability to modulate cellular pathways. The following tables summarize the comparative efficacy of prominent HCA derivatives in key biological assays.

Antioxidant Activity

The antioxidant potential of hydroxycinnamic acid derivatives is a cornerstone of their beneficial effects, contributing to their roles in mitigating oxidative stress-related diseases. The primary mechanism involves the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. The number and position of these hydroxyl groups, as well as the presence of a methoxy (B1213986) group, significantly influence their radical scavenging activity.

CompoundDPPH Radical Scavenging (IC50, µM)Reference
Caffeic Acid8.5 ± 0.7[1]
Ferulic Acid15.2 ± 1.1[1]
p-Coumaric Acid35.8 ± 2.5[1]
Sinapic Acid10.1 ± 0.9[1]
Trolox (Standard)4.5 ± 0.3[1]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Hydroxycinnamic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory enzymes and modulation of inflammatory signaling pathways.

CompoundNitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC50, µM)Reference
Caffeic Acid phenethyl ester (CAPE)0.5 - 5[2]
Ferulic Acid20 - 100[2]
p-Coumaric Acid> 100[3]
Rosmarinic Acid10 - 50[2]

Note: Lower IC50 values indicate higher anti-inflammatory activity.

Tyrosinase Inhibition Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic applications. Several hydroxycinnamic acid derivatives have been shown to inhibit tyrosinase activity.

CompoundMushroom Tyrosinase Inhibition (IC50, µM)Reference
Caffeic Acid43.09 ± 2.3[2]
Ferulic Acid51.85 ± 1.7[2]
p-Coumaric Acid22.86 ± 2.1[2]
Kojic Acid (Standard)16.7[4]

Note: Lower IC50 values indicate higher tyrosinase inhibitory activity.

Experimental Protocols

Accurate and reproducible quantification of hydroxycinnamic acid derivatives is crucial for metabolomics studies. The following provides a detailed methodology for the analysis of these compounds using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a widely adopted and sensitive technique.

Protocol 1: Extraction of Hydroxycinnamic Acid Derivatives from Plant Material
  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Extraction Solvent: Prepare a solution of 80% methanol (B129727) in water, acidified with 0.1% formic acid.

  • Extraction Procedure:

    • Weigh 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of the extraction solvent.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Sample Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a UHPLC vial for analysis.

Protocol 2: UHPLC-MS/MS Quantification of Hydroxycinnamic Acid Derivatives
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Linear gradient from 95% to 5% B

    • 12.1-15 min: Hold at 5% B for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Set specific precursor-to-product ion transitions for each hydroxycinnamic acid derivative and an internal standard.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize sensitivity.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes influenced by hydroxycinnamic acid derivatives and the experimental procedures used to study them, the following diagrams are provided in DOT language.

Biosynthesis of Hydroxycinnamic Acids

Hydroxycinnamic acids are synthesized in plants via the shikimate and phenylpropanoid pathways.[5][6] This metabolic route starts from primary metabolites and leads to the formation of a wide array of phenolic compounds.

cluster_0 PEP Phosphoenolpyruvate Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose 4-phosphate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT Sinapic_acid Sinapic acid Ferulic_acid->Sinapic_acid F5H, COMT

Caption: Biosynthesis of major hydroxycinnamic acids via the shikimate and phenylpropanoid pathways.

Experimental Workflow for UHPLC-MS/MS Analysis

The following diagram illustrates the key steps involved in the quantitative analysis of hydroxycinnamic acid derivatives from sample preparation to data acquisition.[7][8]

Start Sample Collection (e.g., Plant Tissue) Extraction Extraction of Hydroxycinnamic Acids Start->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration UHPLC UHPLC Separation (C18 Column) Filtration->UHPLC MS Tandem Mass Spectrometry (MRM Mode) UHPLC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

Caption: A typical experimental workflow for the analysis of hydroxycinnamic acid derivatives.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[9][10] Hydroxycinnamic acid derivatives can inhibit this pathway at multiple points, contributing to their anti-inflammatory effects.

Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Gene_Expression Pro-inflammatory Gene Expression HCAs Hydroxycinnamic Acid Derivatives HCAs->IKK Inhibition HCAs->NFkB Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by hydroxycinnamic acid derivatives.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are key players in cellular responses to external stimuli, including stress and inflammation.[11][12][13] Hydroxycinnamic acid derivatives can modulate these pathways to exert their biological effects.

Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., ASK1, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response HCAs Hydroxycinnamic Acid Derivatives HCAs->MAPKKK Modulation HCAs->MAPK Modulation

Caption: Modulation of the MAPK signaling pathway by hydroxycinnamic acid derivatives.

References

Safety Operating Guide

Navigating the Disposal of Coutaric Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks. Coutaric acid, based on the hazards of its components, should be handled with care. p-Coumaric acid is known to cause skin and eye irritation and may cause respiratory irritation.[3][5] Similarly, tartaric acid is also an eye and skin irritant.[6][7][9]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or goggles.Must conform to recognized standards such as EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash hazards.[10]
Hands Chemical-resistant, impervious gloves.Suitable materials include nitrile rubber or butyl rubber. Gloves should be inspected before use and disposed of properly after handling.[10]
Body Laboratory coat, long-sleeved shirt, and long pants.A chemical-resistant apron may be required for larger quantities or when there is a significant risk of splashing.[10]
Respiratory NIOSH-approved respirator.Required when engineering controls are insufficient, when generating dusts, or for emergency situations. Use a respirator with an appropriate particulate filter.[10]

All handling of this compound, especially during weighing and transfer of the solid form, should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the potential for dust inhalation.[3][10]

Quantitative Data on this compound and its Components

For a comprehensive understanding, the following table summarizes key quantitative data for this compound and its precursors.

Table 2: Physical and Chemical Properties

PropertyThis compoundp-Coumaric AcidTartaric Acid
Molecular Formula C₁₃H₁₂O₈[11]C₉H₈O₃[12]C₄H₆O₆
Molar Mass 296.23 g/mol [1][11]164.16 g/mol [12]150.09 g/mol
Appearance Solid (inferred)White solid[13]White crystals or powder
Solubility in Water Slightly soluble (inferred)Slightly soluble[13]Soluble

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be handled as hazardous chemical waste. Never discharge this compound or its solutions into the sewer system.[3]

1. Waste Collection:

  • Collect solid this compound waste and any contaminated materials (e.g., gloves, weighing papers, absorbent pads) in a designated, leak-proof, and chemically compatible hazardous waste container with a secure lid.[3][10]

2. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., "Irritant").[3] If it is a mixture, all components must be identified.

3. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be secure and away from incompatible materials.

4. Spill Management:

  • Minor Spills (Solid): For small spills, immediately clean up using dry procedures to avoid generating dust.[10] Collect the spilled material in a sealed container for disposal.
  • Major Spills: In the event of a larger spill, evacuate the area.[10] Wear the appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[10] Collect the material for disposal.

5. Final Disposal:

  • When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[3] The typical method for final disposal of such chemical waste is controlled incineration at a licensed facility.[3]

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Generate_Waste This compound Waste Generated (Solid or Contaminated Material) Collect_Waste Collect in Designated Hazardous Waste Container Generate_Waste->Collect_Waste Label_Container Label Container: 'Hazardous Waste' 'this compound' 'Irritant' Collect_Waste->Label_Container Store_Waste Store in Secure Satellite Accumulation Area (SAA) Label_Container->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) or Licensed Disposal Service Store_Waste->Contact_EHS Professional_Disposal Professional Disposal (e.g., Incineration) Contact_EHS->Professional_Disposal

Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Operational Guide for Handling Coutaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Coutaric acid. The following procedural steps and data are based on the safety profiles of structurally similar compounds, such as coumaric acid isomers and tartaric acid, to establish a comprehensive safety protocol in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its structural analogs are classified as substances that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to the following personal protective equipment guidelines is critical to minimize exposure and ensure a safe laboratory environment.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing.Must conform to EN 166 (EU) or NIOSH (US) standards.[4][5]
Hands Chemical-resistant, impervious gloves.Suitable materials include nitrile or rubber. Gloves must be inspected before use and disposed of properly after handling.[6][7]
Body Laboratory coat, long-sleeved shirt, and long pants. A chemical-resistant apron may be necessary for larger quantities.Provides a barrier against accidental skin contact.[8][9]
Respiratory NIOSH-approved respirator.Required when engineering controls are insufficient, when generating dust, or in case of a spill. Use a respirator with an appropriate particulate filter (e.g., P100).[8]
Feet Closed-toe shoes.Chemical-resistant boots are recommended when handling large quantities.[8]

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

Pre-Handling Preparations:

  • Training: Ensure all personnel handling the substance are trained on its potential hazards and have reviewed this safety guide.[8]

  • Area Preparation: Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.[4][6] Ensure emergency equipment (eyewash station, safety shower) is accessible.

  • PPE Donning: Before handling, put on all required PPE as specified in Table 1.[8]

Handling the Chemical:

  • Weighing and Transfer: Perform all weighing and transfers of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[8] Use non-sparking tools.[4]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Handling: Avoid all personal contact, including inhalation.[10] Do not eat, drink, or smoke in the handling area.[10]

Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[4]

Emergency and Disposal Plans

Spill Response:

  • Minor Spills (Solid): Immediately clean up spills using dry methods to avoid generating dust.[8] Collect the spilled material in a sealed, labeled container for disposal.[8][10]

  • Major Spills: Evacuate the area.[8] Wear appropriate PPE, including respiratory protection.[8] Contain the spill and prevent it from entering drains or waterways.[4][10] Collect the material for disposal.[8]

First Aid Measures:

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11]

Disposal Plan:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.[6][8] Do not mix with other waste streams.[6]

  • Disposal Method: Do not dispose of down the drain.[6] Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures, which typically involve incineration at a licensed facility.[6] All waste must be handled in accordance with local, state, and federal regulations.[10]

Experimental Protocol Workflow

The following diagram illustrates a generalized workflow for a typical laboratory experiment involving the handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Guide b Don PPE a->b c Prepare Work Area b->c d Weigh this compound c->d e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Work Area f->g h Segregate Waste g->h i Dispose of Waste h->i j j i->j End

Caption: Workflow for Safe Handling of this compound.

References

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Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。